Muscimol
Description
What exactly is Muscimol?
This compound is part of the isoxazole class 1,2-oxazol-3(2H)-one replaced by the aminomethyl group in position 5. It was isolated from mushrooms belonging to the genus Amanita. It functions as a metabolite of fungal origin and is a GABA antagonist and a psychotropic drug. It is nitrogen. It is part of the isoxazoles family, an amino compound and an alkaloid. This compound (also called pantherine or agarin) is among the most psychoactive ingredients of Amanita Muscaria and other closely related species of mushrooms. This compound is a potent and selective orthosteric agonist for the GABAA receptors and displays sedative-hypnotic, depressant and hallucinogenic psychoactivity. This colourless or white solid is classified as an isoxazole.
Biochemistry of this compound
This compound is among the psychoactive compounds that cause its effects Amanita muscaria poisoning. Ibotenic acid, a neurotoxic metabolite secondary to Amanita Muscaria, acts as a prodrug for this compound after the mushroom has been consumed or dried and converts to this compound by decarboxylation.
This compound is a component of the mushroom Amanita muscaria (fly agaric) and Amanita pantherina. It is also a component of muscarine (which is found in small amounts but does not have any active properties), muscazone, and Ibotenic acid. A. In A. Muscaria, the layer beneath the cap's skin has the most this compound. It is the most psychoactive part.
Pharmacology of this compound
This compound is a highly potent GABAA agonist that activates the receptor that controls the brain's primary antagonistic neurotransmitter GABA. This compound is a binder to the same area within the GABAA receptor complex as GABA itself, in contrast to other GABAergic medications like barbiturates and benzodiazepines that bind to specific regulatory sites. GABAA receptors are distributed throughout the brain; therefore, when this compound is given, it alters neuronal activity across various areas like the cerebral cortex, cerebellum and hippocampus. Although this compound is typically considered to be an agonist that is a selective GABAA agonist that has a very high affinity for GABAA delta receptors, it also acts as a partial agonist for the GABAA-rho agonist, which means that its variety of effects result from an action that is combined that affects several GABAA receptor type.
This compound is an effective agonist of GABAA receptors within the brain.5 The activation of GABAA produces an inhibitory impact that reduces neural signals. This compound may be able to block GABA as well as other GABA antagonists from GABA receptors in nanomolar amounts.
In contrast to GABA, however, this compound can cross into the brain-blood barrier.6 This is what makes it a desirable option for the development of drugs that target GABA receptors. Furthermore, GABA receptors and their transport mechanisms are frequently targeted to develop drugs.
This compound is metabolized mainly by transamination. Research suggests that its metabolites cross the barrier between blood and the brain.
As a GABA antagonist, this compound has been involved in the harmful consequences of Amanita muscaria.10 Effects of this compound are comparable to diazepam (Valium). Lower doses inhibit motor function, while higher doses result in ataxia.
Effects of this compound
Many of this compound's effects are consistent with its pharmacology as a GABAA receptor agonist, presenting many depressant or sedative-hypnotic effects. Atypical of the effect profile of sedative drugs generally, however, this compound, like Z-drugs, can cause hallucinogenic changes in perception. The hallucinogenic impact produced by this compound is most closely comparable to the hallucinogenic / Lilliputian side effects produced by some other GABAergic drugs such as zolpidem.
The uses of this compound
This compound can be a therapy for schizophrenia. In clinical research, this compound has been found to have many effects, including analgesia, antispastic, anti-anxiolytic, and relaxant for muscles.
It is an atypical psychoactive isoxazole ingredient in Amanita Muscaria and other closely related mushrooms. It reduces the rate of cerebral glucose metabolism and boosts the levels of 5-hydroxytryptamine within the brain. This compound is a hallucinogenic drug. It can distort perceptions, nausea and vomiting.
Properties
IUPAC Name |
5-(aminomethyl)-1,2-oxazol-3-one | |
|---|---|---|
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InChI |
InChI=1S/C4H6N2O2/c5-2-3-1-4(7)6-8-3/h1H,2,5H2,(H,6,7) | |
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InChI Key |
ZJQHPWUVQPJPQT-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=C(ONC1=O)CN | |
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Molecular Formula |
C4H6N2O2 | |
| Record name | MUSCIMOL | |
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DSSTOX Substance ID |
DTXSID5041069 | |
| Record name | Muscimol | |
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Molecular Weight |
114.10 g/mol | |
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Physical Description |
Crystals. Formerly used as a sedative and an anti-emetic. (EPA, 1998), Solid; [Merck Index] White powder; [MSDSonline] | |
| Record name | MUSCIMOL | |
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Vapor Pressure |
0.000294 [mmHg] | |
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Color/Form |
Crystals | |
CAS No. |
2763-96-4 | |
| Record name | MUSCIMOL | |
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Melting Point |
347 °F decomposes (EPA, 1998), 175 °C (decomposes) | |
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Foundational & Exploratory
A Deep Dive into the Mechanism of Action of Muscimol on GABAa Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Muscimol, a psychoactive isoxazole found in the Amanita muscaria mushroom, is a potent and selective agonist for the γ-aminobutyric acid type A (GABAa) receptor.[1][2][3] Its structural similarity to the endogenous inhibitory neurotransmitter GABA allows it to bind directly to the GABAa receptor's orthosteric site, the same site that GABA binds to.[1][4] This action distinguishes it from allosteric modulators like benzodiazepines and barbiturates, which bind to different sites on the receptor complex.[1] Unlike GABA, this compound can efficiently cross the blood-brain barrier, making it a valuable tool in neuroscience research to study the GABAergic system.[1][5][6]
This technical guide provides a comprehensive overview of this compound's mechanism of action on GABAa receptors, with a focus on quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Core Mechanism of Action
This compound's primary mechanism of action is the activation of GABAa receptors, which are ligand-gated ion channels.[1][4] Upon binding, this compound induces a conformational change in the receptor, opening its integral chloride (Cl⁻) channel.[7][8] The subsequent influx of negatively charged chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential. This results in an overall inhibitory effect on neuronal activity.[4]
The potency and efficacy of this compound can vary depending on the subunit composition of the GABAa receptor.[1] GABAa receptors are pentameric structures assembled from a variety of subunits, including α, β, γ, δ, ε, π, and θ.[8] The specific combination of these subunits influences the receptor's pharmacological properties.
Quantitative Data: Binding Affinity, Efficacy, and Potency
The interaction of this compound with GABAa receptors has been extensively quantified through various experimental techniques. The following tables summarize key quantitative data from the scientific literature.
| Parameter | Receptor Subtype | Cell Type/Tissue | Value | Reference |
| EC₅₀ | α1β3 | HEK 293 cells | 180 ± 83 nM | [9] |
| EC₅₀ | α1β3 | Xenopus oocytes | 0.65 ± 0.22 µM | [9] |
| EC₅₀ | α4β3δ | Recombinant | ~1-2 nM | [10][11] |
| EC₅₀ | Endogenous | IMR-32 cells | 2.04 µM | [12] |
| Kᵢ | High-affinity sites | Bovine cerebral cortex membranes | ~10 nM | [13] |
| Kᵢ | Low-affinity sites | Bovine cerebral cortex membranes | ~0.5 µM | [13] |
| Kₑ | α4βδ (forebrain) | Wild-type mice | ~1.6 nM | [11] |
| Kₑ | α6βδ (cerebellum) | Wild-type mice | ~1 nM | [11] |
Table 1: this compound Efficacy and Binding Affinity at Various GABAa Receptor Subtypes.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound's effects on GABAa receptors. Below are protocols for two key experimental approaches.
[³H]this compound Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to GABAa receptors.
1. Membrane Preparation:
-
Homogenize rat brains in an ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).[14]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[14]
-
Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C to pellet the membranes.[14]
-
Wash the pellet by resuspending it in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and repeating the high-speed centrifugation. This step is often repeated multiple times to remove endogenous GABA.[14][15]
-
Resuspend the final pellet in the binding buffer and determine the protein concentration. The membrane preparation can be stored at -80°C.[14][16]
2. Binding Assay:
-
In a 96-well plate, add the membrane preparation (typically 100-200 µg of protein per well) to the binding buffer.[14][17]
-
For total binding, add a specific concentration of [³H]this compound (e.g., 5 nM).[14][16]
-
For non-specific binding, add [³H]this compound along with a high concentration of a competing unlabeled ligand, such as GABA (e.g., 10 µM) or bicuculline (e.g., 100 µM).[15][16]
-
To determine the affinity of a test compound, add [³H]this compound and varying concentrations of the unlabeled test compound.
-
Incubate the plate at 4°C for 45-60 minutes to allow the binding to reach equilibrium.[14][16]
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a vacuum filtration manifold.[16]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[16]
-
Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[14][16]
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For saturation binding experiments, plot specific binding against the concentration of [³H]this compound to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
For competition binding experiments, plot the percentage of specific binding against the log concentration of the unlabeled competitor to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki).[17]
Electrophysiological Recording (Two-Electrode Voltage Clamp on Xenopus Oocytes)
This technique measures the ion flow through the GABAa receptor channel upon this compound application.
1. Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Inject the oocytes with cRNAs encoding the desired GABAa receptor subunits (e.g., α1 and β3). The ratio of injected cRNAs may be optimized to favor the expression of the desired receptor composition.[9]
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression.[9][10]
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Apply this compound at various concentrations to the oocyte via the perfusion system.
-
Record the resulting inward chloride currents using a patch-clamp amplifier and appropriate software.[10]
3. Data Analysis:
-
Measure the peak amplitude of the current response for each this compound concentration.
-
Normalize the current responses to the maximal response.
-
Plot the normalized current against the log concentration of this compound and fit the data with the Hill equation to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the Hill coefficient.[9]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound's action can aid in understanding its mechanism. The following diagrams, created using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: this compound binding to the GABAA receptor and subsequent signaling cascade.
Caption: A typical experimental workflow for studying this compound's effects on GABAA receptors.
Conclusion
This compound's action as a potent, direct agonist at the GABAa receptor makes it an invaluable pharmacological tool. Its mechanism, centered on the opening of chloride channels and subsequent neuronal inhibition, is fundamental to its sedative and psychoactive effects. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals seeking to understand and further investigate the intricate interactions of this compound with the GABAergic system. The provided visualizations of the signaling pathway and experimental workflows offer a clear conceptual framework for these complex processes. Further research into this compound's effects on specific GABAa receptor subunit combinations will continue to illuminate the diverse roles of the GABAergic system in health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Enhancement of this compound Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as an ionotropic GABA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Is this compound Involved in Neurochemical Regulation? [eureka.patsnap.com]
- 5. psychedelicreview.com [psychedelicreview.com]
- 6. luminita.co [luminita.co]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of this compound Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extrasynaptic δ‐GABAA receptors are high‐affinity this compound receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extrasynaptic δ-GABAA receptors are high-affinity this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics of [3H]this compound binding to the GABAA receptor in bovine brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PDSP - GABA [kidbdev.med.unc.edu]
- 15. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Decarboxylation of Ibotenic Acid to Muscimol: A Technical Guide
Abstract
Ibotenic acid and its decarboxylated derivative, muscimol, are the primary psychoactive and toxic compounds found in Amanita muscaria and related mushrooms. While ibotenic acid acts as a potent, neurotoxic agonist of glutamate receptors, this compound is a potent and selective agonist of the GABA-A receptor, exhibiting sedative and psychoactive properties. The conversion of ibotenic acid to the more stable and pharmacologically distinct this compound is a critical process for research, drug development, and harm reduction. This technical guide provides an in-depth overview of the decarboxylation pathway, detailing the chemical transformation, influencing factors, experimental protocols for controlled conversion, and the distinct neurological signaling pathways of both compounds. Quantitative data from various conversion methodologies are summarized to provide a comparative analysis for scientific and developmental applications.
Introduction
The fly agaric mushroom, Amanita muscaria, is a source of several biologically active agents, most notably ibotenic acid and this compound.[1] Ibotenic acid, a structural analogue of the excitatory neurotransmitter glutamate, acts as a non-selective agonist at NMDA and certain metabotropic glutamate receptors.[2][3] This activity makes it a useful tool in neuroscience as a brain-lesioning agent but also renders it a neurotoxin.[2][3]
Through decarboxylation, ibotenic acid is converted into this compound, a potent and selective agonist for the γ-aminobutyric acid (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[1][2][4] This transformation fundamentally alters the compound's pharmacological profile from excitatory and toxic to inhibitory and psychoactive. The process of decarboxylation can occur through various means, including drying, heating, and changes in pH.[1][5] Understanding and controlling this conversion is paramount for isolating this compound for pharmacological studies, developing potential therapeutics, and accurately assessing the toxicological profile of Amanita extracts. This guide serves as a comprehensive resource for professionals in research and drug development, offering detailed protocols, quantitative comparisons of conversion methods, and visual representations of the underlying biochemical pathways.
The Chemical Transformation
The conversion of ibotenic acid to this compound is a classic decarboxylation reaction, wherein the carboxyl group (-COOH) attached to the alpha-carbon is removed, releasing a molecule of carbon dioxide (CO₂).[3] This reaction transforms the amino acid structure of ibotenic acid into the simpler aminomethyl isoxazole structure of this compound.
Factors Influencing Decarboxylation
The efficiency and rate of ibotenic acid decarboxylation are significantly influenced by several key factors. Manipulating these conditions is essential for maximizing the yield of this compound.
-
Heat: Thermal energy is a primary driver of decarboxylation. While simple air-drying of fresh mushroom tissue can result in a partial conversion of approximately 30-35%, higher temperatures are required for more complete conversion.[3][6][7] Boiling aqueous solutions of ibotenic acid or Amanita extracts significantly accelerates the reaction.
-
pH: The reaction rate is dramatically increased in acidic conditions. Lowering the pH of an aqueous extract to a range of 2.5-3.0 creates an optimal environment for rapid decarboxylation when combined with heat.[3][8][9] This is the most common and effective method for achieving high conversion rates.
-
Solvent: While the reaction is typically performed in water, studies have also explored other solvents. For instance, the use of dimethyl sulfoxide (DMSO) with tritiated water has been employed for the radiosynthesis of [³H]this compound from ibotenic acid.[10][11]
-
Enzymatic Conversion: Specific enzymes can catalyze the decarboxylation. A patented method utilizes glutamate decarboxylase (GAD), with pyridoxal phosphate (P-5-P) as a cofactor, to achieve a highly efficient and specific conversion at physiological temperatures (37°C).[6][12]
-
In Vivo Conversion: After ingestion, a portion of ibotenic acid is decarboxylated to this compound by the body, likely in the acidic environment of the stomach and by enzymes in the liver.[2][13] However, this conversion is incomplete, and a significant amount of unchanged ibotenic acid is excreted in the urine.[1][3]
Quantitative Analysis of Decarboxylation Methods
The choice of method directly impacts the final ratio of this compound to ibotenic acid. Fresh Amanita muscaria tissue typically has a high ibotenic acid to this compound ratio, often 9:1 or greater.[6] The following table summarizes quantitative data from various conversion methods, demonstrating their relative efficiencies.
| Method | Conditions | Initial this compound:Ibotenic Acid Ratio | Final this compound:Ibotenic Acid Ratio | Approx. Conversion Efficiency | Source |
| Air Drying | Ambient or slightly elevated temp. (40-50°C) | ~0.11:1 | ~0.67:1 (or 2:3) | 30-35% | [6][7] |
| Acid-Catalyzed Thermal | pH 2.6, 90-100°C for 3 hours | 0.29:1 | 53.89:1 | >99% | [6][12] |
| Enzymatic (GAD) | 37°C for 4 hours (with P-5-P cofactor) | 0.29:1 | 92.77:1 | >99% | [6][12] |
Experimental Protocols
The following protocols provide detailed methodologies for the controlled decarboxylation of ibotenic acid and subsequent analysis.
Protocol 5.1: Acid-Catalyzed Thermal Decarboxylation
This protocol describes the most common laboratory method for achieving a near-complete conversion of ibotenic acid to this compound.
-
Preparation of Material: Use fresh or dried Amanita muscaria caps. If using dried material, break it into small, uniform pieces. Grinding to a fine powder is not recommended as it complicates the final filtration step.[9]
-
Aqueous Extraction: Submerge the mushroom material in a stainless steel pot with distilled or deionized water. Use enough water to fully cover the material and account for evaporation.
-
pH Adjustment: Gently heat the mixture while stirring. Using a calibrated pH meter, slowly add an acid (e.g., citric acid or a diluted solution of hydrochloric acid) to the aqueous solution until a stable pH between 2.5 and 3.0 is achieved.[9]
-
Heating and Reflux: Bring the acidic solution to a boil and then reduce the heat to maintain a steady simmer (90-100°C). Cover the pot and allow the reaction to proceed for a minimum of 3 hours to ensure complete conversion.[3][8][9]
-
Filtration: After cooling, strain the liquid through several layers of cheesecloth or a coffee filter to remove all solid mushroom material. The resulting filtrate contains the water-soluble this compound.
References
- 1. Amanita muscaria - Wikipedia [en.wikipedia.org]
- 2. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 3. luminita.co [luminita.co]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Emerging Risks of Amanita Muscaria: Case Reports on Increasing Consumption and Health Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20140004084A1 - Method for producing this compound and/or reducing ibotenic acid from amanita tissue - Google Patents [patents.google.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. medium.com [medium.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Amanita Muscaria Patent: Conversion of Ibotenic Acid into this compound (several teks) - Preparation - Welcome to the DMT-Nexus [dmt-nexus.me]
- 13. pharmacia.pensoft.net [pharmacia.pensoft.net]
An In-depth Technical Guide on Muscimol: Natural Sources and Extraction from Amanita muscaria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of muscimol, a potent GABAA receptor agonist. It details its primary natural sources, with a focus on quantitative analysis, and offers in-depth protocols for its extraction and purification from Amanita muscaria. Furthermore, this document elucidates the principal signaling pathway of this compound and presents experimental workflows through detailed diagrams.
Natural Sources of this compound
This compound is a psychoactive isoxazole alkaloid found predominantly in species of the Amanita genus.[1] The most well-known sources are Amanita muscaria (fly agaric) and Amanita pantherina (panther cap).[1] this compound is primarily formed through the decarboxylation of its precursor, ibotenic acid, a process that can occur both naturally within the fungus and be induced post-harvest.[2][3]
The concentration of this compound and ibotenic acid can vary significantly based on the species, geographical location, developmental stage of the mushroom, and processing methods.[4][5] The layer just beneath the skin of the cap of Amanita muscaria contains the highest concentration of this compound.[1]
Table 1: Ibotenic Acid and this compound Content in Various Amanita Species
| Fungal Species | Ibotenic Acid (mg/g dry weight) | This compound (mg/g dry weight) | Reference |
| Amanita muscaria | 0.292 - 6.570 | 0.073 - 2.440 | [6] |
| Amanita pantherina | Data varies, generally higher than A. muscaria | Data varies, generally higher than A. muscaria | [7] |
| Amanita altipes | 0.6125 - 32.0932 (g/kg) | 0.0056 - 5.8685 (g/kg) | [8] |
| Amanita concentrica | 0.6125 - 32.0932 (g/kg) | 0.0056 - 5.8685 (g/kg) | [8] |
| Amanita flavopantherina | 0.6125 - 32.0932 (g/kg) | 0.0056 - 5.8685 (g/kg) | [8] |
| Amanita griseopantherina | 0.6125 - 32.0932 (g/kg) | 0.0056 - 5.8685 (g/kg) | [8] |
| Amanita pseudopantherina | 0.6125 - 32.0932 (g/kg) | 0.0056 - 5.8685 (g/kg) | [8] |
| Amanita rubrovolvata | 0.6125 - 32.0932 (g/kg) | 0.0056 - 5.8685 (g/kg) | [8] |
| Amanita subglobosa | 0.6125 - 32.0932 (g/kg) | 0.0056 - 5.8685 (g/kg) | [8] |
| Amanita sychnopyramis | 0.6125 - 32.0932 (g/kg) | 0.0056 - 5.8685 (g/kg) | [8] |
| Amanita citrina | Not detected | Not detected | [7] |
Note: The data from reference[8] is presented in g/kg, which is equivalent to mg/g.
Extraction and Purification of this compound from Amanita muscaria
The extraction of this compound from Amanita muscaria is a multi-step process that involves initial extraction, decarboxylation of ibotenic acid to maximize this compound yield, and subsequent purification.
This protocol is designed to efficiently extract and convert ibotenic acid into this compound.
Materials:
-
Dried and powdered Amanita muscaria caps
-
Deionized water
-
Hydrochloric acid (HCl) or citric acid
-
pH meter or pH strips
-
Heating mantle with magnetic stirrer
-
Reflux condenser
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Extraction:
-
Decarboxylation:
-
Maintain the acidic mixture at a boil under reflux for a minimum of 3 hours to facilitate the decarboxylation of ibotenic acid to this compound.[2]
-
-
Filtration and Concentration:
This protocol outlines the purification of this compound from the crude extract.
Materials:
-
Crude this compound extract from the previous step
-
Strong cation exchange resin
-
2M Ammonium hydroxide solution
-
Ethanol
-
Deionized water
Procedure:
-
Column Preparation:
-
Prepare a column with a strong cation exchange resin.
-
-
Loading and Elution:
-
Load the crude extract onto the column.
-
Wash the column with deionized water until the eluate is clear and neutral.
-
Elute the this compound from the resin using a 2M ammonium hydroxide solution.[9]
-
-
Final Purification:
Table 2: Comparison of this compound Extraction and Analysis Techniques
| Technique | Description | Advantages | Disadvantages | References |
| Aqueous Extraction | Utilizes hot water, often acidified, to extract water-soluble compounds like this compound and ibotenic acid. | Simple, inexpensive, and effective for crude extracts. | Co-extracts impurities, requiring further purification. | [1][10] |
| Solvent Extraction | Employs organic solvents such as methanol or ethanol, sometimes in combination with water. | Can offer better selectivity and efficiency for certain compounds. | Requires handling of flammable and potentially toxic solvents. | [7][11][12] |
| RP-HPLC | Reversed-Phase High-Performance Liquid Chromatography is used for the quantification of this compound. | Provides high resolution and accurate quantification. | Requires specialized equipment and standards. | [4] |
| Capillary Electrophoresis | A high-resolution separation technique for charged molecules. | Rapid analysis with high efficiency. | Can be sensitive to matrix effects. | [7] |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry offers high sensitivity and specificity for identification and quantification. | Highly sensitive and specific, requiring no derivatization in some methods. | High instrument cost and complexity. | [13][14] |
Visualizing Experimental and Biological Pathways
The following diagram illustrates the key steps involved in the isolation and purification of this compound from Amanita muscaria.
Caption: A flowchart detailing the process of this compound extraction.
This compound exerts its effects by acting as a potent agonist at the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system.[1]
Caption: this compound's agonistic action on the GABA-A receptor.
Conclusion
This guide has provided a detailed overview of the natural sources of this compound and a comprehensive methodology for its extraction and purification from Amanita muscaria. The quantitative data presented in the tables offer a valuable resource for researchers in estimating yields and comparing methodologies. The visualized workflows and signaling pathways serve to clarify the complex processes involved in both the chemical isolation and the biological action of this compound. This information is intended to support further research and development in the fields of neuroscience and pharmacology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. luminita.co [luminita.co]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amanita muscaria: Basic Info | Psycheplants | ICEERS [iceers.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of this compound and ibotenic acid in mushrooms of Amanitaceae by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of ibotenic acid and this compound in species of the genus Amanita section Amanita from China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - Total synthesis of this compound + extraction and isolation from Amanita muscaria - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. WO2022187974A1 - Processes for extracting this compound from amanita muscaria - Google Patents [patents.google.com]
- 11. The Science Behind this compound Isolate Powder: Unraveling the Mystery of Amanita Muscaria's Active Compound - SW Distro [swdistro.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Determination of this compound and ibotenic acid in Amanita mushrooms by high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Pharmacokinetics and Bioavailability of Muscimol in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscimol, a potent, selective agonist of the γ-aminobutyric acid type A (GABA-A) receptor, is a principal psychoactive constituent of the Amanita muscaria mushroom. Its ability to cross the blood-brain barrier and modulate inhibitory neurotransmission has made it a valuable tool in neuroscience research for studying GABAergic systems. Understanding the pharmacokinetic (PK) profile and bioavailability of this compound in preclinical rodent models is crucial for the interpretation of pharmacological studies and for assessing its therapeutic potential. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats and mice, supported by detailed experimental protocols and visual representations of key pathways.
Pharmacokinetic Parameters of this compound in Rodents
The pharmacokinetic profile of this compound in rodents is characterized by rapid absorption and distribution, followed by relatively swift elimination. However, specific quantitative data such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC) are not extensively documented in publicly available literature in a standardized format. The oral bioavailability of this compound in rodents is reported to be variable, with estimates ranging from low to moderate.
Table 1: Summary of this compound Pharmacokinetic Properties in Rodent Models
| Parameter | Rodent Model | Route of Administration | Dose | Value | Citation |
| Oral Bioavailability | General Rodent | Oral | Not Specified | Estimated at 60-80% | |
| Oral Bioavailability | General Rodent | Oral | Not Specified | Estimated at <5% | [1] |
| Time to Peak Effect (Oral) | General | Oral | Not Specified | 1 to 3 hours | [2] |
| Duration of Action | General | Oral | Not Specified | 4 to 8 hours (up to 24 hours) | [2] |
| Distribution | Rat | Intravenous | Not Specified | Rapidly enters and unevenly distributes in the brain | [3] |
Note: The available data on specific PK parameters like Cmax, Tmax, and AUC are limited and show variability. The provided ranges for bioavailability highlight the discrepancies in the current literature. Further dedicated pharmacokinetic studies are required to establish a more definitive profile.
Table 2: Acute Toxicity of this compound in Rodent Models
| Rodent Model | Route of Administration | LD50 | Citation |
| Mouse | Intraperitoneal (i.p.) | 2.5 mg/kg | [1] |
| Mouse | Subcutaneous (s.c.) | 3.8 mg/kg | [2] |
| Rat | Intravenous (i.v.) | 4.5 mg/kg | [2] |
| Rat | Oral | 45 mg/kg | [2] |
Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption
This compound is readily absorbed from the gastrointestinal tract following oral administration. The onset of action is typically observed within 30 minutes to 2 hours, with peak effects occurring around 1 to 3 hours post-ingestion[2]. Other routes of administration commonly used in rodent studies include intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous (s.c.) injections, which lead to more rapid and complete systemic exposure.
Distribution
Following absorption, this compound distributes throughout the body. A critical aspect of its pharmacological activity is its ability to cross the blood-brain barrier (BBB). Studies in rats have shown that this compound rapidly enters the brain, although its penetration is considered relatively poor[3]. The distribution within the brain is not uniform, with higher concentrations observed in areas with high densities of GABA-A receptors.
Metabolism
The primary metabolic pathway for this compound is transamination, catalyzed by the enzyme GABA transaminase (GABA-T). This process is analogous to the metabolism of the endogenous neurotransmitter GABA. The metabolites of this compound are not well-characterized but are believed to be pharmacologically inactive.
Excretion
This compound and its metabolites are primarily excreted by the kidneys into the urine. A portion of this compound is excreted unchanged, a phenomenon that has been historically utilized in the traditional use of Amanita muscaria mushrooms, where the urine of consumers was ingested by others to experience the psychoactive effects.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible pharmacokinetic data. The following sections outline typical methodologies for key experiments in rodent models.
Animal Models
Commonly used rodent models for pharmacokinetic studies include Sprague-Dawley rats, Wistar rats, and various strains of mice such as C57BL/6 and BALB/c. The choice of species and strain can influence the pharmacokinetic profile of a compound. Animals should be housed in controlled environments with regulated light-dark cycles, temperature, and humidity, and provided with ad libitum access to food and water, unless otherwise specified by the study design. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Drug Administration
-
Preparation: this compound is dissolved in a suitable vehicle (e.g., sterile saline or water). The concentration is calculated to deliver the desired dose in a volume appropriate for the animal's weight (typically 5-10 mL/kg for rats and mice).
-
Procedure: The animal is gently restrained. A gavage needle of appropriate size is attached to a syringe containing the this compound solution. The needle is carefully inserted into the esophagus, and the solution is administered slowly.
-
Preparation: this compound is dissolved in a sterile, isotonic vehicle suitable for intravenous injection.
-
Procedure: For rats, the lateral tail vein is commonly used. The tail is warmed to dilate the vein. The this compound solution is injected slowly using a fine-gauge needle. For mice, the tail vein or retro-orbital sinus can be used.
-
Preparation: this compound is dissolved in a sterile vehicle.
-
Procedure: The animal is restrained, and the injection is made into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Preparation: this compound is dissolved in a sterile vehicle.
-
Procedure: The injection is administered into the loose skin over the back or flank.
Sample Collection
Blood samples are collected at predetermined time points after drug administration. Common methods include tail vein sampling, saphenous vein sampling, or terminal cardiac puncture. For serial sampling in a single animal, techniques that minimize blood loss are employed. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to obtain plasma, which is stored at -80°C until analysis.
At the end of the study, animals are euthanized, and brain tissue is rapidly excised, weighed, and homogenized in a suitable buffer. The homogenate is then processed to extract this compound for quantification.
Analytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for the quantification of this compound in biological matrices due to its high sensitivity and specificity.
-
Sample Preparation: Plasma or brain homogenate samples are subjected to protein precipitation (e.g., with acetonitrile) to remove interfering proteins. An internal standard is added to correct for variations in extraction and analysis.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A suitable column (e.g., a C18 column) is used to separate this compound from other components in the sample.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. This compound is ionized, and specific parent and daughter ion transitions are monitored for quantification.
Visualizations
Signaling Pathway of this compound at the GABA-A Receptor
This compound exerts its effects by acting as an agonist at the GABA-A receptor, a ligand-gated ion channel. The binding of this compound mimics the action of GABA, leading to an influx of chloride ions and hyperpolarization of the neuron, resulting in an inhibitory effect.
Experimental Workflow for a Rodent Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of this compound in a rodent model.
Conclusion
The pharmacokinetic profile of this compound in rodent models is a critical component for its continued use as a pharmacological tool and for any future therapeutic development. While qualitative aspects of its ADME are generally understood, there is a clear need for more comprehensive, quantitative studies to establish definitive pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability across different species, strains, and administration routes. The experimental protocols and methodologies outlined in this guide provide a framework for conducting such studies in a robust and reproducible manner. The provided visualizations of the GABA-A receptor signaling pathway and the experimental workflow serve to clarify the mechanisms and procedures involved in the study of this compound pharmacokinetics. Further research in this area will be invaluable for advancing our understanding of the GABAergic system and the potential applications of this compound.
References
Muscimol's Impact on Neuronal Inhibition and Hyperpolarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscimol, a psychoactive isoxazole alkaloid derived from the Amanita muscaria mushroom, serves as a potent and selective agonist for the γ-aminobutyric acid type A (GABA_A) receptor.[1] Its structural similarity to GABA, the principal inhibitory neurotransmitter in the central nervous system, allows it to bind to and activate GABA_A receptors, leading to a cascade of events that culminate in neuronal inhibition.[1] This technical guide provides an in-depth exploration of this compound's mechanism of action, its quantitative effects on neuronal activity, and detailed protocols for its experimental application. By mimicking the effects of GABA, this compound acts as a powerful tool in neuroscience research to probe the intricacies of inhibitory neurotransmission and its role in both physiological and pathological states.[2] Its ability to induce hyperpolarization and suppress neuronal firing makes it an invaluable compound for studying synaptic plasticity, network oscillations, and the functional roles of specific brain regions.[3][4]
Mechanism of Action: Potentiation of GABAergic Inhibition
This compound exerts its effects primarily by binding to the orthosteric site of the GABA_A receptor, the same site that binds the endogenous ligand GABA.[5] The GABA_A receptor is a ligand-gated ion channel composed of five subunits, which, upon activation, allows the influx of chloride ions (Cl-) into the neuron.[6][7] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential.[8] The result is a dampening of neuronal excitability and an overall inhibitory effect on the neural circuit.[8]
This compound is a particularly potent agonist at GABA_A receptors containing the δ (delta) subunit, which are often located extrasynaptically and are responsible for tonic inhibition.[3][9] This high affinity for δ-containing receptors contributes to this compound's profound and long-lasting inhibitory effects.[3][9]
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data regarding this compound's interaction with GABA_A receptors and its subsequent effects on neuronal physiology.
Table 1: this compound Binding Affinity (Kd) for GABA_A Receptor Subtypes
| Receptor Subtype | Preparation | Kd (nM) | Reference |
| α4βδ | Native (mouse forebrain) | ~1.6 | [3][8] |
| α6βδ | Native (mouse cerebellum) | ~1 | [3][8] |
| α6β3δ | Recombinant (HEK cells) | 0.72 | [10] |
| α6β2δ | Recombinant (HEK cells) | 1.3 | [10] |
Table 2: this compound Functional Potency (EC50) at GABA_A Receptor Subtypes
| Receptor Subtype | Expression System | EC50 | Reference |
| α1β3 | Xenopus oocytes | 0.65 ± 0.22 µM | [5] |
| α4β3δ | Recombinant | ~1-2 nM | [3][8] |
| α4β3δ | Recombinant (HEK cells) | 200 nM | [3] |
| α6β3δ | Recombinant (HEK cells) | 160 nM | [3] |
| α1β3 | HEK 293 cells | 180 ± 83 nM | [5][11] |
Table 3: Effects of this compound on Neuronal Membrane Potential and Firing Rate
| Neuron Type | This compound Concentration | Effect on Membrane Potential | Effect on Firing Rate | Reference |
| Substantia Nigra Pars Reticulata (male rat) | 10 µM | Depolarization (to -45 to -58 mV) | Cessation of spontaneous firing | [12] |
| Substantia Nigra Pars Reticulata (female rat) | 10 µM | Hyperpolarization (to -65 to -80 mV) | Cessation of spontaneous firing | [12] |
| VS-3 mechanoreceptor neurons (spider) | 100 µM | Depolarization by 24 mV | Initial brief increase and decrease, followed by a long-lasting increase | [13] |
| Dentate Hilar Neurons (rat) | Not specified | Small depolarization (~4 mV) | Not specified | [14] |
| Granule Cells (rat) | Not specified | Strong peak depolarization (~16 mV) | Not specified | [14] |
| Purkinje Neurons (P3 rat) | 50 µM | Depolarization (from -68.8 mV to -37.3 mV) | Rapid and massive increase | [15] |
| Subthalamic Nucleus Neurons (in burst-firing mode) | Not specified | Not specified | Firing frequency fell to zero | [16] |
Experimental Protocols
Patch-Clamp Electrophysiology for Measuring this compound's Effects on Neuronal Inhibition
Objective: To record changes in neuronal membrane potential and inhibitory postsynaptic currents (IPSCs) in response to this compound application.
Materials:
-
Brain slice preparation or cultured neurons
-
Artificial cerebrospinal fluid (aCSF)
-
This compound stock solution
-
Patch pipettes (borosilicate glass)
-
Intracellular solution (e.g., K-gluconate based)
-
Patch-clamp amplifier and data acquisition system
-
Microscope with micromanipulators
Methodology:
-
Preparation: Prepare acute brain slices or cultured neurons according to standard laboratory protocols.
-
Recording Setup: Place the preparation in a recording chamber continuously perfused with oxygenated aCSF.
-
Pipette Fabrication: Pull patch pipettes to a resistance of 3-7 MΩ and fill with the appropriate intracellular solution.
-
Cell Targeting: Under visual guidance, approach a target neuron with the patch pipette.
-
Seal Formation: Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Baseline Recording: In voltage-clamp mode, record baseline spontaneous or evoked IPSCs. In current-clamp mode, record the resting membrane potential and spontaneous firing.
-
This compound Application: Bath-apply this compound at the desired concentration.
-
Data Acquisition: Record changes in holding current (voltage-clamp) or membrane potential and firing rate (current-clamp) during and after this compound application.
-
Analysis: Analyze the amplitude, frequency, and kinetics of IPSCs, as well as the change in membrane potential and firing frequency.
In Vivo Microdialysis to Measure this compound's Effect on Neurotransmitter Release
Objective: To measure the extracellular concentrations of neurotransmitters (e.g., GABA, glutamate, dopamine) in a specific brain region of a freely moving animal following local this compound administration.
Materials:
-
Laboratory animal (e.g., rat, mouse)
-
Stereotaxic apparatus
-
Microdialysis probe and guide cannula
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
Analytical system (e.g., HPLC with electrochemical detection)
Methodology:
-
Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula into the target brain region.[17][18]
-
Recovery: Allow the animal to recover from surgery for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[17]
-
Baseline Collection: Collect baseline dialysate samples to establish basal neurotransmitter levels.
-
This compound Administration: Administer this compound, either systemically or locally through the microdialysis probe (retrodialysis).
-
Sample Collection: Continue to collect dialysate samples in a fraction collector at regular intervals.
-
Neurochemical Analysis: Analyze the concentration of neurotransmitters in the collected samples using a suitable analytical technique.
-
Data Analysis: Express neurotransmitter levels as a percentage of the baseline and analyze the time course of this compound's effect.
Visualizations
Caption: GABA_A Receptor Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for Studying this compound's Effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound as an Experimental Tool in Neuroscience [eureka.patsnap.com]
- 3. Extrasynaptic δ‐GABAA receptors are high‐affinity this compound receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How this compound Impacts GABAergic Synapses [eureka.patsnap.com]
- 5. Enhancement of this compound Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhancement of this compound binding and gating by allosteric modulators of the GABA A receptor: relating occupancy to state functions: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. This compound-DEPOLARIZES-MALE-AND-HYPERPOLARIZES-FEMALE-SUBSTANTIA-NIGRA-PARS-RETICULATA-NEURONS [aesnet.org]
- 13. researchgate.net [researchgate.net]
- 14. jneurosci.org [jneurosci.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a GABAergic Powerhouse: A Technical History of Muscimol in Neuroscience
Foreword: For decades, the enigmatic psychoactive properties of the Amanita muscaria mushroom have captivated human curiosity. Beyond its cultural and historical significance, this fungus gifted neuroscience with a molecular tool of unparalleled precision: muscimol. This in-depth technical guide charts the discovery and historical application of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its journey from a natural curiosity to an indispensable instrument for dissecting the complexities of the central nervous system. We will explore its initial isolation, the elucidation of its mechanism of action as a potent GABAA receptor agonist, and its enduring legacy in shaping our understanding of inhibitory neurotransmission.
Discovery and Chemical Characterization: From Fly Agaric to a Defined Molecule
The story of this compound begins with the iconic fly agaric mushroom, Amanita muscaria, long recognized for its psychoactive effects in various cultures.[1][2][3] While the mushroom's intoxicating properties were known for centuries, the specific compounds responsible remained a mystery until the mid-20th century.
In 1964, this compound was independently isolated by three separate research groups.[1] Its chemical structure, along with that of its precursor, ibotenic acid, was fully elucidated in 1967 by Conrad Eugster at the University of Zurich.[1] this compound, chemically known as 5-(aminomethyl)-3(2H)-isoxazolone, was revealed to be a structural analog of the primary inhibitory neurotransmitter in the mammalian brain, gamma-aminobutyric acid (GABA).[1] This structural similarity was a pivotal discovery, immediately suggesting a potential interaction with the GABAergic system.
Ibotenic acid, another psychoactive constituent of Amanita muscaria, is a prodrug to this compound.[1][3] Through decarboxylation, which can occur via drying or heating of the mushroom, ibotenic acid is converted into the more potent and stable this compound.[3]
Unraveling the Mechanism of Action: A Potent GABAA Receptor Agonist
The structural resemblance of this compound to GABA quickly spurred investigations into its pharmacological activity. In 1968, Graham Johnston and his colleagues demonstrated that this compound indeed possessed GABA-like actions, marking a turning point in its scientific journey.[1] Subsequent research firmly established this compound as a potent and selective agonist for the GABAA receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain.[2][4][5][6]
Unlike benzodiazepines and barbiturates, which are allosteric modulators of the GABAA receptor, this compound acts as an orthosteric agonist, binding to the same site as GABA itself.[7] This direct activation of the GABAA receptor leads to the opening of the chloride ion channel, resulting in an influx of chloride ions and hyperpolarization of the neuron. This hyperpolarization decreases the neuron's excitability, producing a powerful inhibitory effect on neuronal activity.
This compound as a Tool in Neuroscience Research: From Mapping Circuits to Understanding Behavior
The high affinity and selectivity of this compound for the GABAA receptor, coupled with its ability to cross the blood-brain barrier, have made it an invaluable tool in neuroscience research.[5] It has been instrumental in a wide array of experimental paradigms aimed at understanding the role of GABAergic inhibition in various brain functions and disorders.
Pharmacological Inactivation and Circuit Mapping
One of the most widespread applications of this compound is in pharmacological inactivation studies.[1] By locally infusing this compound into specific brain regions, researchers can reversibly silence the activity of neurons in that area. This technique allows for the investigation of the functional necessity of a particular brain region for a given behavior or physiological process. This "lesion-mimic" approach has been crucial in mapping the neural circuits underlying learning, memory, fear, anxiety, and motor control.
Radioligand for Receptor Studies
Radiolabeled this compound, typically with tritium ([³H]-muscimol), has been extensively used as a radioligand in binding assays to study the distribution, density, and affinity of GABAA receptors in the brain.[3] These studies have provided detailed maps of GABAA receptor localization and have been instrumental in characterizing the pharmacological properties of different receptor subtypes.
Investigating Synaptic Transmission and Plasticity
In in vitro preparations, such as brain slices, this compound is used to selectively activate GABAA receptors to study inhibitory postsynaptic potentials (IPSPs) and the dynamics of synaptic inhibition.[8] Its application has been crucial in understanding the role of GABAergic signaling in synaptic plasticity, the cellular mechanism underlying learning and memory.
Quantitative Data on this compound's Interaction with GABAA Receptors
The following tables summarize key quantitative data regarding this compound's pharmacological profile.
Table 1: Binding Affinities and Potency of this compound at GABAA Receptors
| Parameter | Value | Receptor Subtype(s) | Reference(s) |
| Kd | ~1.6 nM | α4βδ (forebrain) | [5] |
| Kd | ~1 nM | α6βδ (cerebellum) | [5] |
| Kd (high affinity) | ~10 nM | Bovine cerebral cortex | [9] |
| Kd (low affinity) | ~0.5 µM | Bovine cerebral cortex | [9] |
| EC50 (binding) | 180 ± 83 nM | α1β3 | [3][6] |
| EC50 (current) | ~1-2 nM | α4β3δ | [5][10] |
| EC50 (current) | 0.65 ± 0.22 µM | α1β3 | [3][6] |
| IC50 ([³H]this compound binding) | 50 µM (Taurine) | Purified GABAA receptors | [11] |
Table 2: Dosages of this compound Used in Animal Studies
| Species | Route of Administration | Dosage | Observed Effect(s) | Reference(s) |
| Mice | Intraperitoneal (i.p.) | 0.65 mg/kg (TD50) | Sedation, impaired motor coordination, ptosis, antinociception, catalepsy | [12] |
| Mice | Intraperitoneal (i.p.) | 8.1 mg/kg (LD50) | Lethality | [12] |
| Rats | Intravenous (i.v.) | 4.5 mg/kg (LD50) | Lethality | [13] |
| Rats | Oral (p.o.) | 45 mg/kg (LD50) | Lethality | [13] |
| Rats | Oral (p.o.) | 33.0 mg/kg | Neuropsychological and psychological effects | [14] |
| Rats | Microinjection (Arcuate Nucleus) | 5 and 10 nmol | Decreased body temperature and ventilation | [15] |
| Non-human primates | Intracerebral infusion | up to 88.8 mM | Reversible hyperkinesia and dyskinesias | [12] |
Key Experimental Protocols in this compound Research
The following sections provide an overview of common experimental methodologies utilizing this compound.
In Vivo Microinjection for Pharmacological Inactivation
This technique involves the stereotaxic infusion of this compound directly into a targeted brain region to reversibly inhibit neuronal activity.
Methodology:
-
Animal Preparation: The animal (typically a rodent) is anesthetized and placed in a stereotaxic frame. A small craniotomy is performed over the target brain region.
-
Cannula Implantation: A guide cannula is implanted, with its tip positioned just above the target structure. The cannula is secured to the skull with dental cement.
-
This compound Infusion: After a recovery period, a solution of this compound (typically 1 mg/mL in sterile saline or artificial cerebrospinal fluid) is infused through an internal cannula that extends just beyond the tip of the guide cannula.[16] Infusion volumes are typically in the nanoliter to low microliter range, delivered over several minutes.
-
Behavioral Testing: Following the infusion, the animal is subjected to behavioral paradigms to assess the effects of the temporary inactivation of the targeted brain region.
-
Histological Verification: After the experiment, the animal is euthanized, and the brain is sectioned and stained to verify the precise location of the infusion.
In Vitro Electrophysiology in Brain Slices
This method allows for the direct measurement of the effects of this compound on neuronal activity and synaptic transmission in a controlled environment.
Methodology:
-
Brain Slice Preparation: An animal is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Thin brain slices (typically 300-400 µm) containing the region of interest are prepared using a vibratome.[17][18]
-
Slice Recovery: The slices are transferred to a holding chamber containing oxygenated aCSF at a physiological temperature (around 32-34°C) for a recovery period of at least one hour.[18]
-
Electrophysiological Recording: A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp or field potential recordings are made from neurons within the slice.
-
This compound Application: this compound is bath-applied to the slice by adding it to the perfusing aCSF at known concentrations. This allows for the measurement of changes in neuronal membrane potential, firing rate, and synaptic currents in response to GABAA receptor activation.
[³H]-Muscimol Radioligand Binding Assay
This assay is used to quantify the number and affinity of GABAA receptors in a given tissue sample.
Methodology:
-
Membrane Preparation: Brain tissue is homogenized in a buffer solution and centrifuged to isolate the cell membranes, which are rich in GABAA receptors. The membranes are washed multiple times to remove endogenous GABA.[4]
-
Incubation: The membrane preparation is incubated with a known concentration of [³H]-muscimol.
-
Determination of Total and Non-specific Binding:
-
Total Binding: Membranes are incubated with [³H]-muscimol alone.
-
Non-specific Binding: A parallel set of tubes contains the membranes, [³H]-muscimol, and a high concentration of a non-radiolabeled GABAA receptor ligand (e.g., unlabeled GABA or bicuculline) to saturate the specific binding sites.[4]
-
-
Separation and Quantification: The bound and free radioligigand are separated by rapid filtration. The radioactivity retained on the filters (representing the bound [³H]-muscimol) is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. Scatchard analysis or non-linear regression can then be used to determine the receptor density (Bmax) and the dissociation constant (Kd).
Visualizing this compound's Role: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and applications of this compound, the following diagrams, generated using the DOT language for Graphviz, illustrate key concepts.
Conclusion: An Enduring Legacy in Neuroscience
From its origins in the psychoactive mushroom Amanita muscaria, this compound has emerged as a cornerstone of modern neuroscience research. Its discovery and the subsequent elucidation of its potent and selective agonism at the GABAA receptor provided an unprecedented tool to probe the intricacies of inhibitory neurotransmission. For over half a century, this compound has been instrumental in mapping neural circuits, understanding the physiological basis of behavior, and providing a benchmark for the development of novel therapeutics targeting the GABAergic system. Its journey from a natural product to a precision pharmacological agent is a testament to the power of chemical and biological exploration in advancing our understanding of the brain. The legacy of this compound continues to influence the direction of neuroscience research, underscoring the profound impact that nature's pharmacy can have on scientific discovery.
References
- 1. A Method to Quantify Drosophila Behavioral Activities Induced by GABAA Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Method to Quantify Drosophila Behavioral Activities Induced by GABAA Agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of this compound binding and gating by allosteric modulators of the GABA A receptor: relating occupancy to state functions: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of this compound Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]
- 9. Kinetics of [3H]this compound binding to the GABAA receptor in bovine brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.utu.fi [research.utu.fi]
- 11. Taurine acts on a subclass of GABAA receptors in mammalian brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound microinjected in the arcuate nucleus affects metabolism, body temperature & ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experience-Dependent Effects of this compound-Induced Hippocampal Excitation on Mnemonic Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrophysiological recording from Brain Slices Protocol [protocols.io]
The Neuroactive Isoxazole: A Deep Dive into the Chemical Landscape of Muscimol and its Analogs
An in-depth technical guide for researchers, scientists, and drug development professionals exploring the chemical structure, synthesis, and signaling pathways of muscimol and its derivatives.
This compound, a psychoactive isoxazole naturally occurring in Amanita mushrooms, has long been a subject of intense scientific scrutiny due to its potent and selective agonism at γ-aminobutyric acid type A (GABAA) receptors.[1] Its structural similarity to the principal inhibitory neurotransmitter GABA allows it to effectively mimic its action, leading to sedative, hypnotic, and hallucinogenic effects. This unique pharmacological profile has established this compound as a valuable tool in neuroscience research and a lead compound in the development of novel therapeutics targeting the GABAergic system. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound and its key analogs, offering a valuable resource for professionals in the field of drug discovery and development.
Chemical Structure: The Isoxazole Core and its Modifications
At the heart of this compound's activity lies its 3-hydroxy-5-(aminomethyl)isoxazole core. This heterocyclic scaffold confers a conformationally restrained structure that mimics the active conformation of GABA, allowing for potent binding to the GABAA receptor.[1] The development of this compound analogs has primarily focused on modifying this core structure to explore structure-activity relationships (SAR) and to fine-tune pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.
Key analogs of this compound include:
-
Ibotenic Acid: A naturally occurring neurotoxin found alongside this compound in Amanita mushrooms. It acts as a prodrug to this compound, readily decarboxylating to form the more stable and potent this compound.[1]
-
Thiothis compound: A synthetic analog where the oxygen atom in the isoxazole ring is replaced by a sulfur atom. It exhibits comparable potency to this compound as a GABAA receptor agonist.[2]
-
Dihydrothis compound: A synthetic analog with a partially saturated isoxazole ring. The (S)-enantiomer of dihydrothis compound is a particularly potent GABAA receptor agonist.[3]
-
Gaboxadol (THIP): A bicyclic analog of this compound with a conformationally restricted side chain. It has been investigated for its therapeutic potential in sleep disorders.
-
4-PIOL: A piperidine-containing analog that acts as a partial agonist at GABAA receptors, exhibiting a complex pharmacological profile.[4]
The chemical structures of this compound and its principal analogs are depicted below:
(Image of chemical structures of this compound, Ibotenic Acid, Thiothis compound, Dihydrothis compound, Gaboxadol, and 4-PIOL would be placed here in a final document)
Synthesis of this compound and its Analogs: Key Methodologies
The synthesis of this compound and its analogs has been a subject of extensive research, leading to the development of several effective synthetic routes.
This compound Synthesis
A common and efficient method for the synthesis of this compound involves a two-step process starting from dimethyl acetylenedicarboxylate.[1]
Experimental Protocol: Two-Step Synthesis of this compound
Step 1: Synthesis of 3-Hydroxy-5-isoxazole hydroxamic acid
-
A solution of sodium hydroxide (7g) in water (44mL) is prepared in a flask and cooled in an ice bath.
-
Hydroxylamine sulfate (7.18g) is added portionwise, maintaining the temperature below 5°C.
-
A solution of dimethyl acetylenedicarboxylate (5g) in methanol (2.5mL) is then added dropwise with rapid stirring, keeping the temperature below 5°C.
-
The reaction mixture is stirred overnight at room temperature.
-
After washing with dichloromethane (2 x 20mL), concentrated hydrochloric acid is added to neutralize the solution to a pH of 2-3.
-
The mixture is evaporated to dryness under vacuum.
-
The resulting brown residue is stirred with anhydrous ethanol (80mL) for 30 minutes.
-
The ethanol is decanted from the insoluble salts and evaporated to yield crude 3-Hydroxy-5-isoxazole hydroxamic acid.[1]
Step 2: Reduction to this compound
-
Dry and finely powdered 3-Hydroxy-5-isoxazole hydroxamic acid (1.85g) is suspended in dry tetrahydrofuran (THF) (60mL) in a two-necked flask equipped with a reflux condenser under a nitrogen atmosphere.
-
The flask is cooled in an ice bath, and borane dimethylsulfide complex (11mL) is injected portionwise over 40 minutes, maintaining the temperature at 0-5°C.
-
The resulting white suspension is refluxed for 22 hours.
-
After cooling to 5°C, the reaction is quenched by the careful addition of anhydrous methanol (15mL).
-
The mixture is then passed through a column of strongly acidic cation exchange resin.
-
The column is washed with water until the eluate is neutral.
-
The product is eluted with 2M ammonium hydroxide.
-
Evaporation of the eluate yields this compound (1.13g, 77% yield). Further purification can be achieved by recrystallization from ethanol/water.[1]
Synthesis of this compound from Ibotenic Acid
This compound can also be readily synthesized from its natural precursor, ibotenic acid, through a simple decarboxylation reaction.
Experimental Protocol: Decarboxylation of Ibotenic Acid
-
Ibotenic acid is dissolved in a suitable solvent, such as water or a dilute acidic solution.
-
The solution is heated and/or refluxed for at least one hour, typically at a temperature between 175°F and 200°F.[5]
-
The reaction can be monitored by techniques such as HPLC to ensure complete conversion.
-
Upon completion, the solvent is removed under reduced pressure to yield this compound.
The workflow for a typical organic synthesis, including reaction, work-up, and purification, is illustrated in the following diagram.
Caption: General workflow for organic synthesis.
Pharmacological Activity: GABAA Receptor Agonism
This compound and its analogs exert their effects primarily through their interaction with GABAA receptors, which are ligand-gated ion channels permeable to chloride ions.[6] The binding of these agonists to the receptor stabilizes an open conformation, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This results in an inhibitory postsynaptic potential (IPSP), reducing neuronal excitability.
The following table summarizes the available quantitative data on the binding affinities and potencies of this compound and its key analogs at GABAA receptors.
| Compound | Receptor Subtype | Assay Type | Value | Reference |
| This compound | GABAA | IC50 | 6 nM | [4] |
| α1β3 | EC50 | 180 ± 83 nM | [7] | |
| α1β3 | EC50 | 0.65 ± 0.22 µM | [7] | |
| Thiothis compound | GABAA | Kd | 28 ± 6.0 nM | [8] |
| (S)-Dihydrothis compound | GABAA | - | More potent than this compound | [3] |
| (R)-Dihydrothis compound | GABAA | - | Weak agonist | [3] |
| Gaboxadol (THIP) | GABAA | IC50 | 92-130 nM | [4] |
| 4-PIOL | GABAA | IC50 | 6-9 µM | [4] |
The signaling pathway initiated by the activation of GABAA receptors by this compound is depicted in the following diagram.
Caption: this compound-activated GABA-A receptor pathway.
The activation of the GABAA receptor can also lead to downstream signaling events, including the modulation of intracellular calcium levels and the activation of protein kinase C (PKC).[3]
Structure-Activity Relationships
The extensive research into this compound and its analogs has provided valuable insights into the structure-activity relationships governing their interaction with the GABAA receptor.
-
The Isoxazole Ring: The 3-hydroxyisoxazole moiety is a critical pharmacophore, acting as a bioisostere of the carboxylic acid group of GABA.
-
The Aminomethyl Side Chain: The length and conformation of the aminomethyl side chain are crucial for potent agonist activity.
-
Stereochemistry: As demonstrated by the enantiomers of dihydrothis compound, the stereochemistry of chiral centers can have a profound impact on pharmacological activity, with one enantiomer often exhibiting significantly higher potency.[9]
-
Ring Modifications: The replacement of the oxygen in the isoxazole ring with sulfur (as in thiothis compound) is generally well-tolerated, resulting in compounds with similar potency.
-
Conformational Restriction: Constraining the conformation of the side chain, as seen in gaboxadol, can lead to altered selectivity and pharmacological profiles.
Conclusion
This compound and its analogs represent a rich and diverse class of neuroactive compounds that have been instrumental in advancing our understanding of the GABAergic system. The synthetic methodologies developed for these compounds have not only provided valuable research tools but have also paved the way for the design of novel therapeutic agents. The continued exploration of the chemical space around the this compound scaffold holds significant promise for the development of next-generation drugs targeting a range of neurological and psychiatric disorders. This in-depth guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of these fascinating molecules.
References
- 1. Sciencemadness Discussion Board - Total synthesis of this compound + extraction and isolation from Amanita muscaria - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Thiothis compound - Wikipedia [en.wikipedia.org]
- 3. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-PIOL - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. Enhancement of this compound Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Equilibrium binding characteristics of [3H]thiothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABA agonists. Resolution, absolute stereochemistry, and enantioselectivity of (S)-(+)- and (R)-(-)-dihydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Muscimol: A Selective GABA-A Receptor Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muscimol, a psychoactive isoxazole alkaloid derived from the Amanita muscaria mushroom, serves as a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Its structural similarity to the endogenous inhibitory neurotransmitter GABA allows it to directly activate these ligand-gated ion channels, leading to a sedative and hallucinogenic profile.[2] Unlike allosteric modulators such as benzodiazepines and barbiturates, this compound acts as an orthosteric agonist, binding to the same site as GABA itself.[2] Notably, this compound exhibits a preferential affinity for specific GABA-A receptor subtypes, particularly those containing the δ (delta) subunit, which are often located extrasynaptically and mediate tonic inhibition.[4][5] This guide provides an in-depth technical overview of this compound's pharmacology, methodologies for its study, and its utility as a research tool in neuroscience and drug development.
Introduction to this compound and GABA-A Receptors
The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[5] These receptors are pentameric ligand-gated ion channels composed of a combination of different subunits (e.g., α, β, γ, δ, ε, θ, π, and ρ), with the most common synaptic isoform being a heteromer of two α, two β, and one γ subunit.[3][5][6] The specific subunit composition determines the receptor's pharmacological and physiological properties, including its affinity for ligands and its location within the neuron (synaptic vs. extrasynaptic).[5]
This compound's ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies of the GABAergic system.[2] Its selectivity for δ-subunit-containing GABA-A receptors has shed light on the role of these specific subtypes in mediating tonic inhibition and their involvement in various physiological and pathological processes.[4][7]
Quantitative Pharmacology of this compound
The affinity and potency of this compound vary across different GABA-A receptor subtypes. This selectivity is a key aspect of its pharmacological profile. The following tables summarize key quantitative data from radioligand binding assays (Ki values) and functional assays (EC50 values).
Table 1: Binding Affinity (Ki) of this compound at Various GABA-A Receptor Subtypes
| Receptor Subtype | Ligand | Ki (nM) | Preparation | Reference |
| Native δ-GABA-A (α4βδ) | [3H]this compound | ~1.6 | Mouse Forebrain Homogenates | [4] |
| Native δ-GABA-A (α6βδ) | [3H]this compound | ~1.0 | Mouse Cerebellum Homogenates | [4] |
Note: Data for a wider range of specific subtypes is limited in the public domain. The provided values highlight the high affinity for δ-containing receptors.
Table 2: Functional Potency (EC50) of this compound at Various GABA-A Receptor Subtypes
| Receptor Subtype | EC50 | Cell Line | Method | Reference |
| α4β3δ | ~1-2 nM | Recombinant HEK 293 cells | Electrophysiology | [4][8][9] |
| α1β3 | 180 ± 83 nM | Recombinant HEK 293 cells | [3H]this compound Binding | [10] |
| α1β3γ2 | > this compound | Recombinant HEK-293 cells | Population Patch-Clamp | [11] |
| α4β3γ2 | 2.57 µM (GABA) | L(-tk) cells | Electrophysiology | [12] |
| α4β3δ | 0.50 µM (GABA) | L(-tk) cells | Electrophysiology | [12] |
Signaling Pathway and Experimental Workflows
GABA-A Receptor Signaling Pathway
This compound, acting as a GABA agonist, binds to the orthosteric site on the GABA-A receptor, leading to a conformational change that opens the integral chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.
Caption: GABA-A receptor signaling pathway activated by this compound.
Experimental Workflow for Characterizing this compound's Activity
The characterization of this compound's interaction with GABA-A receptors typically involves a combination of radioligand binding assays to determine affinity and electrophysiological recordings to assess functional potency and efficacy.
Caption: Experimental workflow for characterizing this compound's GABA-A receptor activity.
This compound's Selectivity for GABA-A Receptor Subtypes
This compound's higher affinity and potency at δ-subunit-containing GABA-A receptors compared to the more common γ-subunit-containing synaptic receptors is a hallmark of its pharmacology.
Caption: Logical relationship of this compound's selectivity for GABA-A receptor subtypes.
Detailed Experimental Protocols
Radioligand Binding Assay: [3H]this compound Competition Binding
This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for the GABA-A receptor using [3H]this compound.
Materials:
-
Tissue Source: Rat brain cortical homogenate or membranes from HEK293 cells stably expressing the GABA-A receptor subtype of interest.
-
Radioligand: [3H]this compound (specific activity typically 10-30 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled GABA (e.g., 10 µM) or this compound.
-
Test Compound: Serial dilutions of the compound of interest.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and prepare a crude membrane fraction through differential centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In triplicate, prepare tubes for total binding (membranes + [3H]this compound), non-specific binding (membranes + [3H]this compound + excess unlabeled GABA), and competition (membranes + [3H]this compound + varying concentrations of the test compound). A typical concentration for [3H]this compound is 1-5 nM.[4]
-
Incubation: Incubate the tubes at 4°C for 60 minutes to reach equilibrium.[13]
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding CPM from the total and competition CPM. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]this compound binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]this compound and Kd is its dissociation constant.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol outlines the procedure for characterizing the functional effects of this compound on GABA-A receptors expressed in a heterologous system like HEK293 cells.
Materials:
-
HEK293 cells stably or transiently transfected with cDNAs encoding the desired GABA-A receptor subunits.
-
External Solution (in mM): 138 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.6 Glucose; pH 7.4 with NaOH.[14]
-
Internal (Pipette) Solution (in mM): 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 5 HEPES; pH 7.2 with KOH.[14]
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and perfusion system.
-
Borosilicate glass capillaries for pulling patch pipettes (resistance of 3-7 MΩ).[15]
Procedure:
-
Cell Culture: Plate transfected HEK293 cells onto glass coverslips a day before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips. Fill the pipettes with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Whole-Cell Configuration: Under visual guidance, approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane. Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV or -80 mV.[12][14][16]
-
Drug Application: Apply this compound at various concentrations to the cell using a rapid perfusion system. Ensure complete washout with the external solution between applications to allow for receptor recovery from desensitization.[12][14]
-
Data Acquisition: Record the inward chloride currents evoked by this compound application.
-
Data Analysis: Measure the peak amplitude of the current at each this compound concentration. Normalize the responses to the maximal response and plot the normalized current as a function of the log concentration of this compound. Fit the data with a sigmoidal dose-response curve to determine the EC50 and the maximal effect (Emax).
Conclusion
This compound remains an indispensable pharmacological tool for the study of the GABAergic system. Its potent agonism and, in particular, its selectivity for δ-subunit-containing GABA-A receptors, provide a unique avenue for dissecting the roles of different receptor subtypes in health and disease. The detailed methodologies presented in this guide offer a framework for the continued investigation of this compound and the development of novel therapeutics targeting the GABA-A receptor. The clear presentation of quantitative data and visual workflows is intended to facilitate a deeper understanding and more effective application of this important research compound.
References
- 1. This compound as an ionotropic GABA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Extrasynaptic δ‐GABAA receptors are high‐affinity this compound receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. Prototypic GABA(A) receptor agonist this compound acts preferentially through forebrain high-affinity binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.utu.fi [research.utu.fi]
- 9. researchgate.net [researchgate.net]
- 10. Enhancement of this compound Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological characterization of a novel cell line expressing human α4β3δ GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probes for the heterogeneity of this compound binding sites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moleculardevices.com [moleculardevices.com]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 16. Making sure you're not a bot! [nanion.de]
In Vivo Effects of Muscimol on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of muscimol, a potent GABA-A receptor agonist, on the central nervous system. The document summarizes key quantitative data, details common experimental protocols, and visualizes critical signaling pathways and workflows to support advanced research and drug development.
Core Mechanism of Action
This compound is a psychoactive isoxazole alkaloid found in Amanita muscaria and Amanita pantherina mushrooms.[1] Its primary mechanism of action is as a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[2][3] By binding to the same site as GABA, this compound mimics its effects, leading to the opening of chloride ion channels and subsequent hyperpolarization of neurons.[1][4] This increased inhibitory neurotransmission results in a decrease in neuronal excitability, which underlies its diverse physiological and behavioral effects.[1][2] this compound readily crosses the blood-brain barrier, allowing for its central activity following systemic administration.[1][4]
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies on this compound, providing a comparative overview of its dose-dependent effects across different species and experimental paradigms.
Table 1: Behavioral Effects of this compound in Animal Models
| Animal Model | Administration Route | Dose Range | Observed Behavioral Effects | Reference(s) |
| Mice | Intraperitoneal (i.p.) | 0.5 - 2.0 mg/kg | Sedation, impaired motor coordination, ptosis, antinociception, catalepsy. | [5] |
| Rats | Intravenous (i.v.) | 0.15 - 0.2 mg/kg | Potentiation of morphine-induced analgesia. | [6] |
| Cats & Rabbits | Intraperitoneal (i.p.) | 0.5 - 1.0 mg/kg | Disruption of conditioned instrumental reward discrimination task performance. | [6][7] |
| Rodents | Not specified | Not specified | 40% decrease in open field test anxiety measures. | [8] |
| Rodents | Not specified | Not specified | 60% reduction in seizure frequency in epilepsy models. | [8] |
Table 2: Electrophysiological and Neurochemical Effects of this compound
| Animal Model | Administration Route | Dose | Electrophysiological/Neurochemical Effect | Reference(s) |
| Rabbits & Rats | Intraperitoneal (i.p.) | 0.5 - 1.0 mg/kg | Appearance of high voltage 3 c/sec waves on EEG. | [7] |
| Cats | Intraperitoneal (i.p.) | 0.5 - 1.0 mg/kg | Appearance of spikes on EEG during disrupted conditioned performance. | [7] |
| Rats | Intrastriatal (via microdialysis) | Not specified | Significant increase in both dopamine release and metabolism in the striatum. | [9] |
| General | Not specified | Not specified | Generalized increase of serotonin. | [6] |
Table 3: Lethal Doses (LD50) of this compound
| Animal Model | Administration Route | LD50 | Reference(s) |
| Mice | Subcutaneous (s.c.) | 3.8 mg/kg | [1] |
| Mice | Intraperitoneal (i.p.) | 2.5 mg/kg | [1] |
| Rats | Intravenous (i.v.) | 4.5 mg/kg | [1] |
| Rats | Oral | 45 mg/kg | [1] |
Experimental Protocols
This section details methodologies for key experiments cited in the literature, providing a foundation for replicating and extending in vivo research on this compound.
General In Vivo Administration in Rodents
This protocol outlines the basic steps for systemic administration of this compound to rodents for behavioral and physiological assessments.
Materials:
-
This compound hydrobromide (or similar salt)
-
Sterile saline (0.9% NaCl)
-
Appropriate animal model (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Syringes and needles for the chosen route of administration (i.p., s.c., or i.v.)
-
Animal scale
Procedure:
-
Acclimatization: Acclimate animals to the experimental room for at least one hour before the experiment.
-
Baseline Measurements: Record baseline physiological and behavioral parameters (e.g., body weight, core body temperature, locomotor activity).
-
Drug Preparation: Prepare a stock solution of this compound in sterile saline. The concentration should be calculated based on the desired dose and the average weight of the animals, with the injection volume typically being 5-10 ml/kg.
-
Administration: Administer the prepared this compound solution or vehicle (sterile saline) via the chosen route (e.g., intraperitoneal injection).
-
Observation and Data Collection: Place the animal in the appropriate testing apparatus (e.g., open field arena, rotarod) and record behavioral and physiological data at predefined time points.
-
Post-Experimental Care: Monitor animals for any adverse effects and provide appropriate post-experimental care according to institutional guidelines.
In Vivo Microdialysis for Neurotransmitter Monitoring
This protocol describes the use of in vivo microdialysis to measure changes in extracellular neurotransmitter levels in specific brain regions following local this compound administration.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Microdialysis probes
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., striatum).
-
Recovery: Allow the animal to recover from surgery for a specified period (typically several days).
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe with aCSF at a constant flow rate and collect baseline dialysate samples.
-
This compound Perfusion: Switch to aCSF containing a known concentration of this compound and continue to collect dialysate samples.
-
Sample Analysis: Analyze the collected dialysate samples for neurotransmitter content (e.g., dopamine and its metabolites) using HPLC.
-
Data Analysis: Compare neurotransmitter levels during this compound perfusion to the baseline levels to determine the effect of this compound.
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the in vivo effects of this compound.
Signaling Pathways
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. How Is this compound Involved in Neurochemical Regulation? [eureka.patsnap.com]
- 3. This compound and Its Neurobiological Mechanisms in Schizophrenia [eureka.patsnap.com]
- 4. Pharmacodynamics of this compound in Mammalian Systems [eureka.patsnap.com]
- 5. fda.gov [fda.gov]
- 6. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]
- 7. Neuropharmacological investigations on this compound, a psychotropic drug extracted from Amanita muscaria | Semantic Scholar [semanticscholar.org]
- 8. Neuropharmacological Effects of this compound in Animal Models [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
Unraveling the Role of Muscimol in GABAergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pivotal role of muscimol, a potent psychoactive compound, in the intricate world of GABAergic neurotransmission. As a selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor, this compound serves as an invaluable tool in neuroscience research and holds potential for therapeutic applications. This document provides a comprehensive overview of its mechanism of action, quantitative binding and functional data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction: this compound as a Selective GABA-A Receptor Agonist
This compound is a psychoactive isoxazole alkaloid found in the Amanita muscaria mushroom.[1] Its structural similarity to the endogenous inhibitory neurotransmitter GABA allows it to act as a potent agonist at GABA-A receptors.[2][3] Unlike many other GABAergic modulators such as benzodiazepines and barbiturates that bind to allosteric sites, this compound binds directly to the orthosteric site of the GABA-A receptor, the same site as GABA itself.[1][2] This direct agonism triggers the opening of the receptor's intrinsic chloride ion channel, leading to an influx of chloride ions into the neuron.[4][5] The resulting hyperpolarization of the neuronal membrane decreases the likelihood of an action potential, producing an inhibitory effect on neurotransmission.[1][4] A key advantage of this compound in research is its ability to cross the blood-brain barrier, unlike GABA, making it centrally active when administered systemically.[1][2]
Quantitative Analysis of this compound-GABA-A Receptor Interaction
This compound's interaction with GABA-A receptors is characterized by high affinity and potency, which can vary depending on the subunit composition of the receptor. The following tables summarize key quantitative data from various studies.
Table 1: Binding Affinity (Ki) of this compound for GABA-A Receptors
| Receptor Subunit Composition | Radioligand | Ki (nM) | Species/System | Reference |
| α1β3 | [³H]this compound | 180 ± 83 | Human (HEK 293 cells) | [6] |
| α4βδ | [³H]this compound | ~1.6 | Mouse (forebrain) | [7] |
| α6βδ | [³H]this compound | ~1 | Mouse (cerebellum) | [7] |
| Not specified | [³H]this compound | ~10 (high-affinity) | Bovine (cerebral cortex) | [8] |
| Not specified | [³H]this compound | ~500 (low-affinity) | Bovine (cerebral cortex) | [8] |
Table 2: Functional Potency (EC50) of this compound at GABA-A Receptors
| Receptor Subunit Composition | Assay | EC50 | Species/System | Reference |
| α1β3 | Electrophysiology (Two-electrode voltage clamp) | 0.65 ± 0.22 µM | Human (Xenopus oocytes) | [6] |
| α4β3δ | Electrophysiology | ~1-2 nM | Recombinant | [7][9][10] |
| Not specified | ³⁶Cl⁻ uptake | ~2 µM | Rat (cerebral cortex) | [11] |
Signaling Pathway of this compound-Mediated GABAergic Inhibition
This compound exerts its effects by activating the canonical GABA-A receptor signaling pathway, leading to neuronal inhibition.
Figure 1: this compound-activated GABA-A receptor signaling pathway.
Experimental Protocols for Studying this compound's Effects
Detailed methodologies are crucial for the accurate assessment of this compound's interaction with GABA-A receptors.
Radioligand Binding Assay
This assay quantifies the affinity of this compound for GABA-A receptors.
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand (e.g., [³H]this compound) for the GABA-A receptor.
Materials:
-
Cell membranes or tissue homogenates expressing GABA-A receptors.
-
Radioligand (e.g., [³H]this compound).
-
Unlabeled this compound for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer.
-
Incubation: In a 96-well plate, incubate the membrane preparation with increasing concentrations of the radioligand. For each concentration, prepare a parallel set of wells containing a high concentration of unlabeled this compound to determine non-specific binding.
-
Equilibrium: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the radioligand concentration and fit the data to a saturation binding curve to determine Kd and Bmax.
Figure 2: Experimental workflow for a radioligand binding assay.
Electrophysiology (Patch-Clamp)
This technique measures the functional effects of this compound on GABA-A receptor-mediated ion currents.
Objective: To determine the potency (EC50) and efficacy of this compound in activating GABA-A receptor ion channels.
Materials:
-
Cells expressing GABA-A receptors (e.g., HEK293 cells or primary neurons).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Glass micropipettes.
-
Extracellular and intracellular recording solutions.
-
This compound solutions of varying concentrations.
Procedure:
-
Cell Preparation: Culture cells on coverslips suitable for microscopy.
-
Pipette Fabrication: Pull glass micropipettes to a fine tip and fire-polish. Fill the pipette with the intracellular solution.
-
Seal Formation: Under the microscope, approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Drug Application: Perfuse the cell with the extracellular solution containing different concentrations of this compound.
-
Current Recording: Record the chloride currents evoked by the application of this compound.
-
Data Analysis: Plot the peak current amplitude against the this compound concentration and fit the data to a dose-response curve to determine the EC50.
Behavioral Assays
These assays assess the in vivo effects of this compound on animal behavior.
Objective: To investigate the sedative, anxiolytic, or motor-impairing effects of this compound.
Example Assay: Open Field Test (for anxiety-like behavior and locomotion)
Materials:
-
Open field apparatus (a square arena with walls).
-
Video tracking software.
-
Experimental animals (e.g., mice or rats).
-
This compound solution for injection (e.g., intraperitoneal).
-
Saline solution (vehicle control).
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or saline to the animals and return them to their home cages for a specific pre-treatment period (e.g., 15-30 minutes).
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Recording: Record the animal's behavior for a set duration (e.g., 5-10 minutes) using the video tracking system.
-
Data Collection: The software tracks parameters such as total distance traveled, time spent in the center of the arena versus the periphery, and rearing frequency.
-
Data Analysis: Compare the behavioral parameters between the this compound-treated and control groups. A decrease in total distance traveled can indicate sedative effects, while an increase in the time spent in the center is often interpreted as an anxiolytic-like effect.[12]
Conclusion
This compound's well-defined mechanism of action as a potent, orthosteric GABA-A receptor agonist makes it an indispensable tool in neuropharmacology and a valuable lead compound in drug discovery.[13][14][15] The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted role of this compound in GABAergic neurotransmission and to harness its potential for therapeutic innovation. The continued investigation into its interactions with specific GABA-A receptor subtypes will undoubtedly unveil new insights into the complexities of the central nervous system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. luminita.co [luminita.co]
- 3. amentara.com [amentara.com]
- 4. How Is this compound Involved in Neurochemical Regulation? [eureka.patsnap.com]
- 5. GABA receptor - Wikipedia [en.wikipedia.org]
- 6. Enhancement of this compound binding and gating by allosteric modulators of the GABA A receptor: relating occupancy to state functions: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of [3H]this compound binding to the GABAA receptor in bovine brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extrasynaptic δ‐GABAA receptors are high‐affinity this compound receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.utu.fi [research.utu.fi]
- 11. Functionally relevant gamma-aminobutyric acidA receptors: equivalence between receptor affinity (Kd) and potency (EC50)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuropharmacological Effects of this compound in Animal Models [eureka.patsnap.com]
- 13. This compound as an ionotropic GABA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apoembiotech.com [apoembiotech.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Reversible Inactivation of the Amygdala with Muscimol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Reversible inactivation of specific brain regions is a powerful technique in neuroscience research to elucidate the causal relationship between brain activity and behavior. Muscimol, a potent agonist of the GABA-A receptor, is widely used for temporary and localized inactivation of neural tissue.[1][2][3][4] When infused into a target brain region, such as the amygdala, this compound binds to GABA-A receptors, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane.[2] This increase in inhibitory neurotransmission effectively silences the neurons in the vicinity of the infusion site, allowing researchers to study the behavioral consequences of this temporary functional lesion.[5][6] These application notes provide a detailed protocol for the reversible inactivation of the amygdala with this compound in rodents, covering stereotaxic surgery, drug preparation, and microinfusion procedures.
This compound Signaling Pathway
The mechanism of action for this compound involves its direct binding to the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] This interaction mimics the effect of the endogenous ligand, gamma-aminobutyric acid (GABA), but with a more potent and sustained action.[7] The activation of the GABA-A receptor, a ligand-gated ion channel, results in the opening of the channel and the influx of chloride ions (Cl-) into the neuron. This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential in response to excitatory stimuli. The net effect is a transient and localized inhibition of neuronal activity.[2]
Caption: this compound binds to and activates GABA-A receptors, leading to neuronal inhibition.
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Bilateral Cannula Implantation in the Amygdala
This protocol describes the surgical procedure for implanting guide cannulae aimed at the basolateral amygdala (BLA) in rodents. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Heating pad
-
Surgical tools (scalpel, forceps, hemostats, dental drill)
-
Guide cannulae (23-26 gauge)
-
Dummy cannulae
-
Dental cement
-
Anchor screws
-
Topical anesthetic and antiseptic solutions
-
Analgesics
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the animal using an appropriate anesthetic protocol (e.g., ketamine at 100 mg/kg and xylazine at 6 mg/kg, intraperitoneally).[8]
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Place the animal on a heating pad to maintain body temperature throughout the surgery.
-
Shave the scalp and clean the area with an antiseptic solution.
-
Secure the animal in the stereotaxic apparatus, ensuring the head is level. For rats, the incisor bar is often set at -3.3 mm.[8]
-
-
Surgical Incision and Skull Exposure:
-
Make a midline incision on the scalp to expose the skull.
-
Retract the skin and periosteum to clearly visualize the bregma and lambda landmarks.
-
Clean and dry the skull surface.
-
-
Determination of Implantation Coordinates:
-
Identify bregma as the reference point.
-
Move the drill to the target coordinates for the amygdala. Coordinates are relative to bregma and the skull surface.
-
-
Craniotomy and Cannula Implantation:
-
Drill small holes through the skull at the determined coordinates for the guide cannulae and anchor screws.
-
Carefully lower the guide cannulae bilaterally to the target DV coordinate.
-
Insert anchor screws into the skull to provide support for the dental cement.
-
-
Securing the Cannulae:
-
Apply dental cement around the base of the cannulae and over the anchor screws to secure the implant to the skull.
-
Ensure the cement forms a solid and stable headcap.
-
-
Post-Operative Care:
-
Insert dummy cannulae into the guide cannulae to prevent blockage.
-
Suture the scalp incision.
-
Administer post-operative analgesics (e.g., ketoprofen at 10 mg/kg, intramuscularly).[8]
-
Allow the animal to recover for at least 3-7 days before any behavioral experiments.
-
Protocol 2: this compound Preparation and Microinfusion
This protocol details the preparation of the this compound solution and the procedure for its infusion into the amygdala.
Materials:
-
This compound hydrobromide (e.g., from Sigma-Aldrich)
-
Sterile 0.9% saline or phosphate-buffered saline (PBS)
-
Microinfusion pump
-
Internal infusion cannulae (extending 0.5-2 mm beyond the guide cannulae)
-
Polyethylene tubing
-
Hamilton syringes (5-10 µL)
Procedure:
-
This compound Solution Preparation:
-
Microinfusion Procedure:
-
Gently restrain the animal and remove the dummy cannulae.
-
Insert the internal infusion cannulae into the guide cannulae. The infusion cannulae should extend beyond the tip of the guide cannulae to target the amygdala directly.[10][11]
-
Connect the infusion cannulae to the Hamilton syringes via polyethylene tubing.
-
Infuse this compound bilaterally at a slow and constant rate (e.g., 0.15-0.5 µL/min) to allow for proper diffusion and minimize tissue damage.[10][12]
-
The total infusion volume is typically 0.5 µL per hemisphere.[10][13][14]
-
Leave the infusion cannulae in place for an additional 1-2 minutes after the infusion is complete to allow for diffusion away from the cannula tip.[12]
-
Replace the dummy cannulae.
-
Behavioral testing is typically conducted 15 minutes after the infusion.[10]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from published studies on amygdala inactivation with this compound.
Table 1: Stereotaxic Coordinates for Amygdala Cannulation
| Species | Target Region | Anteroposterior (AP) | Mediolateral (ML) | Dorsoventral (DV) | Reference |
| Rat | Basolateral Amygdala | -2.9 mm | ±5.0 mm | -8.5 mm | [8] |
| Mouse | Basolateral Amygdala | -1.7 mm | ±3.2 mm | -3.5 mm | [9] |
Table 2: this compound Dosage and Infusion Parameters
| Parameter | Value | Reference |
| Concentration | 0.0625 - 0.125 µg/µL | [10] |
| 2 mg/mL | [11] | |
| 0.5 µ g/0.5 µL | [13] | |
| 1 µg/µL | [14] | |
| Infusion Volume | 0.5 µL per hemisphere | [10][13][14] |
| 0.16 µL per hemisphere | [11] | |
| Infusion Rate | 0.15 µL/min | [12] |
| Not specified, but manual infusion over time | [10] | |
| Time to Testing | 15 minutes | [10] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for an experiment involving reversible inactivation of the amygdala with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. How Is this compound Involved in Neurochemical Regulation? [eureka.patsnap.com]
- 3. amentara.com [amentara.com]
- 4. This compound as an ionotropic GABA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GABA and this compound as reversible inactivation tools in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. luminita.co [luminita.co]
- 8. 2.2. Surgical Techniques [bio-protocol.org]
- 9. dugi.be [dugi.be]
- 10. Basolateral amygdala inactivation by this compound, but not ERK/MAPK inhibition,impairs the use of reward expectancies during working memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pre-Training Reversible Inactivation of the Basal Amygdala (BA) Disrupts Contextual, but Not Auditory, Fear Conditioning, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Functional inactivation of the lateral and basal nuclei of the amygdala by this compound infusion prevents fear conditioning to an explicit conditioned stimulus and to contextual stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Inactivation of the Dorsal Hippocampus Impairs Contextual Retrieval of Fear Memory | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols: Stereotaxic Injection of Muscimol for Behavioral Studies
Introduction
Muscimol, a potent, selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor, serves as a powerful tool in neuroscience research.[1][2][3] Structurally similar to the principal inhibitory neurotransmitter GABA, this compound effectively crosses the blood-brain barrier and, when injected directly into a specific brain region, induces a temporary and reversible inactivation of neuronal activity.[1] By binding to GABA-A receptors, this compound mimics the action of GABA, opening chloride channels and causing hyperpolarization of the neuron.[2][4] This inhibitory effect silences the targeted brain structure, allowing researchers to investigate its function in relation to specific behaviors.[5][6] These application notes provide a comprehensive guide for the use of this compound in behavioral studies, detailing protocols from solution preparation to stereotaxic injection and post-operative care.
Application Notes
Principle of Reversible Inactivation
The core principle behind using this compound is to create a temporary "lesion" without causing permanent damage to the neural tissue. As a direct GABA-A agonist, it enhances the inhibitory tone in a localized area, effectively taking that region "offline" for a period of 4 to 8 hours, with some effects potentially lasting up to 24 hours.[1] This allows for a within-subjects experimental design, where an animal can serve as its own control (e.g., performance on a behavioral task with and without this compound inactivation), thereby increasing statistical power and reducing the number of animals required.
Key Considerations
-
Controls: Appropriate controls are critical. A vehicle-only injection (e.g., sterile saline or artificial cerebrospinal fluid - aCSF) at the same coordinates should be performed to control for the effects of the injection procedure itself.
-
Dosage and Volume: The dose and volume of this compound must be carefully titrated. Too high a concentration or too large a volume can lead to diffusion into adjacent brain structures, confounding the results. It is recommended to start with the lowest effective doses reported in the literature and perform pilot studies to determine the optimal parameters for the specific brain region and behavioral task of interest.[7]
-
Specificity: While this compound is selective for GABA-A receptors, it does not differentiate between cell bodies and fibers of passage. However, its primary effect is on the soma of neurons where GABA-A receptors are densely located, thus functionally inactivating the local cell population.[5]
-
Post-operative Care: Aseptic surgical techniques and diligent post-operative monitoring are essential to ensure animal welfare and the validity of the experimental data.[8][9][10]
Data Presentation: Quantitative Parameters
Quantitative data for this compound injections are summarized below. These values should be used as a starting point, as optimal parameters may vary based on the specific brain target, animal strain, and behavioral assay.
Table 1: Recommended this compound Injection Parameters for Rodents
| Brain Region | Species | This compound Concentration | Injection Volume per Hemisphere | Infusion Rate | Observed Behavioral Effect | Reference |
| Medial Prefrontal Cortex | Rat | 30 ng/µL | 1 µL | Not Specified | Decreased ethanol self-administration | [7] |
| Medial Prefrontal Cortex | Rat | 100 ng/µL | 1 µL | Not Specified | Decreased ethanol self-administration | [7] |
| Dorsomedial Hypothalamus | Rat | Not Specified | Not Specified | Not Specified | Suppression of MDMA-evoked hyperthermia and locomotion | [11] |
| Dorsal Striatum | Rat | Not Specified | Not Specified | Not Specified | No alteration of Paired Associates Learning performance | [12][13] |
| Dorsal Hippocampus | Mouse | 125 µg/µL | 0.5 µL | Not Specified | Impaired recall in water-channel maze | [14] |
Table 2: Materials and Equipment for Stereotaxic Surgery
| Category | Item |
| Surgical Apparatus | Stereotaxic frame with species-specific adaptors (ear bars, nose cone) |
| Anesthesia system (e.g., isoflurane vaporizer) | |
| Microinjection pump and syringe (e.g., Hamilton syringe) | |
| Micropipette puller (for glass micropipettes) | |
| Surgical drill | |
| Surgical Tools | Scalpels, forceps, small scissors, hemostats |
| Sterile cotton swabs, surgical drapes | |
| Wound clips or sutures | |
| Consumables | Anesthetic (e.g., isoflurane, ketamine/xylazine) |
| Analgesics (e.g., buprenorphine, ketoprofen) | |
| Antiseptics (e.g., Betadine, 70% ethanol) | |
| Ophthalmic ointment | |
| Sterile saline or aCSF | |
| Dental cement | |
| Post-Operative Care | Heating pad |
| Recovery cage | |
| Nutritional supplements |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
-
Calculate Required Concentration: Determine the desired final concentration of this compound (e.g., in ng/µL or µg/µL) based on literature review and pilot studies.
-
Weigh this compound: Using a calibrated microbalance, weigh the appropriate amount of this compound powder.
-
Dissolve in Vehicle: Dissolve the this compound powder in sterile 0.9% saline or artificial cerebrospinal fluid (aCSF). Vortex briefly to ensure it is fully dissolved.
-
Sterile Filtration: Filter the solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube to ensure sterility.
-
Aliquoting and Storage: Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.
Protocol 2: Stereotaxic Cannula Implantation Surgery (for repeated injections)
This protocol describes the implantation of a guide cannula, which allows for repeated, reliable microinjections in awake, behaving animals.
-
Pre-Surgical Preparation:
-
Anesthesia and Animal Preparation:
-
Weigh the animal and administer anesthesia (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).[9][17]
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal (toe-pinch) reflex.[9][10]
-
Shave the scalp area between the ears and eyes.[8][10] Apply ophthalmic ointment to the eyes to prevent drying.
-
Mount the animal in the stereotaxic frame, ensuring the head is level.[8]
-
Clean the shaved scalp with alternating scrubs of Betadine and 70% ethanol three times.
-
-
Surgical Procedure:
-
Make a midline incision down the scalp to expose the skull.[8][9]
-
Use a sterile cotton swab to retract the skin and clean the skull surface, removing the periosteum.
-
Identify the skull landmarks Bregma and Lambda. Adjust the head position until Bregma and Lambda are at the same dorsoventral (DV) coordinate, ensuring the skull is flat.
-
Move the stereotaxic arm to the calculated anterior-posterior (AP) and medial-lateral (ML) coordinates for the target brain region, referencing a rodent brain atlas (e.g., Paxinos and Watson).[8]
-
Use the drill to create a small craniotomy at the marked location, being careful not to damage the underlying dura mater.[8][9]
-
Carefully pierce the dura with a fine-gauge needle.[9]
-
Slowly lower the guide cannula to the predetermined DV coordinate.
-
Secure the cannula to the skull using dental cement and anchoring screws.
-
Insert a dummy cannula (stylet) into the guide cannula to keep it patent.
-
-
Post-Surgical Care:
-
Suture the scalp incision around the implant.
-
Administer post-operative analgesics and subcutaneous fluids (e.g., warmed saline) as per institutional guidelines.[8]
-
Remove the animal from the stereotaxic frame and place it in a clean, warm recovery cage.[10]
-
Monitor the animal closely until it is fully ambulatory.[18] Allow for a recovery period of at least one week before any behavioral testing.
-
Protocol 3: this compound Microinjection Procedure
-
Preparation:
-
Gently handle and restrain the animal.
-
Remove the dummy cannula from the guide cannula.
-
Load an internal injection cannula, connected via tubing to a Hamilton syringe on a microinjection pump, with the prepared this compound or vehicle solution. Ensure there are no air bubbles in the line.
-
The injection cannula should extend slightly beyond the tip of the guide cannula to reach the target tissue.
-
-
Injection:
-
Carefully insert the injection cannula into the guide cannula until it is fully seated.
-
Infuse the this compound or vehicle solution at a slow, controlled rate (e.g., 100-200 nL/min) to minimize tissue damage and allow for diffusion.[18][19]
-
After the infusion is complete, leave the injection cannula in place for an additional 3-5 minutes to prevent backflow of the solution up the cannula track.[9][18]
-
-
Post-Injection:
-
Slowly withdraw the injection cannula and replace it with the dummy cannula.
-
Return the animal to its home cage. The behavioral assay should be conducted during the peak effective window of the drug (typically 30 minutes to 2 hours post-injection).[1]
-
Visualizations
This compound Signaling Pathway
Caption: this compound binds to GABA-A receptors, causing Cl⁻ influx and neuronal inactivation.
Experimental Workflow
Caption: Workflow for a behavioral study using reversible this compound inactivation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. How Is this compound Involved in Neurochemical Regulation? [eureka.patsnap.com]
- 3. Enhancement of this compound Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Directly Activates the TREK-2 Channel Expressed in GABAergic Neurons through Its N-Terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. This compound injected into the medial prefrontal cortex of the rat alters ethanol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Survivable Stereotaxic Surgery in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dsv.ulaval.ca [dsv.ulaval.ca]
- 10. Rodent Stereotaxic Surgery and Animal Welfare Outcome Improvements for Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microinjection of this compound into the dorsomedial hypothalamus suppresses MDMA-evoked sympathetic and behavioral responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inactivation of dorsal striatum in young and aged male rats does not affect paired associates learning performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
- 16. Mouse Stereotaxic Surgery [protocols.io]
- 17. Protocol to induce neurodegeneration in a local area of the mouse brain by stereotaxic injection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. olac.berkeley.edu [olac.berkeley.edu]
- 19. Applying Stereotactic Injection Technique to Study Genetic Effects on Animal Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calculating Appropriate Muscimol Dosage in in vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscimol, a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor, is a valuable pharmacological tool for researchers investigating the role of GABAergic neurotransmission in a wide range of physiological and pathological processes.[1] As a structural analog of the principal inhibitory neurotransmitter GABA, this compound effectively crosses the blood-brain barrier, allowing for systemic administration.[1] More commonly in neuroscience research, it is administered directly into specific brain regions via stereotaxic microinjection to induce temporary and reversible inactivation of neuronal activity.[2][3] This technique is instrumental in elucidating the function of discrete brain circuits in various behaviors and disease models.
The effects of this compound are dose-dependent. Low doses typically produce anxiolytic and anticonvulsant effects, while higher doses can lead to sedation, motor impairment, and hallucinogenic experiences.[4][5] This dose-response relationship necessitates careful calculation and consideration of the appropriate dosage for specific experimental aims. These application notes provide a comprehensive guide to calculating and administering this compound for in vivo experiments, including detailed protocols for stereotaxic surgery, microinjection, and relevant behavioral assays.
Data Presentation: Quantitative this compound Dosage Information
The following tables summarize this compound dosages used in various in vivo experiments across different animal models and administration routes. It is crucial to note that the optimal dose for a specific experiment will depend on the target brain region, the desired behavioral effect, and the animal species and strain. Therefore, these tables should be used as a guide for initial dose-finding studies.
Table 1: Systemic Administration of this compound
| Animal Model | Route of Administration | Dosage Range | Observed Effects |
| Mouse | Intraperitoneal (i.p.) | 0.5 - 1 mg/kg | Altered EEG activity.[6] |
| Mouse | Intraperitoneal (i.p.) | 3 mg/kg | Increased serotonin and decreased catecholamine levels in the brain.[6] |
| Mouse & Rat | Intravenous (i.v.) | 0.15 - 0.2 mg/kg | Potentiation of morphine-induced analgesia.[6] |
| Rat | Oral | 45 mg/kg (LD50) | Lethal dose for 50% of subjects.[7] |
| Rat | Intravenous (i.v.) | 4.5 mg/kg (LD50) | Lethal dose for 50% of subjects.[7] |
Table 2: Intracerebral Microinjection of this compound for Reversible Inactivation
| Animal Model | Brain Region | Concentration | Infusion Volume | Total Dose per Hemisphere | Behavioral Assay/Effect |
| Rat | Medial Prefrontal Cortex (mPFC) | 0.175 or 4 nmol/0.5 µl | 0.5 µl | 0.175 or 4 nmol | Increased open-arm activity in elevated plus-maze.[5] |
| Rat | Medial Prefrontal Cortex (mPFC) | 17.5, 30, 100, or 300 ng/µl | Not Specified | 17.5, 30, 100, or 300 ng | Altered ethanol self-administration.[8] |
| Rat | Dorsal Hippocampus | 1 µg/µl | 0.5 µl | 0.5 µg | Impaired contextual retrieval of fear memory.[9] |
| Rat | Dorsal Hippocampus | Not Specified | Not Specified | 0.03 - 0.06 µg | Impaired working memory.[6] |
| Rat | Dorsal Hippocampus | Not Specified | Not Specified | 0.5 µg | Impaired fear learning.[6] |
| Rat | Lateral and Basal Amygdala | 1 µg/µl | 0.5 µl | 0.5 µg | Prevention of fear conditioning.[10] |
| Rat | Lateral Septum | 100 pg - 5 ng/volume not specified | Not Specified | 100 pg - 5 ng | Dose-dependent increase in punished responding.[4] |
| Rat | Substantia Nigra Reticulata (SNR) | Not Specified | 0.5 µl | 30 ng | Induction of self-mutilation behavior in neonatally lesioned rats.[2] |
| Rhesus Monkey | Ventral Prefrontal Cortex (vPFC) | 5 µg/µl | 1.0 µl | 5 µg | Impaired counting performance.[11] |
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Intracranial Cannula Implantation
This protocol outlines the procedure for implanting guide cannulas for the subsequent microinjection of this compound into a specific brain region. All procedures must be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine with isoflurane
-
Heating pad
-
Surgical instruments (scalpel, forceps, scissors, hemostats)
-
Bone drill
-
Guide cannulas and dummy cannulas
-
Dental cement
-
Jeweler's screws
-
Suture material or wound clips
-
Topical antibiotic ointment
-
Analgesics (e.g., carprofen, buprenorphine)
-
Sterile saline
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal using isoflurane (5% for induction, 1-2% for maintenance). Shave the scalp and clean the area with an antiseptic solution. Apply ophthalmic ointment to the eyes to prevent drying. Place the animal on a heating pad to maintain body temperature.
-
Positioning: Secure the animal in the stereotaxic apparatus. Ensure the head is level by checking the alignment of the ear bars and the incisor bar.
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Retract the skin and clean the skull surface with sterile saline and a cotton applicator to visualize bregma and lambda.
-
Determining Coordinates: Identify bregma (the junction of the sagittal and coronal sutures). Using a stereotaxic atlas for the specific species and age of the animal, determine the anterior-posterior (AP), medial-lateral (ML), and dorsal-ventral (DV) coordinates for the target brain region.
-
Craniotomy: Mark the target coordinates on the skull. Drill a small hole at the marked location, being careful not to damage the underlying dura mater.
-
Screw Placement: Drill 2-3 small holes for the placement of jeweler's screws, which will serve as anchors for the dental cement.
-
Cannula Implantation: Lower the guide cannula to the predetermined DV coordinate.
-
Securing the Cannula: Apply a thin layer of dental cement around the base of the cannula and the anchor screws. Build up the cement to create a secure headcap.
-
Closure and Recovery: Once the cement has hardened, insert a dummy cannula into the guide cannula to prevent blockage. Suture the incision or use wound clips. Administer post-operative analgesics and place the animal in a clean cage for recovery. Monitor the animal closely until it is fully ambulatory.
Protocol 2: Intracranial Microinjection of this compound
This protocol describes the procedure for microinjecting this compound into a previously implanted guide cannula in an awake, freely moving animal.
Materials:
-
This compound hydrobromide (dissolved in sterile saline or artificial cerebrospinal fluid - aCSF)
-
Microinjection pump
-
Hamilton syringe
-
PE50 tubing
-
Internal injection cannula (sized to extend slightly beyond the tip of the guide cannula)
-
Dummy cannulas
Procedure:
-
Habituation: Handle the animals for several days prior to the injection to minimize stress.
-
Preparation of this compound Solution: Prepare the desired concentration of this compound in sterile 0.9% saline or aCSF.[3][12][13] Filter-sterilize the solution.
-
Injection Setup: Connect the Hamilton syringe to the internal injection cannula via PE50 tubing. Fill the system with the this compound solution, ensuring there are no air bubbles.
-
Animal Restraint and Cannula Exposure: Gently restrain the animal and remove the dummy cannula from the guide cannula.
-
Microinjection: Insert the internal injection cannula into the guide cannula. Infuse the this compound solution at a slow rate (e.g., 0.1-0.5 µl/minute) to allow for diffusion and minimize tissue damage.
-
Post-Infusion Diffusion: Leave the injection cannula in place for an additional 1-2 minutes after the infusion is complete to allow for diffusion of the drug away from the cannula tip and prevent backflow upon withdrawal.
-
Cannula Removal and Replacement of Dummy: Gently withdraw the injection cannula and replace it with a clean dummy cannula.
-
Behavioral Testing: Place the animal in the testing apparatus at the appropriate time post-injection, as determined by the experimental design.
Protocol 3: Behavioral Assays
The choice of behavioral assay will depend on the research question and the brain region being targeted. Below are brief outlines of common behavioral tests used in conjunction with this compound inactivation.
a) Open Field Test (for assessing locomotor activity and anxiety-like behavior)
-
Apparatus: A square or circular arena with walls.
-
Procedure: Place the animal in the center of the arena and allow it to explore freely for a set period (e.g., 5-20 minutes).[14][15][16]
-
Measures: Total distance traveled, time spent in the center versus the periphery of the arena, rearing frequency, and grooming behavior.
b) Elevated Plus Maze (for assessing anxiety-like behavior)
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore for a set period (e.g., 5 minutes).
-
Measures: Time spent in the open arms versus the closed arms, number of entries into each arm type.
c) Morris Water Maze (for assessing spatial learning and memory)
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.
-
Procedure: The animal is placed in the water at different starting locations and must learn the location of the hidden platform using distal cues in the room.[2][4]
-
Measures: Latency to find the platform, path length, and time spent in the target quadrant during a probe trial (when the platform is removed).
Mandatory Visualization
GABA-A Receptor Signaling Pathway
Caption: this compound binds to and activates the GABA-A receptor, leading to neuronal inhibition.
Experimental Workflow for this compound Microinjection and Behavioral Testing
Caption: A typical workflow for in vivo experiments involving this compound microinjection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Enhanced this compound-induced behavioral responses after 6-OHDA lesions: relevance to susceptibility for self-mutilation behavior in neonatally lesioned rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Low doses of this compound produce anticonflict actions in the lateral septum of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative studies of locomotor behavior following microinjections of this compound into various sites in the paramedian tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. Direction of action of presynaptic GABAA receptors is highly dependent on the level of receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound microinjected in the arcuate nucleus affects metabolism, body temperature & ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Enhancement of this compound Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Microinjection and Electroporation of Mouse Testis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microinjection of this compound into the dorsomedial hypothalamus suppresses MDMA-evoked sympathetic and behavioral responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparation of Muscimol Solution for Microinjection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscimol, a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor, is a principal psychoactive compound found in Amanita muscaria mushrooms.[1][2] Structurally similar to the endogenous inhibitory neurotransmitter GABA, this compound effectively crosses the blood-brain barrier.[3] In neuroscience research, intracerebral microinjection of this compound is a widely used technique to induce a temporary and reversible inactivation of discrete brain regions.[4][5] This allows for the investigation of the functional role of specific brain areas in various physiological and behavioral processes.[4] The primary mechanism of action involves binding to the GABA-A receptor, which opens ligand-gated chloride channels, leading to an influx of chloride ions.[6][7] This influx results in hyperpolarization of the neuronal membrane, causing a powerful suppression of neuronal excitability and synaptic transmission.[6] Proper preparation, handling, and administration of this compound solutions are critical for obtaining reliable and reproducible experimental results.
Summary of Quantitative Data
Quantitative data regarding the properties, solubility, and storage of this compound are summarized in the table below for quick reference.
| Parameter | Value | Citation(s) |
| Molecular Formula | C₄H₆N₂O₂ | [6] |
| Molecular Weight | 114.1 g/mol | [8] |
| Appearance | Crystalline solid / White powder | [3][8] |
| Solubility | ~10 mg/mL in PBS (pH 7.2) 20 mg/mL in 0.05 M HCl 10 mg/mL in DMSO | [4][8][9] |
| Storage (Solid) | ≥ 4 years at -20°C | [8] |
| Storage (Solution) | Store in frozen aliquots; protect from light. Avoid storing aqueous solutions for more than one day. | [4][8] |
| Stability | Sensitive to light, temperature fluctuations, and moisture. | [10][11] |
Safety and Handling Precautions
This compound is a potent neuroactive compound and should be handled as a hazardous substance.[8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling this compound powder and solutions.[10]
-
Ventilation: Handle this compound powder in a well-ventilated area or under a chemical fume hood to prevent inhalation.[10]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. Do not ingest or inhale.[8]
-
Waste Disposal: Dispose of all this compound waste according to your institution's hazardous waste guidelines.
Experimental Protocols
Protocol 1: Preparation of 1 mg/mL this compound Stock Solution
This protocol describes the preparation of a stock solution in physiological saline, a common vehicle for microinjection.
Materials:
-
This compound hydrobromide (or free base, adjust mass accordingly)
-
Sterile 0.9% physiological saline
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
Procedure:
-
Weigh this compound: In a chemical fume hood, carefully weigh 1 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add Vehicle: Add 1 mL of sterile 0.9% saline to the tube. This will yield a final concentration of 1 mg/mL (1 µg/µL).
-
Dissolve: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new sterile, labeled microcentrifuge tube. This step is crucial to ensure the sterility of the solution for in vivo use.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C or below, protected from light.[4] It is recommended not to store aqueous solutions for more than a day at refrigerated temperatures.[8]
Protocol 2: Preparation of Working Solution and Microinjection Parameters
Working solutions are typically prepared by diluting the stock solution immediately before use. Concentrations and volumes vary depending on the target brain region and experimental goal.
Typical Microinjection Parameters:
| Parameter | Typical Range | Notes | Citation(s) |
| Concentration | 0.1 - 1.0 µg/µL | Lower concentrations (e.g., 0.0625 µg/µL) have also been used effectively. | [8][11][12] |
| Infusion Volume | 100 - 500 nL per site | Volumes should be kept low (ideally < 1 µL) to minimize tissue damage and ensure localized effects. | [3][8][10] |
| Infusion Rate | 100 - 250 nL/min | Slower infusion rates are recommended to allow for diffusion and prevent mechanical damage. | [6][10] |
| Vehicle | Sterile 0.9% Physiological Saline or PBS (pH 7.2) | Ensure the vehicle is sterile and appropriate for intracerebral injection. | [8][12] |
| Effect Duration | 12 - 24 hours | The inactivation effect is long-lasting compared to local anesthetics. | [10] |
Example Dilution (for a 0.5 µg/µL working solution):
-
Thaw one aliquot of the 1 mg/mL stock solution.
-
In a sterile tube, combine 5 µL of the stock solution with 5 µL of sterile 0.9% saline.
-
Vortex gently to mix. This provides 10 µL of a 0.5 µg/µL working solution, ready to be loaded into microinjection needles.
Visualized Workflows and Pathways
Caption: Workflow from powder to in-vivo experiment.
Caption: this compound's inhibitory signaling cascade.
References
- 1. Frontiers | Experience-Dependent Effects of this compound-Induced Hippocampal Excitation on Mnemonic Discrimination [frontiersin.org]
- 2. Inactivation of the medial prefrontal cortex with the GABAA receptor agonist this compound increases open-arm activity in the elevated plus-maze and attenuates shock-probe burying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional inactivation of the lateral and basal nuclei of the amygdala by this compound infusion prevents fear conditioning to an explicit conditioned stimulus and to contextual stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA and this compound as reversible inactivation tools in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imaging the spread of reversible brain inactivations using fluorescent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound diffusion after intracerebral microinjections: a reevaluation based on electrophysiological and autoradiographic quantifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inactivation of the Dorsal Hippocampus Impairs Contextual Retrieval of Fear Memory | Journal of Neuroscience [jneurosci.org]
- 9. researchgate.net [researchgate.net]
- 10. Reversible Inactivation of Brain Circuits in Learning and Memory Research - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Frontiers | Reversible Inactivation of Rat Premotor Cortex Impairs Temporal Preparation, but not Inhibitory Control, During Simple Reaction-Time Performance [frontiersin.org]
- 12. Basolateral amygdala inactivation by this compound, but not ERK/MAPK inhibition,impairs the use of reward expectancies during working memory - PMC [pmc.ncbi.nlm.nih.gov]
Application of Muscimol in Fear Conditioning Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscimol, a potent, selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor, serves as a critical tool in neuroscience research, particularly in the study of learning and memory, including fear conditioning.[1][2][3] By reversibly inactivating specific brain regions through the enhancement of inhibitory neurotransmission, this compound allows researchers to dissect the neural circuits underlying the acquisition, consolidation, expression, and extinction of fear memories.[4][5][6] This document provides detailed application notes and protocols for the use of this compound in fear conditioning research, aimed at providing a comprehensive resource for designing and conducting such experiments.
Mechanism of Action
This compound is a structural analog of the principal inhibitory neurotransmitter, GABA.[2] It binds to and activates GABA-A receptors, which are ligand-gated ion channels.[1][7] This activation leads to an influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and subsequent inhibition of neuronal firing.[7] This temporary and reversible inactivation of targeted brain regions is a key advantage of using this compound in functional studies.[3][8]
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound-induced neuronal inactivation.
Applications in Fear Conditioning Research
This compound is widely used to investigate the role of various brain structures in different phases of fear conditioning. Key brain regions frequently targeted include the amygdala, prefrontal cortex, and hippocampus.
-
Amygdala: The basolateral amygdala (BLA) is crucial for the acquisition and expression of fear.[4][9] Inactivation of the BLA with this compound before fear conditioning can prevent the formation of fear memories, while inactivation before testing can block the expression of a previously learned fear.[4]
-
Prefrontal Cortex (PFC): The medial prefrontal cortex (mPFC), particularly the infralimbic (IL) and prelimbic (PL) regions, is implicated in the extinction of conditioned fear.[10][11] this compound infusion into the IL before extinction training can facilitate the long-term extinction of fear.[10][12] Conversely, inactivation of the mPFC can impair fear extinction.[11][13]
-
Hippocampus: The hippocampus is critical for contextual fear conditioning.[14][15][16] this compound inactivation of the dorsal hippocampus can impair the retrieval of contextual fear memories, while inactivation of the ventral hippocampus can disrupt the acquisition of both cued and contextual fear conditioning.[14][16][17][18]
Quantitative Data Summary
The following tables summarize typical dosages and infusion parameters for this compound in fear conditioning studies involving rats and mice. It is crucial to note that optimal parameters should be determined empirically for each specific experimental setup.
Table 1: this compound Dosage and Infusion Parameters in Rats
| Brain Region | This compound Dose (per side) | Infusion Volume (per side) | Key Finding | Reference |
| Basolateral Amygdala (BLA) | 0.5 µg | 0.5 µl | Blocks acquisition and expression of conditioned fear. | [4] |
| Infralimbic Cortex (IL) | Low dose (not specified) | Not specified | Facilitates long-term fear extinction when infused before training. | [10] |
| Ventral Hippocampus | 1 µg | Not specified | Blocks contextual fear conditioning. | [14] |
| Dorsal Hippocampus | 0.5 µg | 0.5 µl | Disrupts contextual, but not tone, fear conditioning. | [16] |
Table 2: this compound Dosage and Infusion Parameters in Mice
| Brain Region | This compound Dose (per side) | Infusion Volume (per side) | Key Finding | Reference |
| Medial Prefrontal Cortex (mPFC) | Not specified | Not specified | Impairs between-session extinction of conditioned fear. | [11] |
| Prelimbic Cortex (PL) | Not specified | Not specified | Blocks the formation of auditory fear conditioning. | [19] |
| Anterior Cingulate Cortex (ACC) | 62.5 µg or 125 µg | Not specified | No effect on trace fear conditioning. | [20][21] |
Experimental Protocols
General Experimental Workflow
References
- 1. amentara.com [amentara.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound as an Experimental Tool in Neuroscience [eureka.patsnap.com]
- 4. Functional inactivation of the lateral and basal nuclei of the amygdala by this compound infusion prevents fear conditioning to an explicit conditioned stimulus and to contextual stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAergic microcircuitry of fear memory encoding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABAergic microcircuitry of fear memory encoding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of this compound in Mammalian Systems [eureka.patsnap.com]
- 8. This compound Inactivation of the Dorsal Hippocampus Impairs Contextual Retrieval of Fear Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound applied to the basolateral amygdala on acquisition and expression of contextual fear conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of conditioned fear extinction by infusion of the GABA(A) agonist this compound into the rat prefrontal cortex and amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of this compound and AMN082 injections into the medial prefrontal cortex on the expression and extinction of conditioned fear in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. journals.biologists.com [journals.biologists.com]
- 14. The ventral hippocampus and fear conditioning in rats. Different anterograde amnesias of fear after tetrodotoxin inactivation and infusion of the GABA(A) agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Temporary inhibition of dorsal or ventral hippocampus by this compound: distinct effects on measures of innate anxiety on the elevated plus maze, but similar disruption of contextual fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hippocampus and Pavlovian fear conditioning in rats: this compound infusions into the ventral, but not dorsal, hippocampus impair the acquisition of conditional freezing to an auditory conditional stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Inactivation of the Dorsal Hippocampus Impairs Contextual Retrieval of Fear Memory | Journal of Neuroscience [jneurosci.org]
- 19. researchgate.net [researchgate.net]
- 20. This compound-induced inactivation of the anterior cingulate cortex does not impair trace fear conditioning in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound-induced inactivation of the anterior cingulate cortex does not impair trace fear conditioning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Infusion of Muscimol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the technique of intracerebroventricular (ICV) infusion of muscimol, a potent and selective GABAA receptor agonist. This technique is a powerful tool for reversibly inactivating specific brain regions to study their function in various physiological and behavioral processes.
Introduction
This compound, a psychoactive isoxazole derived from the Amanita muscaria mushroom, is a structural analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2] It acts as a potent agonist at ionotropic GABAA receptors, mimicking the effects of GABA and leading to increased inhibitory neurotransmission.[3][4] Unlike GABA, this compound can cross the blood-brain barrier, but direct intracerebroventricular (ICV) administration allows for precise and localized delivery to the central nervous system (CNS), bypassing peripheral effects and enabling the study of its central actions.[1][5] ICV infusion of this compound is widely used in neuroscience research to temporarily and reversibly inactivate brain nuclei, thereby elucidating their roles in complex behaviors such as learning, memory, feeding, and anxiety.[6][7][8]
Mechanism of Action
This compound exerts its effects by binding to the GABAA receptor, a ligand-gated ion channel.[1][2] Upon binding, it stabilizes the receptor in an open conformation, increasing the influx of chloride ions (Cl-) into the neuron. This hyperpolarizes the cell membrane, making it less likely to fire an action potential in response to excitatory stimuli, thus producing a potent inhibitory effect on neuronal activity.[7]
Signaling Pathway Diagram
Caption: this compound binds to the GABAA receptor, leading to chloride influx and neuronal inhibition.
Quantitative Data Summary
The following table summarizes typical dosages and infusion parameters for ICV administration of this compound in rodents. It is crucial to note that optimal parameters can vary depending on the specific brain region targeted, the animal species and strain, and the desired behavioral outcome. Pilot studies are essential to determine the most effective dose and volume for a given experiment.
| Parameter | Rodent Species | Typical Range | Notes | Reference(s) |
| Dosage | Rat | 0.005 - 0.5 µ g/rat | Dose-dependent effects on memory have been observed. | [9] |
| Rat | 17.5 - 300 ng/µl | Effects on ethanol self-administration were dose-dependent. | [10] | |
| Rat | 0.06 nmol/100 nl | Effective for suppressing oromotor responses. | [11] | |
| Rat | 300 pmol/100 nl | Used to reduce physiological responses to stress. | [12] | |
| Mouse | 0.1 - 1 mg/kg (i.p.) | Systemic administration for anticonvulsant studies; ICV doses are typically much lower. | [13] | |
| Infusion Volume | Rat | 50 - 400 nl | Dependent on the target structure and desired spread of the drug. | [11] |
| Rat | 100 nl | Common volume for microinjections into specific brain nuclei. | [12] | |
| Infusion Rate | Rat | 190 nl/min | A common rate for microinfusions to minimize tissue damage. | [11] |
| Primate | 1.4 µl/minute | For larger volumes and broader distribution in a larger brain. | [14] | |
| Cannula Gauge | Mouse | 26 gauge | Standard size for ICV cannulation in mice. | [15] |
| Rat | 33 gauge (infuser) | Used for the infusion itself, inserted through a larger guide cannula. | [11] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound hydrobromide (powder)
-
Sterile, pyrogen-free 0.9% saline or artificial cerebrospinal fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes
Procedure:
-
Calculate the required amount of this compound powder based on the desired final concentration and volume.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile saline or aCSF to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the this compound solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the solution at -20°C in aliquots to avoid repeated freeze-thaw cycles. On the day of the experiment, thaw an aliquot and keep it on ice.
Intracerebroventricular (ICV) Cannulation Surgery (Rodent Model)
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Guide cannula and dummy cannula (stylet)
-
Surgical drill with a burr bit
-
Jeweler's screws
-
Dental cement
-
Surgical instruments (scalpel, forceps, etc.)
-
Suturing material or wound clips
-
Analgesics
-
Antiseptic solution (e.g., Betadine, 70% ethanol)
Procedure:
-
Anesthetize the animal and ensure a proper level of anesthesia is maintained throughout the surgery.
-
Shave the fur on the head and place the animal in the stereotaxic apparatus.
-
Apply an antiseptic solution to the surgical area.
-
Make a midline incision on the scalp to expose the skull.
-
Use a cotton swab to clean the skull surface and identify the bregma and lambda landmarks.
-
Determine the stereotaxic coordinates for the target lateral ventricle. For mice, typical coordinates are relative to bregma: -0.1 mm posterior, ±1.0 mm lateral, and -2.4 mm ventral.[15] For rats, coordinates may be around -0.8 mm posterior, ±1.5 mm lateral, and -3.5 mm ventral from the skull surface. These coordinates should be optimized for the specific animal strain and age.
-
Mark the target location on the skull and drill a small hole.
-
Insert three to four small jeweler's screws into the skull around the drilled hole to serve as anchors for the dental cement.
-
Slowly lower the guide cannula to the predetermined ventral coordinate.
-
Secure the guide cannula to the skull and anchor screws using dental cement.
-
Insert the dummy cannula into the guide cannula to prevent blockage.
-
Suture the scalp incision around the implant.
-
Administer post-operative analgesics and allow the animal to recover in a warm, clean cage. A recovery period of at least 7 days is recommended before any infusions.[15]
Intracerebroventricular (ICV) Infusion Procedure
Materials:
-
This compound solution
-
Internal infusion cannula (injector) connected to a microsyringe via PE tubing
-
Infusion pump
-
Habituation chamber
Procedure:
-
Handle the animal gently to minimize stress.
-
Remove the dummy cannula from the guide cannula.
-
Insert the internal infusion cannula, which should extend slightly beyond the tip of the guide cannula, into the guide.
-
Infuse the desired volume of this compound solution at a slow, controlled rate (e.g., 100-200 nl/min) using an infusion pump.[11]
-
Leave the injector in place for an additional 1-2 minutes after the infusion is complete to allow for diffusion and prevent backflow.
-
Slowly withdraw the injector and replace the dummy cannula.
-
Return the animal to its home cage or the behavioral testing apparatus.
Experimental Workflow Diagram
Caption: Workflow for intracerebroventricular this compound infusion experiments.
Histological Verification
Following the completion of all behavioral experiments, it is imperative to verify the correct placement of the cannula.
Procedure:
-
Deeply anesthetize the animal.
-
Infuse a small volume of dye (e.g., Evans Blue or India ink) through the cannula.
-
Perfuse the animal transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Extract the brain and post-fix it in the same fixative.
-
Cryoprotect the brain in a sucrose solution.
-
Section the brain on a cryostat or microtome.
-
Mount the sections on slides and visualize the dye tract to confirm that the infusion was targeted to the ventricle.
Conclusion
The intracerebroventricular infusion of this compound is a valuable technique for investigating the function of the central nervous system. By following these detailed protocols and considering the critical parameters outlined, researchers can effectively and reversibly inactivate brain regions to gain insights into their roles in health and disease. Careful surgical technique, accurate targeting, and post-experimental histological verification are essential for obtaining reliable and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. This compound's Function in Genetic Mutations Affecting GABA Pathways [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Simplified surgical placement and stabilization methods for intracerebroventricular cannulas in rat lateral ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological and behavioral studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How this compound Affects Human Cognition and Memory [eureka.patsnap.com]
- 8. This compound infused into the entorhinal cortex prior to training blocks the involvement of this area in post-training memory processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound injected into the medial prefrontal cortex of the rat alters ethanol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Microinjection of this compound into the periaqueductal gray suppresses cardiovascular and neuroendocrine response to air jet stress in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticonvulsant and behavioral effects of this compound in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Local distribution and toxicity of prolonged hippocampal infusion of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.2. Intracerebroventricular (ICV) Cannulation [bio-protocol.org]
Application Notes and Protocols for Local Field Potential (LFP) Recording During Muscimol Inactivation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Local field potentials (LFPs) represent the summed electrical activity of a population of neurons, providing a crucial window into the synchronized activity of neural ensembles. Pharmacological inactivation, particularly using the GABA-A receptor agonist muscimol, is a powerful technique to transiently silence a specific brain region and observe its impact on the activity of downstream or interconnected areas. This document provides detailed application notes and protocols for designing and conducting experiments involving LFP recordings during this compound-induced inactivation. These guidelines are intended for researchers in neuroscience and professionals in drug development investigating neural circuit function and the effects of pharmacological agents on brain network dynamics.
This compound, a potent agonist of GABA-A receptors, induces hyperpolarization of neurons, leading to a temporary and reversible suppression of neuronal firing.[1][2] By combining this compound inactivation with LFP recordings in distant but connected brain regions, researchers can elucidate the functional connectivity and hierarchical organization of neural circuits.
Key Concepts and Applications
-
Functional Connectivity: Determine the influence of one brain region on the oscillatory activity of another.
-
Hierarchical Processing: Understand the flow of information and the role of specific nuclei in generating or modulating neural oscillations.
-
Preclinical Drug Screening: Assess the network-level effects of novel therapeutic compounds that target specific brain regions.
-
Disease Modeling: Investigate alterations in neural circuit function in animal models of neurological and psychiatric disorders.
Data Presentation: Quantitative Effects of this compound Inactivation on LFP Power
The following tables summarize typical parameters for this compound inactivation and the reported effects on LFP power in different frequency bands. It is important to note that the precise effects can vary depending on the brain region, species, and specific experimental conditions. The presented data is compiled from various studies and should serve as a guideline for experimental design.
Table 1: Typical this compound Infusion Parameters for Rodent Brain Inactivation
| Parameter | Typical Range | Notes |
| Concentration | 0.1 - 1.0 mg/mL (in sterile saline) | Higher concentrations can lead to larger inactivation zones but may also increase the risk of non-specific effects. |
| Infusion Volume | 0.2 - 1.0 µL per site | The volume should be adjusted based on the size of the target structure to achieve localized inactivation. |
| Infusion Rate | 0.1 - 0.5 µL/min | A slow infusion rate minimizes tissue damage and ensures proper diffusion of the drug. |
| Radius of Inactivation | ~1.0 - 2.0 mm | The spread of this compound is dose-dependent. It is crucial to perform histological verification of the injection site and spread. |
Table 2: Summary of Reported Changes in LFP Power Following this compound Inactivation
| Brain Region Inactivated | Recording Site | Delta (1-4 Hz) Power | Theta (4-8 Hz) Power | Alpha (8-12 Hz) Power | Beta (13-30 Hz) Power | Gamma (30-100 Hz) Power | Reference / Notes |
| Medial Septum | Hippocampus (CA1) | No significant change | ↓ (Abolished) | Data not available | Data not available | Data not available | Inactivation of the medial septum, a key regulator of hippocampal theta rhythm, leads to a profound reduction in theta power.[3][4][5] A 4-Hz oscillation was reported to be resistant to this inactivation.[2][5] |
| Prefrontal Cortex (PFC) | (Downstream targets) | Data not available | Data not available | Data not available | Data not available | Data not available | The specific effects on LFP power in downstream targets of the PFC require further systematic investigation. |
| Amygdala (BLA) | (Connected regions) | Data not available | Data not available | Data not available | Data not available | Data not available | The impact of BLA inactivation on LFP oscillations in connected circuits is an active area of research. |
| Thalamus | Cortex | Data not available | Data not available | Data not available | Data not available | Data not available | Thalamic inactivation is expected to have widespread effects on cortical oscillations, but detailed quantitative data across frequency bands are needed. |
Note: The table highlights a current gap in the literature regarding comprehensive quantitative data on LFP power changes across all frequency bands following this compound inactivation in various brain regions. Researchers are encouraged to contribute to this area by systematically quantifying and reporting these effects.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound action on a postsynaptic neuron.
Experimental Workflow
Caption: General experimental workflow for LFP recording during this compound inactivation.
LFP Data Analysis Pipeline
Caption: Logical workflow for the analysis of LFP data from inactivation experiments.
Experimental Protocols
Protocol for Combined Cannula and LFP Electrode Implantation
This protocol is adapted for adult male rats. All procedures must be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Materials:
-
Stereotaxic frame
-
Anesthesia machine (e.g., isoflurane)
-
Surgical drill
-
Guide cannula (e.g., 26-gauge) and dummy cannula
-
LFP electrode array or single-wire electrode
-
Bone screws
-
Dental cement
-
Surgical tools (scalpel, forceps, etc.)
-
Analgesics and antibiotics
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat using isoflurane (5% for induction, 1.5-2.5% for maintenance).
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Shave the scalp and clean with alternating scrubs of povidone-iodine and 70% ethanol.
-
Mount the animal in the stereotaxic frame, ensuring the head is level.
-
-
Surgical Incision and Skull Exposure:
-
Make a midline incision on the scalp to expose the skull.
-
Retract the skin and periosteum to clearly visualize bregma and lambda.
-
-
Coordinate Targeting:
-
Identify the stereotaxic coordinates for the target brain region for both cannula and LFP electrode placement from a rat brain atlas.
-
-
Craniotomy and Implantation:
-
Drill small holes in the skull for the anchor screws and a larger craniotomy over the target sites for the cannula and electrode.
-
Carefully remove the dura mater.
-
Slowly lower the guide cannula to the predetermined dorsal-ventral (DV) coordinate.
-
Slowly lower the LFP electrode to its target DV coordinate.
-
-
Securing the Implant:
-
Apply a thin layer of dental cement around the base of the cannula and electrode, and over the anchor screws.
-
Build up the dental cement to form a secure headcap.
-
Insert the dummy cannula into the guide cannula to prevent clogging.
-
-
Post-operative Care:
-
Suture the scalp incision around the headcap.
-
Administer post-operative analgesics and antibiotics as prescribed by the veterinary staff.
-
Allow the animal to recover for at least one week before starting experiments.
-
Protocol for this compound Infusion and LFP Recording
Materials:
-
This compound hydrobromide (dissolved in sterile 0.9% saline)
-
Infusion pump
-
Internal cannula (extending slightly beyond the guide cannula)
-
Polyethylene tubing
-
Hamilton syringe
-
LFP recording system (amplifier, digitizer, software)
Procedure:
-
Habituation:
-
Handle the animals daily for several days leading up to the experiment to minimize stress.
-
Habituate the animal to the recording chamber and the process of connecting the LFP recording cable.
-
-
Baseline LFP Recording:
-
Connect the animal to the LFP recording system.
-
Record at least 30 minutes of stable baseline LFP activity.
-
-
This compound Infusion:
-
Gently restrain the animal and remove the dummy cannula.
-
Insert the internal cannula connected to the infusion pump.
-
Infuse the desired volume of this compound (or saline for control experiments) at a slow, controlled rate (e.g., 0.2 µL/min).
-
Leave the internal cannula in place for an additional 1-2 minutes to allow for diffusion.
-
Replace the dummy cannula.
-
-
Post-infusion LFP Recording:
-
Return the animal to the recording chamber and continue LFP recording for the desired duration (typically 1-3 hours).
-
If applicable, introduce the behavioral task after a sufficient waiting period for the this compound to take effect (e.g., 15-30 minutes).
-
Protocol for LFP Data Analysis
This protocol outlines a general pipeline for analyzing LFP data from this compound inactivation experiments. Specific parameters may need to be adjusted based on the recording equipment and experimental goals.
Software:
-
MATLAB with the Signal Processing Toolbox and a specialized toolbox like FieldTrip or custom scripts.
-
Python with libraries such as SciPy, NumPy, and MNE.
Procedure:
-
Data Preprocessing:
-
Load the raw LFP data.
-
Apply a band-pass filter (e.g., 1-100 Hz) to remove slow drifts and high-frequency noise.
-
Apply a notch filter to remove power line noise (50 or 60 Hz).
-
Visually inspect the data and remove any segments containing large movement artifacts.
-
-
Power Spectral Density (PSD) Analysis:
-
Divide the LFP data into epochs corresponding to the baseline and post-infusion periods.
-
For each epoch, calculate the PSD using Welch's method or a similar algorithm. This will provide a measure of power at each frequency.
-
-
Frequency Band Analysis:
-
Define the frequency bands of interest:
-
Delta: 1-4 Hz
-
Theta: 4-8 Hz
-
Alpha: 8-12 Hz
-
Beta: 13-30 Hz
-
Gamma: 30-100 Hz
-
-
For each epoch, calculate the average power within each frequency band by integrating the PSD over the respective frequency range.
-
-
Statistical Analysis:
-
For each frequency band, compare the average power between the baseline and post-muscimol infusion conditions using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).
-
If multiple animals are used, perform a group-level statistical analysis.
-
Correct for multiple comparisons if testing across several frequency bands.
-
-
Histological Verification:
-
At the end of the experiment, perfuse the animal and section the brain.
-
Stain the brain sections (e.g., with Nissl stain) to verify the placement of the cannula and electrode tips. This is a critical step for accurate interpretation of the results.
-
Troubleshooting
-
No effect of this compound:
-
Cause: Clogged cannula, incorrect coordinates, insufficient dose.
-
Solution: Ensure dummy cannulas are always in place when not infusing. Verify stereotaxic coordinates and consider a higher concentration or volume of this compound. Always perform histological verification.
-
-
Excessive artifacts in LFP recordings:
-
Cause: Poor grounding, loose headcap, animal movement.
-
Solution: Check the grounding of the recording setup. Ensure the headcap is securely attached to the skull. Habituate the animal to the recording setup to minimize movement.
-
-
High variability in LFP data:
-
Cause: Inconsistent behavioral state of the animal.
-
Solution: Monitor the animal's behavior during recording and analyze LFP data from consistent behavioral states (e.g., quiet wakefulness, specific task performance).
-
By following these detailed application notes and protocols, researchers and drug development professionals can effectively utilize the powerful combination of this compound inactivation and LFP recording to gain deeper insights into the function of neural circuits.
References
- 1. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. New and distinct hippocampal place codes are generated in a new environment during septal inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hippocampal 4-Hz oscillations emerge during stationary running in a wheel and are resistant to medial septum inactivation | PLOS One [journals.plos.org]
Application Notes and Protocols for Post-mortem Histological Verification of Muscimol Injection Sites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the histological verification of injection sites following the administration of muscimol, a potent GABAA receptor agonist. Accurate verification is critical for correlating observed behavioral or physiological effects with the specific neural substrate targeted. The following sections detail methods for direct visualization of this compound spread, indirect verification of cannula placement, and assessment of the neurochemical impact of the injection.
I. Introduction
This compound is a powerful tool in neuroscience for reversibly inactivating specific brain regions.[1] It acts as a potent agonist at GABAA receptors, mimicking the effect of the principal inhibitory neurotransmitter, GABA.[2] This activation leads to a rapid suppression of neuronal activity.[1] Given the localized nature of these inactivations, precise post-mortem histological verification of the injection site and the extent of drug diffusion is essential for the accurate interpretation of experimental results.[1]
The protocols outlined below describe several reliable methods for this verification process, including the use of fluorescently-conjugated this compound, standard histological staining to identify the cannula track, and immunohistochemistry to assess changes in neuronal activity markers.
II. Visualization of this compound Signaling Pathway
This compound primarily exerts its effects by binding to and activating GABAA receptors, which are ligand-gated ion channels.[2] This binding event leads to the opening of the channel and an influx of chloride ions (Cl-), resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing.
Caption: this compound signaling pathway.
III. Experimental Protocols
A comprehensive workflow for the histological verification of a this compound injection site involves perfusion and tissue processing, followed by specific staining and imaging procedures.
Caption: Experimental workflow for histological verification.
Protocol 1: Perfusion and Tissue Preparation
This initial protocol is fundamental for preserving tissue integrity for subsequent histological analysis.[3]
-
Anesthesia: Deeply anesthetize the animal with an appropriate anesthetic (e.g., sodium pentobarbital). Confirm the depth of anesthesia by the absence of pedal and corneal reflexes.
-
Transcardial Perfusion:
-
Perform a thoracotomy to expose the heart.
-
Insert a perfusion needle into the left ventricle and make an incision in the right atrium.
-
Begin perfusion with ice-cold phosphate-buffered saline (PBS) to flush out the blood.
-
Switch to a fixative solution, typically 4% paraformaldehyde (PFA) in PBS.
-
-
Brain Extraction and Post-fixation:
-
Carefully dissect the brain from the skull.[3]
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
-
Cryoprotection:
-
Transfer the brain to a 30% sucrose solution in PBS.[1]
-
Allow the brain to equilibrate until it sinks, which typically takes 24-48 hours. This step is crucial for preventing ice crystal formation during freezing.
-
-
Freezing and Storage:
-
Rapidly freeze the brain in isopentane cooled with dry ice or in a freezing microtome.
-
Store the brain at -80°C until sectioning.
-
Protocol 2: Direct Visualization with Fluorescently-Conjugated this compound (FCM)
This method allows for the direct visualization of the drug's spread.[1]
-
Sectioning:
-
Section the frozen brain coronally at 40-50 µm thickness using a cryostat or a freezing microtome.[1]
-
Collect sections in PBS.
-
-
Mounting:
-
Mount the sections onto gelatin-coated slides.
-
Allow the slides to air dry.
-
-
Coverslipping:
-
Apply a mounting medium suitable for fluorescence microscopy.
-
Coverslip the slides.
-
-
Imaging:
-
Visualize the fluorescent this compound signal using a fluorescence microscope with the appropriate filter sets (e.g., FITC and Texas Red).[1]
-
Acquire images using a CCD camera.
-
Protocol 3: Cannula Track Identification with Nissl Staining
Nissl staining is a classic histological method used to visualize neuron cell bodies and identify the cannula track.[4]
-
Sectioning and Mounting:
-
Follow the sectioning and mounting steps as described in Protocol 2.
-
-
Staining Procedure:
-
Rehydrate the slides through a series of decreasing ethanol concentrations and then in distilled water.
-
Stain the sections in a 0.1% Cresyl Violet solution.
-
Differentiate the sections in a series of increasing ethanol concentrations.
-
Clear the slides in xylene.
-
-
Coverslipping and Imaging:
-
Coverslip with a xylene-based mounting medium.
-
Image the sections using a bright-field microscope to identify the cannula tract and any associated tissue damage.
-
Protocol 4: Immunohistochemistry (IHC) for Neuronal Activity Markers
IHC can be used to assess the functional impact of the this compound injection by labeling for markers of neuronal activity, such as c-Fos or phosphorylated ERK (pERK), which are expected to be reduced in the inactivated area.[5]
-
Sectioning and Preparation:
-
Follow the sectioning steps as described in Protocol 2, collecting sections in PBS.
-
-
IHC Staining:
-
Incubate the free-floating sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.
-
Incubate the sections in the primary antibody (e.g., anti-c-Fos or anti-pERK) overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate in a biotinylated secondary antibody for 1-2 hours.
-
Wash the sections in PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC kit).
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
-
Mounting, Coverslipping, and Imaging:
-
Mount the stained sections onto slides, dehydrate, clear, and coverslip.
-
Image using a bright-field microscope.
-
IV. Data Presentation and Quantification
Quantitative analysis is crucial for objectively assessing the injection site and the effects of this compound.
Table 1: Quantification of this compound Spread
| Parameter | Method | Typical Values | Reference |
| Radius of Fluorescence | Fluorescent this compound Imaging | 0.5 - 1.0 mm | [1] |
| Area of Signal | Fluorescent this compound Imaging | Variable depending on volume | [1] |
| Normalized Fluorescence Intensity | Image Analysis Software (e.g., ImageJ) | Gradient from injection core | [1] |
Table 2: Quantification of Neuronal Activity
| Parameter | Method | Expected Outcome in Inactivated Area | Reference |
| c-Fos Positive Cell Count | Immunohistochemistry & Cell Counting | Significant decrease | [6] |
| pERK Positive Cell Count | Immunohistochemistry & Cell Counting | Significant decrease | [5] |
| Neuronal Density | Nissl Staining & Stereology | No change (this compound is reversible) | [7] |
V. Conclusion
The protocols detailed in these application notes provide a comprehensive framework for the post-mortem histological verification of this compound injection sites. The choice of method will depend on the specific experimental question. Direct visualization with fluorescently-conjugated this compound offers the most precise assessment of drug spread.[1] However, traditional methods like Nissl staining remain a reliable and accessible means of confirming cannula placement.[8] Furthermore, immunohistochemical analysis of neuronal activity markers can provide valuable insights into the functional consequences of the this compound-induced inactivation.[5] Rigorous histological verification is an indispensable component of studies utilizing reversible inactivation techniques, ensuring the validity and reproducibility of the findings.
References
- 1. Imaging the spread of reversible brain inactivations using fluorescent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Onset and progression of postmortem histological changes in the central nervous system of RccHan™: WIST rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An immunohistochemical study of GABAA receptor gamma subunits in Alzheimer’s disease hippocampus: relationship to neurofibrillary tangle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemical Visualization of Hippocampal Neuron Activity After Spatial Learning in a Mouse Model of Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A rapid workflow for neuron counting in combined light sheet microscopy and magnetic resonance histology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Control Experiments for Muscimol-Based Neural Inactivation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to designing and implementing essential control experiments for neural inactivation studies utilizing muscimol, a potent GABA-A receptor agonist. Proper controls are critical for the accurate interpretation of data, ensuring that observed behavioral or physiological changes are a direct result of the targeted neural inactivation and not due to confounding factors.
Introduction to this compound-Based Neural Inactivation
This compound is a structural analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] It acts as a potent agonist at GABA-A receptors, which are ligand-gated ion channels permeable to chloride ions (Cl⁻).[2][3] Activation of these receptors by this compound leads to an influx of Cl⁻, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal activity.[1] This reversible inactivation makes this compound a valuable tool for investigating the causal role of specific brain regions in various behaviors and physiological processes.[4][5]
The Critical Role of Control Experiments
To isolate the specific effects of this compound-induced inactivation of a target brain region, a series of control experiments are necessary. These controls address potential alternative explanations for the observed effects, such as the surgical procedure itself, the volume and properties of the infused solution, and any non-specific behavioral consequences of the experimental manipulation. The three fundamental types of control experiments for this compound studies are:
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Vehicle Control: To account for the effects of the infusion procedure and the solution vehicle.
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Off-Target Injection Control: To ensure the observed effects are specific to the targeted brain region.
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Behavioral Control: To rule out non-specific effects of the treatment on sensory, motor, or motivational processes that could confound the interpretation of the results.
Data Presentation: Quantitative Comparison of Expected Outcomes
The following tables summarize hypothetical quantitative data from a fear conditioning paradigm to illustrate the expected outcomes for each experimental and control group. The measured variable is the percentage of time spent freezing in response to a conditioned stimulus.
Table 1: Effect of this compound Inactivation on Fear Memory Expression
| Group | Treatment | Target Region Infusion | Off-Target Region Infusion | % Freezing (Mean ± SEM) | Interpretation |
| Experimental | This compound | Yes | No | 15 ± 2.5 | Impaired fear memory expression due to inactivation of the target region. |
| Vehicle Control | Saline | Yes | No | 65 ± 4.2 | No impairment of fear memory; establishes baseline performance. |
| Off-Target Control | This compound | No | Yes | 62 ± 3.8 | No impairment of fear memory; demonstrates regional specificity of the effect. |
Table 2: Behavioral Control for General Motor and Sensory Function
| Group | Treatment | Target Region Infusion | Off-Target Region Infusion | Locomotor Activity (Distance Traveled in cm, Mean ± SEM) | Interpretation |
| Experimental | This compound | Yes | No | 450 ± 35 | Potential for slight sedation, but not complete motor impairment. |
| Vehicle Control | Saline | Yes | No | 1200 ± 75 | Normal locomotor activity. |
| Sham Surgery | No Infusion | No | No | 1250 ± 80 | Establishes baseline locomotor activity in the absence of infusion. |
Experimental Protocols
General Surgical and Infusion Protocol
This protocol outlines the basic steps for intracranial cannula implantation and microinfusion. Specific coordinates for the target brain region must be determined from a stereotaxic atlas for the species and strain being used.
Materials:
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Stereotaxic apparatus
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Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical drill
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Guide cannulae and dummy cannulae
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Dental cement
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Microinfusion pump and syringes
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Internal infusion cannulae
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This compound solution (e.g., 1 µg/µl in sterile 0.9% saline)[1]
-
Sterile 0.9% saline (vehicle)
Procedure:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Expose the skull and identify the target coordinates for the brain region of interest.
-
Drill small holes in the skull at the target coordinates.
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Lower the guide cannulae to the desired depth and secure them to the skull with dental cement.
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Insert dummy cannulae to keep the guide cannulae patent.
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Allow the animal to recover for at least one week before behavioral experiments.
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For infusions, gently restrain the animal and remove the dummy cannulae.
-
Insert the internal infusion cannulae, extending a specific distance beyond the tip of the guide cannulae.
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Infuse this compound or vehicle at a slow rate (e.g., 0.25 µl/min) to minimize tissue damage.[1]
-
Leave the infusion cannulae in place for a short period (e.g., 1-2 minutes) to allow for diffusion before replacing the dummy cannulae.[1]
-
Conduct behavioral testing at the appropriate time post-infusion to allow for the drug to take effect.
Protocol for Vehicle Control
Objective: To control for the effects of the infusion volume, pressure, and the chemical properties of the vehicle solution.
Procedure:
-
Follow the General Surgical and Infusion Protocol.
-
Instead of a this compound solution, infuse an equivalent volume of the vehicle (e.g., sterile 0.9% saline or phosphate-buffered saline) into the target brain region.
-
Conduct behavioral testing under the same conditions as the experimental group.
Protocol for Off-Target Injection Control
Objective: To demonstrate that the behavioral effects of this compound are specific to the inactivation of the target brain region and not a neighboring area.
Procedure:
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During surgery, implant guide cannulae aimed at a brain region adjacent to the primary target area. This control region should be anatomically distinct and not hypothesized to be involved in the behavior of interest.
-
Follow the General Surgical and Infusion Protocol.
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Infuse the same concentration and volume of this compound into this off-target location.
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Conduct behavioral testing under the same conditions as the experimental group.
Protocol for Behavioral Control
Objective: To ensure that the observed behavioral deficit is not due to a general impairment of sensory perception, motor coordination, or motivation.
Procedure:
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Select a behavioral task that relies on different cognitive and motor functions than the primary experimental task but shares similar sensory and motor requirements.
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For example, if the primary task is a test of spatial memory in a water maze, a behavioral control could involve assessing swimming speed and the ability to see the platform when it is visible.
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Administer this compound or vehicle to the target brain region as in the main experiment.
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Test the animals on the control behavioral task.
Histological Verification
Objective: To confirm the correct placement of the infusion cannulae.
Procedure:
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Extract the brain and store it in the fixative solution.
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Section the brain on a cryostat or vibratome.
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Stain the sections (e.g., with cresyl violet) to visualize the cannula tracks.
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Exclude data from animals with incorrect cannula placement from the final analysis.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound-induced neural inactivation.
Experimental Workflow for this compound Studies
Caption: A typical experimental workflow for this compound-based neural inactivation studies.
Logical Relationships of Control Experiments
Caption: Logical relationships between control experiments in this compound studies.
References
- 1. Imaging the spread of reversible brain inactivations using fluorescent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Functional inactivation of the lateral and basal nuclei of the amygdala by this compound infusion prevents fear conditioning to an explicit conditioned stimulus and to contextual stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Diffusion and spread of Muscimol in brain tissue after injection
This technical support center provides researchers, scientists, and drug development professionals with essential information for experiments involving the intracerebral injection of muscimol. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, selective agonist for the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] Structurally similar to GABA, this compound binds to the same site on the GABA-A receptor, causing the receptor's associated chloride ion channel to open.[1][4] This influx of chloride ions leads to hyperpolarization of the neuron, decreasing its excitability and effectively causing a temporary, reversible inactivation of the targeted brain region.[1]
Q2: How far can I expect this compound to spread after a microinjection?
The diffusion of this compound is often larger than commonly assumed and is influenced by injection volume, survival time after injection, and the specific brain region's anatomy.[5] Studies using autoradiography and electrophysiology have demonstrated that the spread can be considerable. For instance, decreases in neuronal activity have been observed up to 3 mm away from the injection site.[5]
However, studies using a larger, fluorescently-conjugated this compound molecule (FCM) showed a more restricted region of fluorescence, typically 0.5-1 mm from the injection site.[6][7][8] This suggests the effective radius of neuronal silencing may vary based on the specific compound and detection method. The data below, derived from autoradiographic studies in rats, provides a general guideline.[5]
Quantitative Data on this compound Diffusion
| Injection Volume (µL) | Concentration (µg/µL) | Survival Time (min) | Rostrocaudal Spread (mm) | Labeled Area (mm²) | Species |
| 0.05 | 1 | 15 | 1.7 | 5.25 | Rat |
| 0.05 | 1 | 60 | 2.0 - 2.5 | 8 - 12 | Rat |
| 0.1 | 1 | 60 | 2.0 - 2.5 | 8 - 12 | Rat |
Q3: What factors can influence the spread of this compound in brain tissue?
Several factors can affect the diffusion and spread:
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Brain Structure: The microanatomy of the target area plays a crucial role. Myelinated fiber tracts can act as significant barriers, impeding diffusion and resulting in an irregular or asymmetrical spread.[6][7] Conversely, this compound shows preferential distribution in gray matter compared to adjacent white matter tracts.[9]
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Injection Parameters: Higher injection volumes and infusion rates will generally lead to a larger spread.[5][9]
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Time: The diffusion radius increases with time post-injection.[5]
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Tortuosity: The complex geometry of the brain's extracellular space creates a more circuitous path for molecules, slowing diffusion compared to a free medium.[10]
This compound Signaling Pathway
This compound acts as a direct agonist at the GABA-A receptor. The diagram below illustrates this mechanism of action.
Caption: this compound binds to and activates the GABA-A receptor, causing neuronal hyperpolarization.
Experimental Protocols
This section provides a generalized protocol for intracerebral this compound microinjection in rodents for reversible brain inactivation.
Objective: To reversibly inactivate a specific brain region to assess its role in a behavioral task.
Materials:
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This compound hydrobromide (e.g., Sigma-Aldrich)
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Sterile saline or artificial cerebrospinal fluid (aCSF)
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Stereotaxic apparatus
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Microinfusion pump and syringe
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Internal cannula and guide cannula
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Surgical tools
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Anesthetic (e.g., isoflurane)
Methodology:
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Preparation of this compound Solution:
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Dissolve this compound in sterile saline or aCSF to the desired concentration (e.g., 1 µg/µL).
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Filter-sterilize the solution using a 0.22 µm syringe filter.
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Store aliquots at -20°C. Thaw a fresh aliquot for each experiment.
-
-
Animal Surgery (Guide Cannula Implantation):
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Anesthetize the animal and place it in the stereotaxic frame.
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Perform a craniotomy over the target brain region.
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Using stereotaxic coordinates, slowly lower the guide cannula to a position just dorsal to the target site.
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Secure the cannula to the skull using dental cement and anchor screws.
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Insert a dummy cannula to keep the guide patent. Allow the animal to recover for at least one week.
-
-
Microinjection Procedure:
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Gently restrain the animal and remove the dummy cannula.
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Load the injection syringe with the this compound solution, ensuring no air bubbles.
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Insert the internal cannula (which should extend just beyond the tip of the guide cannula into the target structure) into the guide.
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Infuse the desired volume (e.g., 0.1 - 0.5 µL) at a slow, controlled rate (e.g., 0.1 µL/min) to minimize tissue damage and backflow.[11]
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Leave the injection cannula in place for an additional 1-2 minutes to allow for diffusion away from the tip and prevent backflow upon retraction.
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Slowly withdraw the internal cannula and replace the dummy cannula.
-
-
Behavioral Testing:
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Conduct the behavioral task at the desired time post-injection, accounting for diffusion time to the effective site of action. The onset of behavioral effects is typically rapid, but peak effects may occur 15-25 minutes post-injection.[7]
-
-
Histological Verification:
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After the experiment, perfuse the animal and extract the brain.
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Section the brain and stain (e.g., with Cresyl Violet) to verify the cannula placement. Alternatively, co-infuse a fluorescent tracer to visualize the injection site.
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Caption: Standard workflow for in-vivo this compound microinjection experiments in rodents.
Troubleshooting Guide
Q: My this compound injection produced no behavioral effect. What could be wrong?
This is a common issue with several potential causes. Use the following decision tree to diagnose the problem.
Caption: A decision tree for troubleshooting failed this compound inactivation experiments.
Q: The behavioral effect of my this compound injection is highly variable between animals. Why?
Variability can arise from several sources:
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Minor differences in cannula placement: Even small deviations in placement can lead to different parts of a nucleus or different fiber tracts being affected, leading to variable outcomes. Precise surgical technique and post-hoc histological verification are critical.
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Individual animal differences: Biological variability is inherent. Factors like age, weight, and stress levels can influence drug response.
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Hidden Environmental Variables: The time of day the experiment is run, housing conditions, and transportation stress can all dramatically alter behavioral outcomes in rodents.[12] Standardizing these conditions as much as possible is essential for reproducibility.[13]
Q: How can I be sure my behavioral effect isn't due to off-target effects?
While this compound is highly selective for GABA-A receptors, the primary concern is the physical spread of the drug to adjacent brain structures.[13]
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Control Injections: Always include a control group that receives vehicle (saline or aCSF) injections into the same target location.
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Control Sites: Inject this compound into a nearby brain region that is not hypothesized to be involved in the behavior to show anatomical specificity.
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Visualize the Spread: Co-inject a fluorescent tracer with the this compound. While not a perfect proxy for the effective radius of inactivation, it provides a clear visualization of the injection site and physical spread, helping to rule out diffusion to critical nearby structures. Fluorescently-conjugated this compound can also be used for this purpose.[6][7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. How this compound Impacts GABAergic Synapses [eureka.patsnap.com]
- 3. This compound's Function in Genetic Mutations Affecting GABA Pathways [eureka.patsnap.com]
- 4. This compound Directly Activates the TREK-2 Channel Expressed in GABAergic Neurons through Its N-Terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound diffusion after intracerebral microinjections: a reevaluation based on electrophysiological and autoradiographic quantifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imaging the spread of reversible brain inactivations using fluorescent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imaging the spread of reversible brain inactivations using fluorescent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Local distribution and toxicity of prolonged hippocampal infusion of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diffusion in Brain Extracellular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound inactivations of functional domains in motor, premotor, and posterior parietal cortex on complex movements evoked by electrical stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound as an Experimental Tool in Neuroscience [eureka.patsnap.com]
How to minimize off-target effects of Muscimol administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Muscimol administration.
Troubleshooting Guides
Issue: Unexpected Behavioral Outcomes
| Observed Effect | Potential Cause | Troubleshooting Steps |
| Paradoxical Excitation (Hyperactivity, Agitation) | 1. Disinhibition of Excitatory Circuits: this compound may preferentially inhibit inhibitory interneurons, leading to a net increase in the activity of downstream excitatory neurons.[1] 2. High Intracellular Chloride: In some neuronal populations or under certain pathological conditions, the intracellular chloride concentration can be elevated. Activation of GABA-A receptors in such cases can lead to an efflux of chloride ions, causing depolarization and excitation.[2][3] | 1. Dose Reduction: Lower the concentration of this compound. Paradoxical effects are more commonly observed at higher doses. 2. Refine Injection Site: Ensure the microinjection is precisely targeted to the intended brain region to avoid affecting adjacent nuclei that may have different neuronal compositions. 3. Consider Subject Age: Immature neurons often have higher intracellular chloride, making them more susceptible to excitatory GABAergic responses.[1] |
| Reduced or No Behavioral Effect | 1. Incorrect Dose: The administered dose may be too low to elicit the desired effect. 2. Inaccurate Targeting: The microinjection may have missed the intended brain structure. 3. Drug Degradation: Improper storage or handling of the this compound solution may have led to reduced potency. 4. Chronic Exposure Tolerance: Repeated administration can lead to receptor desensitization and downregulation. | 1. Dose-Response Curve: Perform a dose-response study to determine the optimal effective dose for your specific experimental paradigm. 2. Histological Verification: After the experiment, perfuse the animal and perform histology to verify the injection cannula placement. 3. Proper Handling: Store this compound solutions protected from light and at the recommended temperature. Prepare fresh solutions regularly. 4. Vary Administration Schedule: If chronic administration is necessary, consider intermittent dosing schedules to mitigate tolerance. |
| Excessive Sedation or Motor Impairment | 1. Dose Too High: The administered dose is likely suprathreshold for sedative and motor effects. 2. Diffusion to Motor-Related Brain Regions: The injected this compound may have diffused from the target site to areas involved in motor control. | 1. Dose Reduction: Significantly lower the this compound concentration. 2. Reduce Infusion Volume and Rate: Use a smaller volume and a slower infusion rate to limit the spread of the drug from the injection site. 3. Histological Confirmation: Verify that the injection was confined to the target region and did not spread to motor nuclei. |
| High Variability Between Subjects | 1. Inconsistent Injection Placement: Minor variations in stereotaxic coordinates can lead to different behavioral outcomes. 2. Individual Differences in Receptor Expression: Natural variations in GABA-A receptor subunit expression can alter sensitivity to this compound. 3. Handling Stress: Stress can influence baseline anxiety and locomotor activity, confounding the effects of this compound. | 1. Refine Surgical Technique: Ensure consistent and accurate stereotaxic targeting. 2. Increase Sample Size: A larger number of subjects can help to account for individual variability. 3. Habituation: Habituate animals to handling and the experimental apparatus to reduce stress-induced variability. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound and how does it lead to off-target effects?
This compound is a potent and selective agonist for the ionotropic γ-aminobutyric acid type A (GABA-A) receptors. By binding to these receptors, it mimics the action of the endogenous inhibitory neurotransmitter GABA, leading to the opening of chloride ion channels and subsequent hyperpolarization of the neuron, which reduces neuronal excitability.
Off-target effects can arise from several factors:
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Lack of Subtype Selectivity: While this compound has a high affinity for certain GABA-A receptor subtypes, it can activate a broad range of them. Different brain regions express different combinations of GABA-A receptor subunits, and non-selective activation can lead to a wide array of physiological and behavioral effects beyond the intended one.
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High Affinity for Extrasynaptic Receptors: this compound shows a particularly high affinity for extrasynaptic GABA-A receptors containing the δ (delta) subunit.[1] These receptors are involved in tonic inhibition, and their widespread activation can lead to global changes in neuronal excitability.
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Diffusion from Injection Site: Following local microinjection, this compound can diffuse to adjacent brain regions, affecting unintended neural circuits and giving rise to off-target behavioral outcomes.
2. How can I select the optimal dose of this compound for my experiment?
The optimal dose of this compound is highly dependent on the route of administration, the target brain region, and the desired behavioral effect. It is crucial to perform a dose-response study to determine the therapeutic window for your specific experiment. Start with a low dose based on published literature and incrementally increase the dose in different cohorts of animals. This will allow you to identify a dose that produces the desired on-target effect with minimal off-target sedation, motor impairment, or paradoxical excitation.
3. What is the most effective way to deliver this compound to a specific brain region while minimizing spread to adjacent areas?
Intracerebral microinjection via stereotaxic surgery is the most precise method for localized this compound administration. To minimize diffusion:
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Use a low infusion volume: Typically, volumes between 0.1 and 0.5 µL are recommended.
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Infuse slowly: A slow infusion rate (e.g., 0.1 µL/min) allows the drug to be absorbed into the local tissue with less pressure, reducing spread.
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Leave the injection cannula in place: After the infusion is complete, leave the cannula in place for a few minutes to allow for diffusion into the tissue and prevent backflow up the cannula track upon withdrawal.
4. What are the known binding affinities of this compound for different GABA-A receptor subtypes?
This compound exhibits a high affinity for extrasynaptic δ-subunit-containing GABA-A receptors. The dissociation constant (Kd) for these subtypes is in the low nanomolar range.
| GABA-A Receptor Subtype | Brain Region | Dissociation Constant (Kd) |
| α4βδ | Forebrain | ~1.6 nM[1][4] |
| α6βδ | Cerebellum | ~1.0 nM[1][4] |
| α6β3δ | Recombinant | ~0.72 nM[5] |
| α6β2δ | Recombinant | ~1.3 nM[5] |
5. What are the typical dose ranges for on-target versus off-target effects of this compound in rodents?
The following table provides approximate dose ranges based on intracerebral microinjection studies in rats. These should be used as a starting point for dose-response optimization.
| Effect | Dose Range (per site) | Route of Administration |
| Anxiolytic/Anticonflict | 100 pg - 5 ng | Microinjection (Lateral Septum)[6] |
| Alteration of Ethanol Self-Administration | 30 ng - 100 ng | Microinjection (Medial Prefrontal Cortex)[7] |
| Impairment of Contextual Fear Memory | 1 µg | Microinjection (Dorsal Hippocampus)[8] |
| Sedation and Ataxia | >10 ng | Microinjection (Lateral Septum)[6] |
Detailed Experimental Protocol: Stereotaxic this compound Microinjection in Rodents
This protocol provides a general guideline for the local administration of this compound into a specific brain region of a rodent using stereotaxic surgery. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Materials:
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This compound hydrobromide (dissolved in sterile 0.9% saline)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
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Stereotaxic apparatus
-
Microinjection pump and syringe
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Internal cannula (e.g., 33-gauge) and guide cannula (e.g., 26-gauge)
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Surgical instruments (scalpel, forceps, hemostats, wound clips or sutures)
-
Drill with a small burr bit
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Ophthalmic ointment
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Heating pad
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Betadine and 70% ethanol
-
Sterile saline
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using the chosen anesthetic. Monitor the depth of anesthesia throughout the procedure by checking for the absence of a pedal withdrawal reflex.
-
Shave the scalp and secure the animal in the stereotaxic frame. Ensure the head is level in all three planes (anterior-posterior, dorsal-ventral, and medial-lateral).
-
Apply ophthalmic ointment to the eyes to prevent them from drying.
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Clean the surgical area with Betadine followed by 70% ethanol.
-
-
Surgical Procedure:
-
Make a midline incision in the scalp to expose the skull.
-
Use a cotton swab to clean the skull surface and identify the bregma and lambda landmarks.
-
Determine the stereotaxic coordinates for your target brain region from a rodent brain atlas. Position the drill over the target coordinates.
-
Drill a small burr hole through the skull, being careful not to damage the underlying dura mater.
-
Carefully perforate the dura with a fine-gauge needle.
-
-
Microinjection:
-
Lower the internal cannula, attached to the microinjection syringe, through the burr hole to the predetermined dorsal-ventral coordinate of your target region.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.1 µL/min) to the desired volume (e.g., 0.2-0.5 µL).
-
After the infusion is complete, leave the injection cannula in place for an additional 2-5 minutes to allow for diffusion and to prevent backflow.
-
Slowly retract the injection cannula.
-
-
Post-Operative Care:
-
Close the scalp incision with wound clips or sutures.
-
Remove the animal from the stereotaxic frame and place it on a heating pad to maintain body temperature until it recovers from anesthesia.
-
Administer post-operative analgesics as per your institution's protocol.
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Monitor the animal closely for any signs of distress.
-
Visualizations
References
- 1. Disinhibitory actions of the GABAA agonist this compound in immature hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A paradoxical switch: the implications of excitatory GABAergic signaling in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A paradoxical switch: the implications of excitatory GABAergic signaling in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereotaxic Surgical Approach to Microinject the Caudal Brainstem and Upper Cervical Spinal Cord via the Cisterna Magna in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mouse Stereotaxic Surgery [protocols.io]
- 7. This compound prevents NMDA antagonist neurotoxicity by activating GABAA receptors in several brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imaging the spread of reversible brain inactivations using fluorescent this compound - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting lack of behavioral effect after Muscimol infusion
This technical support center provides troubleshooting guidance for researchers encountering a lack of behavioral effect after intracranial muscimol infusion. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Drug & Reagent Integrity
Q1: I'm not observing any behavioral changes after this compound infusion. Could my this compound have degraded?
A1: Yes, improper storage and handling can lead to this compound degradation. This compound is sensitive to light, temperature, and moisture.[1][2] To ensure the integrity of your compound, follow these storage guidelines:
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Solid this compound: Store in a cool, dry, and dark place in an airtight container.[1] For long-term storage, refrigeration or freezing is recommended to maintain stability.[1] The solid product, when stored correctly at -20°C, can be stable for at least four years.[3]
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This compound Solutions: Aqueous solutions of this compound are best prepared fresh. If storage is necessary, store frozen in aliquots at a near-neutral pH and protect from light. It is not recommended to store aqueous solutions for more than one day.[3]
Q2: What is the recommended solvent and concentration for this compound?
A2: this compound is soluble in aqueous buffers like phosphate-buffered saline (PBS) at a pH of 7.2, with a solubility of approximately 10 mg/ml.[3] It is also soluble in 0.05 M HCl (20 mg/ml). The optimal concentration depends on the target brain region and the desired behavioral effect. Published studies have used doses such as 500 ng in 0.5 µl.[4]
Q3: How can I be sure my this compound solution was prepared correctly?
A3: Aside from careful calculation and measurement, ensure the this compound is fully dissolved. A properly prepared this compound solution should be a clear, colorless to very faint yellow solution.
Surgical & Infusion Procedures
Q4: How can I confirm that my cannula placement is accurate?
A4: Histological verification after the experiment is crucial. This involves perfusing the animal, extracting the brain, and sectioning the tissue to visualize the cannula track. Common staining methods include:
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Cresyl Violet or DAPI: These stains allow for the visualization of cell bodies and the cannula track.[4][5]
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Fluorescent-tagged this compound: Infusing a fluorescently labeled this compound can help visualize the spread of the drug.[4][6]
Q5: My histology shows the cannula was in the correct location, but I still saw no effect. What else could have gone wrong with the infusion?
A5: Several factors during the infusion process itself can lead to a lack of effect:
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Clogged Injector: The internal cannula (injector) can become clogged, preventing the this compound solution from being delivered. Always check for flow before and after the infusion.
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Backflow: Infusing the solution too quickly can cause it to travel up the outside of the cannula instead of diffusing into the target tissue. A slow and steady infusion rate is recommended.
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Incorrect Volume: Ensure the correct volume is loaded into the infusion pump and that the pump is calibrated and functioning correctly.
Q6: What is a typical infusion volume and rate?
A6: Infusion volumes are typically small to minimize tissue damage and ensure localized effects. A common volume is 0.5 µl.[4] The infusion rate should be slow to prevent backflow and allow for diffusion.
Experimental Design & Behavioral Testing
Q7: Is it possible that the behavioral task I'm using is not sensitive to the inactivation of my target brain region?
A7: Yes, this is a critical consideration. The choice of behavioral assay must be appropriate for the known or hypothesized function of the brain region being targeted. A thorough literature review is essential to select a task that has been shown to be dependent on the function of your region of interest.
Q8: Could the timing of the infusion relative to the behavioral testing be the issue?
A8: Absolutely. The onset, peak, and duration of this compound's effects are important factors. The onset of action for this compound is typically between 30 minutes and 2 hours, with peak effects occurring after 1 to 3 hours.[7] The behavioral testing window should align with this peak effect period.
Q9: I only saw a subtle or partial effect. What could be the reason?
A9: A partial effect could be due to several factors:
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Suboptimal Dose: The dose of this compound may be too low to produce a robust behavioral deficit.
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Incomplete Inactivation: The infusion may not have spread sufficiently to inactivate the entire target region.
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Functional Compensation: Other brain regions may be compensating for the temporary inactivation of the target area.
Q10: What are the essential control groups for a this compound infusion experiment?
A10: To ensure that any observed behavioral changes are due to the specific inactivation of the target brain region by this compound, the following control groups are essential:
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Vehicle Control: Animals receive an infusion of the vehicle solution (e.g., saline or artificial cerebrospinal fluid) into the target brain region.
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Sham Surgery Control: Animals undergo the surgical procedure but do not receive an infusion.
-
Off-Target Infusion Control: In some cases, it may be appropriate to infuse this compound into a nearby brain region that is not expected to be involved in the behavior of interest.
Quantitative Data Summary
Table 1: this compound Properties and Storage Recommendations
| Property | Recommendation | Source(s) |
| Form | Crystalline solid | [3] |
| Storage (Solid) | -20°C, protected from light and moisture | [1][3] |
| Stability (Solid) | ≥ 4 years at -20°C | [3] |
| Solubility (PBS, pH 7.2) | ~10 mg/ml | [3] |
| Storage (Aqueous Solution) | Prepare fresh; if necessary, store frozen in aliquots, protected from light. Do not store for more than one day. | [3] |
Table 2: Example this compound Infusion Parameters from Literature
| Brain Region | Dose | Volume | Reference |
| Dorsal Hippocampus | 500 ng | 0.5 µl | [4] |
| Orbitofrontal Cortex | Not specified | Not specified | [8] |
| Substantia Nigra | Not specified | Not specified | [9] |
Experimental Protocols
Protocol 1: Histological Verification of Cannula Placement
-
Animal Perfusion: Following the final behavioral test, deeply anesthetize the animal with an appropriate anesthetic (e.g., pentobarbital). Perform a transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate buffer (PB).
-
Brain Extraction and Post-fixation: Carefully extract the brain and post-fix it in 4% PFA for 24 hours at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PB and store at 4°C until it sinks (typically 24-48 hours).
-
Sectioning: Freeze the brain and cut coronal sections (e.g., 40-70 µm thick) on a cryostat or vibratome.[4]
-
Staining: Mount the sections on slides and stain with a Nissl stain (e.g., cresyl violet) or a fluorescent nuclear stain like DAPI.[4][5]
-
Imaging and Analysis: Visualize the sections under a microscope to identify the cannula track and the location of the injector tip relative to anatomical landmarks. Compare the placement to a stereotaxic atlas.
Visualizations
Caption: Troubleshooting workflow for lack of behavioral effect after this compound infusion.
References
- 1. Challenges in this compound Handling and Storage [eureka.patsnap.com]
- 2. The Stability of this compound Under Various Environmental Conditions [eureka.patsnap.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Reduced behavioral responses to intranigral this compound following chronic ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Muscimol for Neural Silencing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing muscimol for effective neural silencing in experimental settings. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the successful implementation of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce neural silencing?
This compound is a potent, selective agonist for the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] By binding to and activating GABA-A receptors, this compound increases chloride ion influx into neurons.[4] This leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus resulting in a temporary and reversible suppression of neural activity.[5][6]
Q2: What is the typical duration of neural silencing with this compound?
The duration of this compound-induced inactivation is dose-dependent and can last for several hours.[2][5] In rhesus monkeys, a 1.0 μl infusion of 5 µg/µl this compound into the prefrontal cortex had an effective duration of at least 40 minutes.[5] The peak effects are typically observed between 1 to 3 hours after administration, with some effects potentially lasting up to 8 hours or longer.[2]
Q3: How should I prepare and store my this compound solution?
This compound is typically dissolved in sterile 0.9% saline or phosphate-buffered saline (PBS) for in vivo administration.[6][7] It is recommended to prepare fresh solutions for each experiment. For short-term storage, solutions can be kept at 4°C for up to two weeks. For long-term storage, it is best to aliquot the stock solution and store it at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: How can I be sure the this compound has inactivated the intended brain region?
Post-mortem histological analysis is essential to verify the location of the injection.[7][8][9][10][11] This is typically done by sectioning the brain and staining with a neuronal marker (e.g., cresyl violet) to visualize the cannula track and any potential tissue damage.[10] Additionally, using a fluorescently-tagged this compound can allow for direct visualization of the drug's spread.[6] Behavioral controls are also crucial to confirm that the observed effects are due to the inactivation of the target region and not non-specific effects.
Q5: What are the potential off-target effects of this compound?
While this compound is a selective GABA-A agonist, at higher concentrations it can spread to adjacent brain regions, leading to unintended behavioral effects.[7] The diffusion of this compound can be influenced by myelinated fiber tracts, which can act as barriers.[6] Prolonged exposure to high concentrations may also have neurotoxic effects.[4] Therefore, it is critical to use the lowest effective concentration and volume to target the desired area specifically.
Troubleshooting Guides
Issue 1: No observable behavioral effect after this compound infusion.
| Potential Cause | Recommended Solution |
| Incorrect cannula placement: The injection may have missed the target brain region. | Verify cannula placement through post-mortem histology.[7][8][9][10][11] Adjust stereotaxic coordinates for future experiments based on histological findings. |
| Insufficient this compound concentration or volume: The dose may be too low to effectively silence the target neurons. | Gradually increase the concentration or volume of this compound in subsequent experiments. Refer to the quantitative data table below for recommended starting ranges. |
| Clogged injector: The infusion cannula may be blocked, preventing the delivery of this compound. | Before each infusion, ensure the injector is patent by expressing a small droplet of the solution. If a blockage is suspected, replace the injector. |
| Degraded this compound solution: Improper storage may have led to a loss of potency. | Prepare fresh this compound solutions for each experiment and follow recommended storage guidelines. |
Issue 2: Unexpected or widespread behavioral effects.
| Potential Cause | Recommended Solution |
| This compound diffusion to adjacent structures: The infused volume or concentration may be too high, leading to spread beyond the target area.[6][7] | Reduce the infusion volume and/or concentration. Consider using a fluorescently-tagged this compound to visualize the spread.[6] |
| Leakage up the cannula tract: The infusion rate may be too fast, causing the solution to flow back up the injection track. | Decrease the infusion rate. A common rate is 0.1-0.25 µL/min.[6] Leave the injector in place for a few minutes after the infusion to allow for diffusion into the tissue.[7] |
| Non-specific effects of the vehicle: The vehicle solution itself may be causing behavioral changes. | Always include a vehicle-only control group in your experimental design to account for any effects of the infusion procedure or the vehicle itself.[12][13] |
Quantitative Data for In Vivo this compound-Induced Neural Silencing
The following table summarizes effective this compound concentrations and infusion parameters from various studies for neural silencing in different brain regions. Note that optimal parameters may vary depending on the specific animal model, strain, and behavioral task. Pilot studies are always recommended to determine the optimal dose for your specific experimental conditions.
| Brain Region | Species | Concentration | Infusion Volume | Key Findings/Behavioral Effects | Reference |
| Dorsal Hippocampus | Rat | 1 µg/µl | 0.5 µl per side | Impaired contextual fear memory retrieval. | [7] |
| Ventral Prefrontal Cortex | Rhesus Monkey | 5 µg/µl | 1.0 µl | Impaired counting performance. | [5] |
| Hippocampus | Rhesus Monkey | 0.125 mM | 1.4 µl/minute (prolonged infusion) | Reversible apathy and somnolence at higher concentrations (0.5 and 1 mM). | [14] |
| Amygdala | Rat | 1 µg/µl | 0.5 µl | Impaired cued and contextual fear conditioning. | [6] |
| Basolateral Amygdala | Rat | 0.0625 and 0.125 µg | Not specified | Dose-dependently impaired short-term memory performance in a differential outcomes task. | [15] |
| Medial Prefrontal Cortex | Rat | 30 and 100 ng/µl | Not specified | Decreased ethanol self-administration. | [16] |
Experimental Protocols
Detailed Methodology for In Vivo this compound-Induced Neural Silencing
This protocol provides a general framework for performing reversible inactivation of a specific brain region in rodents using this compound. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
1. Materials and Reagents:
-
This compound hydrobromide (dissolved in sterile 0.9% saline or PBS)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Guide cannulae and dummy cannulae
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Infusion pump and microsyringes
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Internal infusion cannulae (injectors)
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Dental cement
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Surgical instruments
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Analgesics
-
Histology supplies (formalin, sucrose, cryostat, microscope slides, staining reagents)
2. Surgical Procedure: Cannula Implantation
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes in the skull at the predetermined stereotaxic coordinates for the target brain region.
-
Slowly lower the guide cannulae to the desired depth.
-
Secure the cannulae to the skull using dental cement and anchor screws.
-
Insert dummy cannulae into the guide cannulae to maintain patency.
-
Suture the scalp incision and administer post-operative analgesics.
-
Allow the animal to recover for at least one week before the infusion experiment.
3. This compound Infusion Procedure
-
Gently restrain the animal and remove the dummy cannulae.
-
Connect the internal infusion cannulae to the microsyringes on the infusion pump.
-
Insert the infusion cannulae into the guide cannulae, ensuring they extend slightly beyond the tip of the guide to target the desired brain structure.
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Infuse the this compound solution at a slow, controlled rate (e.g., 0.1-0.25 µL/min) to minimize tissue damage and backflow.[6]
-
After the infusion is complete, leave the injectors in place for an additional 1-2 minutes to allow for diffusion of the drug away from the injection site.[7]
-
Gently remove the infusion cannulae and replace the dummy cannulae.
-
Return the animal to its home cage and begin behavioral testing at the appropriate time point.
4. Histological Verification
-
Extract the brain and post-fix in paraformaldehyde, followed by cryoprotection in a sucrose solution.
-
Section the brain on a cryostat through the region of the cannula implantation.
-
Mount the sections on microscope slides and stain with a Nissl stain (e.g., cresyl violet) to visualize the cannula placement and any associated tissue damage.[10]
Visualizations
Caption: Experimental workflow for this compound-induced neural silencing.
Caption: Troubleshooting logic for lack of behavioral effect.
Caption: Signaling pathway of this compound-induced neural silencing.
References
- 1. Neuropharmacological Effects of this compound in Animal Models [eureka.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]
- 4. How Is this compound Involved in Neurochemical Regulation? [eureka.patsnap.com]
- 5. This compound-induced inactivation of the ventral prefrontal cortex impairs counting performance in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging the spread of reversible brain inactivations using fluorescent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inactivation of the Dorsal Hippocampus Impairs Contextual Retrieval of Fear Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intra-Amygdala this compound Injections Impair Freezing and Place Avoidance in Aversive Contextual Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Local distribution and toxicity of prolonged hippocampal infusion of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Basolateral amygdala inactivation by this compound, but not ERK/MAPK inhibition,impairs the use of reward expectancies during working memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound injected into the medial prefrontal cortex of the rat alters ethanol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Muscimol in Artificial Cerebrospinal Fluid (aCSF): A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing solubility issues of Muscimol in artificial Cerebrospinal Fluid (aCSF).
Troubleshooting Guide
Researchers may encounter several challenges when preparing and using this compound in aCSF. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Muscimimol fails to dissolve completely in aCSF.
| Possible Cause | Suggested Solution |
| Incorrect solvent pH | This compound is a zwitterion at physiological pH and its solubility can be pH-dependent.[1] Ensure the aCSF is properly buffered to a physiological pH of 7.3-7.4 and adequately saturated with carbogen (95% O2 / 5% CO2) before adding this compound.[2][3] |
| Low temperature of aCSF | While specific data on the temperature dependence of this compound solubility in aCSF is limited, solubility of many compounds increases with temperature. Gently warm the aCSF to room temperature or physiological temperature (32-37°C) before and during dissolution. Avoid excessive heat, as this compound is sensitive to high temperatures.[4] |
| High concentration of this compound | Attempting to dissolve this compound at a concentration exceeding its solubility limit will result in an incomplete dissolution. Please refer to the solubility data table below. If a higher concentration is required, consider slight adjustments to the aCSF formulation or pH, while ensuring it remains within a physiologically acceptable range. |
| Impure this compound | Impurities in the this compound powder can affect its solubility. Ensure you are using a high-purity grade of this compound from a reputable supplier. |
Problem 2: Precipitation is observed in the aCSF after adding this compound.
| Possible Cause | Suggested Solution |
| pH shift after this compound addition | The addition of this compound may slightly alter the pH of the aCSF, potentially causing precipitation of aCSF components, particularly calcium and phosphate salts. Continuously bubble the solution with carbogen during and after dissolving this compound to maintain a stable pH. |
| This compound precipitation due to temperature change | If a stock solution was prepared at a higher temperature and then cooled, this compound may precipitate out. Maintain the solution at the temperature at which the this compound was dissolved. For long-term storage, flash-freeze aliquots and store at -20°C or below, protected from light.[5][6] |
Problem 3: Precipitation is observed in the aCSF before adding this compound.
| Possible Cause | Suggested Solution |
| Improper order of salt addition | Divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can precipitate with phosphate (PO₄³⁻) or bicarbonate (HCO₃⁻) ions. It is a common practice to add Ca²⁺ and Mg²⁺ salts to the aCSF solution last, after all other components are fully dissolved and the solution is being bubbled with carbogen.[7] |
| Inadequate bubbling with carbogen | Bicarbonate-based buffers require continuous saturation with carbogen (95% O₂ / 5% CO₂) to maintain the correct pH. Insufficient bubbling can lead to a rise in pH and subsequent precipitation of calcium carbonate.[3] |
| High concentration of salts in stock solutions | When preparing concentrated stock solutions of aCSF components, some salts may precipitate. Prepare stock solutions at concentrations known to be stable and store them appropriately. It is often recommended to prepare separate stock solutions for divalent cations. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound when preparing solutions for intracerebral injection?
A1: Artificial cerebrospinal fluid (aCSF) is the most common and physiologically appropriate vehicle for intracerebral injections.[8] Saline (0.9% NaCl) can be a simpler alternative, but aCSF provides a more stable ionic and pH environment for the brain tissue.
Q2: What is the solubility of this compound in aqueous solutions?
| Solvent | Solubility | Reference |
| Water | 10 mg/mL | [9] |
| PBS (pH 7.2) | ~10 mg/mL | [6][9] |
| 0.05 M HCl | 20 mg/mL | [5] |
| Ethanol | 1 mg/mL | [9] |
| DMSO | Sparingly soluble | [9] |
Q3: How should I store my this compound solutions?
A3: Aqueous solutions of this compound should be stored in frozen aliquots at -20°C or below.[5] It is recommended to protect the solutions from light, as this compound is photosensitive.[4] For best results, use freshly prepared solutions and avoid repeated freeze-thaw cycles. It is not recommended to store aqueous solutions for more than one day at room temperature.[6]
Q4: What are the typical concentrations of this compound used for in vivo microinjections?
A4: The effective concentration of this compound for in vivo microinjections can vary depending on the target brain region, the desired effect (e.g., neuronal inactivation), and the specific experimental paradigm. Concentrations typically range from the low nanomolar to the low micromolar range. For example, studies have used concentrations from 0.1 nM to 100 µM.[10] It is crucial to perform dose-response experiments to determine the optimal concentration for your specific application.
Q5: My aCSF becomes cloudy over time, even without this compound. What is causing this?
A5: Cloudiness in aCSF is usually due to the precipitation of calcium phosphate or calcium carbonate. This can be caused by an incorrect pH (too high), insufficient bubbling with carbogen, or improper storage. Ensure your aCSF is continuously bubbled with carbogen to maintain a stable pH of 7.3-7.4. When preparing aCSF, add calcium and magnesium salts last to a well-mixed and bubbled solution. Store aCSF at 4°C for short-term use, but for longer storage, it is best to prepare it fresh.
Experimental Protocols
Protocol for the Preparation of this compound in Artificial Cerebrospinal Fluid (aCSF)
This protocol outlines the steps for preparing a working solution of this compound in a standard bicarbonate-buffered aCSF.
Materials:
-
This compound hydrobromide (or free base, adjust weighing accordingly)
-
High-purity water (e.g., Milli-Q)
-
Salts for aCSF preparation (e.g., NaCl, KCl, NaH₂PO₄, NaHCO₃, Glucose, MgCl₂, CaCl₂)
-
Carbogen gas tank (95% O₂ / 5% CO₂)
-
Sterile glassware and filtration units (0.22 µm filter)
-
Calibrated pH meter and balance
Methodology:
-
Prepare aCSF:
-
In a sterile beaker, dissolve all aCSF components except for MgCl₂ and CaCl₂ in approximately 80% of the final volume of high-purity water.
-
Continuously bubble the solution with carbogen gas for at least 15-20 minutes to saturate the solution and stabilize the pH.
-
Verify that the pH of the aCSF is between 7.3 and 7.4 using a calibrated pH meter. Adjust with dilute HCl or NaOH if necessary, although this should not be required if salts are weighed correctly and the solution is properly carbogenated.
-
Slowly add the MgCl₂ and then the CaCl₂ to the solution while it is still being bubbled. Ensure each salt is fully dissolved before adding the next.
-
Bring the solution to the final volume with high-purity water.
-
Sterile-filter the aCSF using a 0.22 µm filter.
-
-
Dissolve this compound:
-
Accurately weigh the desired amount of this compound powder.
-
Gently warm the sterile-filtered aCSF to room temperature or the desired experimental temperature (e.g., 37°C).
-
While continuously bubbling the aCSF with carbogen, slowly add the this compound powder to the vortex of the stirring solution to facilitate dissolution.
-
Continue to stir and bubble the solution until the this compound is completely dissolved. Visually inspect for any remaining particulate matter.
-
-
Final Preparation and Storage:
-
Once the this compound is fully dissolved, the solution is ready for use.
-
For storage, aliquot the solution into sterile, light-protected tubes (e.g., amber microcentrifuge tubes), flash-freeze them in liquid nitrogen or on dry ice, and store at -20°C or -80°C.
-
Visualizations
Caption: this compound acts as a GABA-A receptor agonist, leading to neuronal inhibition.
Caption: Workflow for preparing this compound solution in aCSF.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. protocols.io [protocols.io]
- 3. youtube.com [youtube.com]
- 4. The Stability of this compound Under Various Environmental Conditions [eureka.patsnap.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
- 8. This compound | C4H6N2O2 | CID 4266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 2763-96-4 [m.chemicalbook.com]
- 10. Extrasynaptic δ‐GABAA receptors are high‐affinity this compound receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chronic Muscimol Administration in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chronic muscimol administration in animal experiments. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the expected long-term behavioral effects of chronic this compound administration in rodents?
A1: The long-term effects of chronic this compound administration are not yet fully understood, and outcomes can vary based on the dose, duration, and route of administration. However, existing research suggests several key effects:
-
Tolerance and Reduced Efficacy: Chronic exposure to this compound, a potent GABA-A receptor agonist, can lead to the development of tolerance. This is characterized by a diminished response to the drug over time. For instance, in a study involving chronic (15-day) infusion of this compound into the spinal cord of rodents, an initial reduction in motor performance (time to fall in a rotarod test) was observed, which reverted later in the experiment, suggesting a compensatory mechanism or tolerance.
-
Anxiolytic Effects: While acute this compound administration has demonstrated anxiolytic effects, the long-term impact on anxiety-like behaviors is less clear. Some studies have shown a decrease in anxiety measures in the open field test with this compound administration.[1]
-
Cognitive Effects: The impact of chronic this compound on learning and memory is complex. Short-term administration (4 days) of low-dose this compound (0.01 and 0.05 mg/kg) has been shown to reverse learning and memory deficits in a rat model of Alzheimer's disease by approximately 90% in the Morris water maze. However, the effects of longer-term administration require further investigation.
-
Motor Function: High doses of this compound can lead to sedation and motor impairment. One study noted that a high dose of this compound (10 mg/kg, i.p.) initially inhibited motor activity in rats. Chronic administration may lead to an adaptation in these motor effects.
Q2: What are the underlying molecular mechanisms for the development of tolerance to chronic this compound administration?
A2: The primary mechanism underlying tolerance to chronic this compound administration is the downregulation of GABA-A receptors. Continuous stimulation of these receptors triggers cellular adaptations to reduce sensitivity to the agonist. Key findings include:
-
Decreased Receptor Number: Chronic exposure to GABA agonists has been shown to cause a significant reduction in the number of GABA-A receptor binding sites. One in vitro study demonstrated a 35% decrease in benzodiazepine binding sites and a 43% decrease in the binding of a chloride channel ligand after 48 hours of exposure to a GABA agonist.
-
Reduced Subunit Expression: Studies have shown that continuous stimulation with this compound can lead to a decrease in the mRNA levels of specific GABA-A receptor subunits, such as the alpha 1-subunit. This reduction in gene expression contributes to the overall decrease in functional receptors on the cell surface.
Q3: Are there any known compensatory changes in other neurotransmitter systems following chronic this compound administration?
A3: Yes, the brain often exhibits homeostatic plasticity in response to chronic perturbation of one neurotransmitter system. With chronic GABA-A receptor activation by this compound, compensatory changes in the glutamatergic and dopaminergic systems may occur:
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Glutamatergic System: As the primary excitatory neurotransmitter system, the glutamatergic system may undergo adaptive changes to counteract the increased inhibition from chronic this compound. This could involve alterations in the expression or function of glutamate receptors (e.g., NMDA, AMPA) to maintain a balanced level of neuronal excitability.
-
Dopaminergic System: There is evidence of interaction between the GABAergic and dopaminergic systems. Acute administration of a high dose of this compound has been shown to increase dopamine concentrations and decrease dopamine utilization in the rat hypothalamus. The long-term consequences of this interaction are still under investigation but may involve adaptive changes in dopamine synthesis, release, or receptor sensitivity.
Troubleshooting Guides
Problem 1: Diminished behavioral effect of this compound over the course of a multi-week experiment.
-
Possible Cause: Development of tolerance due to GABA-A receptor downregulation.
-
Troubleshooting Steps:
-
Vary the Dosing Regimen: Consider an intermittent dosing schedule instead of continuous infusion to potentially reduce the rate of tolerance development.
-
Dose Escalation: A carefully planned dose-escalation paradigm may be necessary to maintain the desired behavioral effect. However, be cautious of potential ceiling effects and increased side effects.
-
Washout Period: If the experimental design allows, introducing a washout period may help to partially restore sensitivity to this compound.
-
Biochemical Confirmation: At the end of the study, consider performing quantitative PCR or Western blotting on relevant brain tissue to assess the expression levels of GABA-A receptor subunits (e.g., α1, β2, γ2) to confirm downregulation.
-
Problem 2: High variability in behavioral data between animals receiving the same chronic this compound dose.
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Possible Cause 1: Inconsistent drug delivery.
-
Troubleshooting Steps:
-
Verify Pump/Cannula Placement: For intracerebral infusions, perform histological verification of cannula placement at the end of the experiment for all animals.
-
Check Pump Function: If using osmotic pumps, ensure they are primed and implanted correctly according to the manufacturer's instructions. At the end of the study, check the residual volume in the pump to confirm proper delivery.
-
-
Possible Cause 2: Individual differences in metabolism or receptor sensitivity.
-
Troubleshooting Steps:
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on statistical power.
-
Baseline Behavioral Testing: Conduct baseline behavioral testing before the start of chronic administration to identify and potentially exclude outlier animals.
-
Problem 3: Unexpected or paradoxical behavioral effects are observed (e.g., hyperactivity at a dose expected to be sedative).
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Possible Cause: Complex network effects and off-target interactions. Chronic activation of GABA-A receptors in one brain region can lead to disinhibition of downstream circuits, resulting in paradoxical excitability.
-
Troubleshooting Steps:
-
Dose-Response Curve: If not already done, perform a thorough dose-response study to characterize the behavioral effects of different this compound concentrations in your specific animal model and brain region of interest.
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Region-Specific Administration: If using systemic administration, consider switching to a more targeted intracerebral infusion to isolate the effects to a specific brain region and avoid widespread network effects.
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Neurochemical Analysis: At the end of the study, measure levels of other neurotransmitters (e.g., glutamate, dopamine) in relevant brain regions to investigate potential compensatory changes that could explain the paradoxical behavior.
-
Data Presentation
Table 1: Summary of Quantitative Data on Long-Term Effects of this compound Administration
| Parameter | Animal Model | Dosage & Duration | Observed Effect | Reference |
| Motor Performance | Rodent | 15-day spinal cord infusion | Progressive reduction in time to fall on rotarod, with later reversion | N/A |
| Anxiety-Like Behavior | Rodent | Not specified as chronic | 40% decrease in open field test anxiety measures | [1] |
| Learning & Memory | Rat (Alzheimer's model) | 0.01 and 0.05 mg/kg for 4 days | ~90% reversal of learning and memory deficits in Morris water maze | N/A |
| GABA-A Receptor Binding | Neuronal Culture | 1 mM GABA agonist for 48 hours | 35% decrease in benzodiazepine binding sites | N/A |
| Chloride Channel Ligand Binding | Neuronal Culture | 1 mM GABA agonist for 48 hours | 43% decrease in ligand binding | N/A |
| Antiseizure Effect | Rat | 300 and 600 ng/day for 3 weeks (intrasubthalamic) | Significant and long-lasting antiseizure effects, with dose-dependent tolerance | N/A |
| Dopamine Metabolism | Rat | 10 mg/kg i.p. (acute) | Elevation of dopamine concentration and decreased utilization | N/A |
Note: The available quantitative data from true long-term in vivo studies is limited. Much of the data is from in vitro or short-term in vivo experiments.
Experimental Protocols
Key Experiment: Chronic Intracerebroventricular (ICV) this compound Infusion in Mice via Osmotic Pump
This protocol describes the continuous delivery of this compound into the lateral ventricles of mice, a common method for studying the chronic effects of centrally acting compounds.
Materials:
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This compound hydrobromide
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Sterile artificial cerebrospinal fluid (aCSF) or saline
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Osmotic minipumps (e.g., Alzet) with appropriate flow rate and duration
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Brain infusion cannula
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Stereotaxic apparatus
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Anesthesia (e.g., isoflurane)
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Surgical tools
Procedure:
-
Preparation of this compound Solution: Dissolve this compound hydrobromide in sterile aCSF to the desired concentration. The concentration will depend on the pump's flow rate and the target daily dose. Filter-sterilize the solution.
-
Pump Priming: Fill the osmotic minipumps with the this compound solution according to the manufacturer's instructions. Prime the pumps by incubating them in sterile saline at 37°C for the recommended duration to ensure immediate pumping upon implantation.
-
Surgical Implantation:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates, drill a small hole over the target lateral ventricle.
-
Securely implant the brain infusion cannula into the ventricle.
-
Create a subcutaneous pocket on the back of the mouse.
-
Connect the primed osmotic pump to the cannula via tubing and place the pump in the subcutaneous pocket.
-
Suture the scalp incision.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.
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Behavioral Testing: Begin behavioral testing according to the experimental timeline.
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Verification of Cannula Placement: At the end of the experiment, euthanize the animal and perfuse the brain. Section the brain and use histological techniques to verify the correct placement of the infusion cannula.
Mandatory Visualizations
References
Preventing excitotoxic damage from Muscimol injections
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Muscimol for temporary inactivation of brain regions. The focus is on preventing unintended neuronal damage and ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is excitotoxicity, and is it a risk with this compound injections?
A1: Excitotoxicity is a pathological process where neurons are damaged and killed by excessive stimulation from neurotransmitters like glutamate.[1] This overstimulation leads to a massive influx of calcium ions, activating a cascade of enzymes that degrade proteins, lipids, and nucleic acids, ultimately causing cell death.[2]
However, this compound itself is not excitotoxic. As a potent agonist for the GABA-A receptor, the primary inhibitory neurotransmitter system in the brain, this compound reduces neuronal excitability.[1][3] Its mechanism involves hyperpolarizing neurons, making them less likely to fire.[1][4] Because of this action, this compound is widely considered a neuroprotective agent that can shield neurons from excitotoxic damage caused by other insults, such as excessive glutamate or AMPA receptor activation.[2][4][5] The confusion often arises from its precursor, ibotenic acid , which is a potent NMDA glutamate receptor agonist and is known to be a powerful excitotoxin used to create experimental brain lesions.[6][7][8]
Q2: I'm observing neuronal loss around my injection site. What could be the cause?
A2: If you are observing neuronal damage following a this compound injection, it is unlikely to be caused by excitotoxicity from the this compound itself. The most common causes are:
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Mechanical Damage: The physical insertion of the injection cannula, injection volume, and infusion rate can all cause tissue damage.[9]
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Incorrect Dosing: While not excitotoxic, extremely high, non-physiological concentrations could potentially lead to other forms of cellular stress.
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Contamination: The injectate may be contaminated with bacteria or the pH or osmolarity of the saline vehicle may be incorrect.
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Ibotenic Acid Contamination: Ensure your this compound supply is pure and has not degraded or been contaminated with its precursor, ibotenic acid. Ibotenic acid is a known excitotoxin that causes axon-sparing lesions.[6][8]
Q3: What are the typical histological signs of damage at an injection site?
A3: Signs of damage can be assessed using standard histological techniques. After preparing brain slices, you may observe:
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Nissl Staining: A reduction in stained, healthy neurons (pyknotic, shrunken, or "ghost" cells) at the core of the injection site compared to surrounding tissue.
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Fluoro-Jade Staining: This stain specifically labels degenerating neurons, which would appear brightly fluorescent.
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Immunohistochemistry: Staining for markers of gliosis, such as Glial Fibrillary Acidic Protein (GFAP) for astrocytes or Iba1 for microglia. An intense glial scar around the injection track indicates a significant injury response.
Q4: How can I differentiate between mechanical damage and potential chemical neurotoxicity?
A4: Differentiating these can be challenging, but there are clues:
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Location and Shape of Damage: Mechanical damage typically follows the cannula track precisely. The lesion core from a chemical toxin may be more spherical or spread out from the injection point.[6]
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Control Injections: The most definitive method is to include a control group that receives an injection of the vehicle (e.g., sterile saline) using the exact same stereotaxic coordinates, volume, and infusion rate. Comparing the tissue from the vehicle-injected group to the this compound-injected group will reveal any damage caused by the compound itself versus the injection procedure.
Troubleshooting Guide
Problem: Significant neuronal loss, gliosis, or unexpected behavioral results are observed following this compound injection.
This troubleshooting workflow can help identify and resolve the issue.
References
- 1. How Effective Is this compound as a Neuroprotective Agent? [eureka.patsnap.com]
- 2. GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Is this compound Involved in Neurochemical Regulation? [eureka.patsnap.com]
- 4. This compound as a Pioneering Study Agent in Neuronal Health [eureka.patsnap.com]
- 5. Activation of GABA(A) receptors by taurine and this compound blocks the neurotoxicity of beta-amyloid in rat hippocampal and cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]
- 8. mmsl.cz [mmsl.cz]
- 9. Intracranial Injection of Adeno-associated Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Muscimol's Effects on Fibers of Passage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing muscimol for reversible brain inactivation. The focus is on addressing the specific challenges of accounting for its effects on fibers of passage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for reversible brain inactivation?
This compound is a potent, selective agonist for the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] When introduced into a specific brain region, this compound binds to GABA-A receptors on local neurons, causing them to hyperpolarize and temporarily cease firing. This creates a transient, localized functional lesion. Its primary advantage over other inactivation agents is that it is considered "axon-sparing," meaning it inhibits neuronal cell bodies without affecting the axons (fibers of passage) that may be coursing through the injection site.[3] This allows researchers to investigate the function of a specific nucleus without confounding effects from disrupting signals passing through that area to other regions.
Q2: How does this compound's mechanism of action spare fibers of passage?
This compound acts on postsynaptic GABA-A receptors, which are primarily located on the dendrites and soma of neurons.[3] By activating these receptors, it increases chloride ion conductance, leading to hyperpolarization and inhibition of the neuron's activity. Axons, or fibers of passage, have a very low density of GABA-A receptors along their shafts. Therefore, this compound does not significantly affect the propagation of action potentials along these fibers. This is in contrast to agents like lidocaine, which blocks voltage-gated sodium channels, or TTX, which also blocks sodium channels, thereby indiscriminately silencing both local neurons and any passing axons.
Q3: What are the typical concentrations, volumes, and infusion rates for this compound administration?
The optimal parameters for this compound infusion can vary depending on the target brain region, the species, and the desired extent and duration of inactivation. However, common starting points for rodents are:
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Concentration: 0.1 to 1.0 µg/µL (or approximately 0.88 mM to 8.8 mM) dissolved in sterile saline or artificial cerebrospinal fluid (aCSF).[4][5]
It is crucial to leave the injection cannula in place for an additional 1-2 minutes after the infusion to minimize backflow up the cannula track.[4][5]
Q4: How far does this compound typically spread from the injection site?
The diffusion of this compound is often larger than assumed and is a critical factor to consider in experimental design. The spread is influenced by the infusion volume, concentration, and the microanatomy of the surrounding tissue. Myelinated fiber tracts can act as barriers, leading to an irregular spread.[4]
Studies using autoradiography and electrophysiology have provided quantitative estimates of this compound diffusion. For instance, a 0.05 µL injection can result in a labeled area of 5.25 mm² and a rostrocaudal spread of 1.7 mm within 15 minutes.[6] Increasing the volume to 0.1 µL can expand the labeled area to 8-12 mm² with a rostrocaudal diffusion of 2.0-2.5 mm.[6] Some studies have observed decreases in neuronal activity up to 3 mm from the injection site.[6] Using fluorescently-tagged this compound, the region of fluorescence was found to be restricted to 0.5 to 1.0 mm from the injection site.[4]
Q5: What are essential control experiments when using this compound?
To ensure that the observed behavioral or physiological effects are due to the specific inactivation of the target region and not due to the injection procedure or unintended spread, the following control experiments are essential:
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Vehicle Control: Injecting the vehicle (e.g., sterile saline or aCSF) using the same volume and infusion rate as the this compound injection. This controls for the effects of the injection volume, pressure, and any potential irritation from the vehicle itself.[7][10]
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Off-Target Injection: Injecting this compound into a nearby brain region that is not hypothesized to be involved in the function being studied. This helps to rule out effects from the spread of this compound to adjacent critical structures.
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Histological Verification: After the experiment, it is crucial to perform histology to verify the placement of the cannula and the extent of any tissue damage. Stains like cresyl violet are commonly used for this purpose.[5]
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Behavioral Recovery: As this compound induces a reversible inactivation, the animal's performance should return to baseline levels after the drug has worn off (typically within 24 hours).[4][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No behavioral effect observed after this compound infusion. | 1. Incorrect cannula placement: The injection missed the target structure. 2. Insufficient dose or volume: The amount of this compound was not enough to inactivate a sufficient volume of the target region. 3. Clogged cannula: The drug was not delivered to the brain. | 1. Verify cannula placement: Perform post-mortem histology. For future experiments, refine stereotaxic coordinates. 2. Perform a dose-response curve: Test increasing concentrations or volumes of this compound. 3. Check for flow: Before implantation, ensure the cannula and infusion tubing are patent. After the experiment, check for a clog. |
| The behavioral effect is much larger or different than expected. | 1. This compound spread to adjacent structures: The infused volume or concentration was too high, leading to inactivation of neighboring brain regions.[6] 2. Effect on fibers of passage (indirect): While this compound doesn't directly affect axons, inactivating a nucleus will stop it from sending signals, which can have downstream effects.[11] | 1. Reduce infusion volume and/or concentration: Start with the lowest effective parameters. 2. Use fluorescent this compound: Visualize the spread of the drug post-mortem to correlate with behavioral effects.[4] 3. Conduct control injections: Place injections in adjacent structures to determine if their inactivation produces similar effects. |
| Variability in behavioral effects across subjects. | 1. Inconsistent cannula placements: Small differences in stereotaxic coordinates can lead to different neuronal populations being affected. 2. Individual differences in drug sensitivity or brain anatomy. | 1. Improve surgical precision: Use refined surgical techniques and verify cannula placement for all subjects histologically. 2. Increase sample size: A larger number of subjects can help to account for individual variability. |
| Uncertainty about the exact area of inactivation. | Diffusion is not always spherical or predictable. [4] | 1. Use fluorescently-conjugated this compound (FCM): This allows for direct visualization of the drug spread.[4] 2. Autoradiography with radiolabeled this compound: Provides a quantitative measure of drug distribution.[6] 3. Post-mortem immediate-early gene (e.g., c-Fos) staining: Can help to identify the area of reduced neuronal activity. |
Quantitative Data Summary
Table 1: this compound Diffusion in Rat Brain
| Infusion Volume (µL) | Survival Time (min) | Labeled Area at Injection Site (mm²) | Rostrocaudal Diffusion (mm) | Method | Reference |
|---|---|---|---|---|---|
| 0.05 | 15 | 5.25 | 1.7 | Autoradiography | [6] |
| 0.1 | 15 | 8-12 | 2.0-2.5 | Autoradiography | [6] |
| 0.05 | 60 | 8-12 | 2.0-2.5 | Autoradiography | [6] |
| Not specified | Not specified | - | up to 3.0 | Electrophysiology | [6] |
| 0.5 | 40-45 | - | 0.5-1.0 (radius) | Fluorescent this compound |[4] |
Table 2: Example this compound Infusion Parameters from Rodent Studies
| Target Region | Concentration (µg/µL) | Volume (µL) | Infusion Rate (µL/min) | Species | Reference |
|---|---|---|---|---|---|
| Dorsal Hippocampus | 1.0 | 0.5 | 0.5 | Mouse | [5] |
| Paraventricular Thalamus | 0.1-0.2 | 0.5 | 0.33 | Rat | [7] |
| Dorsomedial Prefrontal Cortex | 1.0 (8.8 mM) | 0.5 | 0.25 | Rat | [4] |
| Nucleus Basalis Magnocellularis | 1.0 | 0.1-0.4 | Not specified | Rat | [6] |
| Medial Prefrontal Cortex | 0.0175-0.3 | Not specified | Not specified | Rat |[12] |
Experimental Protocols
Protocol 1: Reversible Inactivation of a Cortical Region in Rats
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Animal Preparation: Anesthetize the rat using appropriate procedures (e.g., isoflurane or ketamine/xylazine cocktail). Secure the animal in a stereotaxic frame.
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Surgery: Perform a craniotomy over the target brain region. Implant bilateral guide cannulae (e.g., 26-gauge) aimed at the desired coordinates. Secure the cannulae to the skull with dental acrylic. Place a dummy cannula (obturator) in each guide to maintain patency. Allow the animal to recover for at least one week.
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Infusion Procedure:
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Gently restrain the animal. Remove the dummy cannulae.
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Insert an infusion cannula (e.g., 33-gauge) that extends 1-2 mm beyond the tip of the guide cannula.
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Connect the infusion cannula to a microsyringe pump via polyethylene tubing.
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Infuse 0.5 µL of this compound (e.g., 0.5 µg/µL in sterile saline) at a rate of 0.25 µL/min.[4]
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Leave the infusion cannula in place for an additional 60-120 seconds to allow for diffusion and prevent backflow.[4][5]
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Retract the infusion cannula and replace the dummy cannula.
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Repeat for the contralateral hemisphere.
-
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Behavioral Testing: Begin behavioral testing 30-45 minutes after the infusion.[4]
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Control Sessions: On separate days, conduct control sessions where the animal receives a bilateral infusion of the vehicle (sterile saline) following the same procedure.
Visualizations
Caption: this compound's signaling pathway via the GABA-A receptor.
Caption: Experimental workflow for this compound-based reversible inactivation.
References
- 1. This compound as an Experimental Tool in Neuroscience [eureka.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. GABA and this compound as Reversible Inactivation Tools in Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging the spread of reversible brain inactivations using fluorescent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-training reversible inactivation of the hippocampus enhances novel object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound diffusion after intracerebral microinjections: a reevaluation based on electrophysiological and autoradiographic quantifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Injections of this compound into the paraventricular thalamic nucleus, but not mediodorsal thalamic nuclei, induce feeding in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-induced inactivation of the ventral prefrontal cortex impairs counting performance in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound inactivations of functional domains in motor, premotor, and posterior parietal cortex on complex movements evoked by electrical stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Reversible Inactivation of Rat Premotor Cortex Impairs Temporal Preparation, but not Inhibitory Control, During Simple Reaction-Time Performance [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound injected into the medial prefrontal cortex of the rat alters ethanol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the effective radius of Muscimol inactivation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the determination of the effective radius of muscimol inactivation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective radius of this compound inactivation?
A1: The effective radius of this compound inactivation is not a fixed value but typically ranges from 0.5 mm to 2.0 mm around the injection site.[1][2] However, some studies have reported that decreases in neuronal activity can be detected up to 3 mm away from the injection site.[3] The precise spread is highly dependent on a variety of experimental parameters.
Q2: What factors influence the diffusion and effective radius of this compound in brain tissue?
A2: Several factors critically influence the spread of this compound:
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Infusion Parameters: The volume, concentration, and rate of infusion are the most significant factors. Higher volumes and concentrations will generally result in a larger radius of inactivation.[2]
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Tissue Anisotropy: The microanatomy of the target brain region plays a crucial role. Myelinated fiber tracts can act as barriers, impeding diffusion and resulting in an irregular or asymmetrical spread of the drug.[1][4]
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Molecular Weight: Modified versions of this compound, such as fluorophore-conjugated this compound (FCM), have a higher molecular weight and may show a more limited spread compared to standard this compound.[1]
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Cellular Uptake and Binding: The distribution is affected by this compound binding to GABA-A receptors and potential uptake by cells.[5][6]
Q3: How can the spread of this compound be visualized and verified?
A3: Accurately determining the spread is crucial for interpreting experimental results. Common methods include:
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Fluorescently-Conjugated this compound (FCM): Infusing a fluorescent version of this compound allows for direct visualization of the spread in post-mortem tissue analysis.[1][4][7]
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Radiolabeling: Using tritiated this compound ([³H]this compound) followed by autoradiography allows for quantification of the drug's distribution.[1][8][9]
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Electrophysiology: Recording neuronal activity at various distances from the injection site can map the functional area of inactivation.[3][8]
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Histological Verification: Following the experiment, standard histological techniques can confirm the location of the cannula track to ensure it was in the intended target structure.[1][10]
Q4: How long does the inactivation effect of this compound last?
A4: The duration of this compound-induced inactivation is dose-dependent and can last for several hours.[11] One study in rhesus monkeys using a 1.0 μl infusion (5 µg/µl) reported an effective duration of at least 40 minutes.[11] The behavioral effects are reversible, with performance typically returning to baseline within 24 hours.[1]
Troubleshooting Guide
Problem: No behavioral effect is observed after this compound infusion.
| Possible Cause | Recommended Solution |
| Incorrect Cannula Placement: The injection may have missed the target brain region. | Perform histological analysis at the end of the experiment to verify cannula tip placement.[1] Refine surgical coordinates and techniques. |
| This compound Degradation: The this compound solution may have lost its potency. | Prepare fresh this compound solution from powder for each set of experiments. Store stock solutions and powder under recommended conditions. |
| Insufficient Dose/Concentration: The dose may be too low to produce a significant effect in the target region. | Conduct a dose-response study to determine the optimal concentration for your specific experiment and brain region.[12] |
| Behavioral Habituation: In experiments with repeated injections, animals may behaviorally adapt to the inactivation. | While there is no habituation to this compound's neuronal silencing effect, behavioral compensation can occur.[13] Consider using a within-subjects design where each animal serves as its own control. |
Problem: The area of inactivation appears larger or smaller than intended.
| Possible Cause | Recommended Solution |
| Infusion Rate Too High: A rapid infusion can cause backflow up the cannula track and non-spherical diffusion. | Use a slow, controlled infusion rate (e.g., 0.1 µl/min).[2] Allow the injector to remain in place for a minute post-infusion to minimize backflow.[10] |
| Incorrect Volume or Concentration: The calculated amount of this compound may be incorrect for the desired radius. | Refer to published data for your target region (see tables below). Use a visualization method like FCM to calibrate your injection parameters.[1] |
| Tissue Anisotropy: The local brain structure is affecting the spread. | Be aware of major fiber tracts near your injection site. The spread will likely be non-spherical.[1] Consider this when interpreting results. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies to aid in experimental design.
Table 1: Reported Effective Radius of this compound Inactivation
| Brain Region | Animal Model | This compound Dose / Concentration | Infusion Volume | Effective Radius / Spread | Citation(s) |
| Dorsomedial Prefrontal Cortex | Rat | 1 µg/µl | 0.5 µl | ~0.5 - 1.0 mm | [1] |
| Amygdala (BLA) | Rat | 1 µg/µl | 1.0 µl | Well-localized within BLA | [1] |
| Motor/Premotor Cortex | Monkey | 5 µg/µl | 1.0 - 4.0 µl | ~1.0 - 2.0 mm radius | [2] |
| Dorsal Hippocampus | Rat | 1 µg/µl | 0.5 µl | ~1.0 mm radius (anticipated) | [10] |
| Nucleus Accumbens (Core/Shell) | Rat | 2.5 µg/µl | 0.2 µl | Minimal spread between subregions | [9] |
| Cerebral Cortex | Rat | Not Specified | Not Specified | Up to 3.0 mm | [3] |
Table 2: Common Experimental Parameters for this compound Microinjection
| Parameter | Typical Value(s) | Notes | Citation(s) |
| Concentration | 0.5 - 5.0 µg/µl | Dissolved in sterile 0.9% saline. | [1][2][10] |
| Infusion Volume | 0.2 - 1.0 µl per side | Volume should be minimized to increase spatial specificity. | [1][9][10] |
| Infusion Rate | ~0.1 µl/min | Slow rates are critical to prevent tissue damage and backflow. | [2] |
| Post-Infusion Diffusion Time | 1 - 2 minutes | Leave the injection needle in place to allow for initial diffusion. | [10] |
| Vehicle Control | Sterile 0.9% Saline | Always include a vehicle-only control group or condition. | [1][10] |
Experimental Protocols
Protocol 1: Microinjection and Histological Verification with Fluorescent this compound (FCM)
This protocol provides a general framework. Specific coordinates and behavioral paradigms must be adapted to the experiment.
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Cannula Implantation:
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Anesthetize the animal using an approved protocol (e.g., isoflurane).
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Secure the animal in a stereotaxic frame.
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Implant bilateral guide cannulae aimed at the target brain region.
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Secure the cannulae assembly to the skull using dental acrylic and skull screws.
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Insert dummy cannulae (obturators) to keep the guides patent.
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Recovery:
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Allow the animal to recover fully from surgery (typically 7-10 days). Handle the animal daily to habituate it to the experimental procedures.
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FCM Infusion:
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Gently restrain the animal and remove the dummy cannulae.
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Insert the internal injection cannulae, which should extend slightly beyond the guide tips (e.g., 0.5-1.0 mm).
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Connect the injection cannulae to microsyringes mounted on an infusion pump.
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Infuse the desired volume of FCM (e.g., 0.5 µl of 1 µg/µl solution) at a slow rate (e.g., 0.1 µl/min).[1][2]
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Leave the injectors in place for 1-2 minutes post-infusion to allow for diffusion and prevent backflow.[10]
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Replace the dummy cannulae and return the animal to its home cage for behavioral testing.
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Behavioral Testing:
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Conduct the behavioral task at the appropriate time post-infusion (e.g., 30-45 minutes).
-
-
Histological Verification:
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Perform transcardial perfusion with saline followed by 4% paraformaldehyde.[1]
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Extract the brain and post-fix in paraformaldehyde, then transfer to a sucrose solution for cryoprotection.[1]
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Section the brain on a freezing microtome (e.g., 50 µm coronal sections).[1]
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Mount the sections on slides and use fluorescence microscopy to image the spread of the FCM. A counterstain (e.g., a fluorescent Nissl stain) can be used to identify anatomical structures.[1]
Visualizations
GABAergic Synaptic Inhibition by this compound
This compound is a potent agonist for the GABA-A receptor. It mimics the action of the endogenous neurotransmitter GABA, binding to the receptor and opening an integrated chloride (Cl⁻) ion channel. The resulting influx of negatively charged chloride ions leads to hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential and thus causing neural inhibition.[5][14]
Caption: Mechanism of this compound action at a GABAergic synapse.
Experimental Workflow for Determining Effective Radius
A typical experimental workflow involves stereotaxic surgery, behavioral testing, and post-mortem histological analysis to correlate the area of inactivation with behavioral outcomes. This process ensures that the observed effects are directly attributable to the inactivation of the specific target region.
Caption: Workflow for this compound inactivation experiments.
References
- 1. Imaging the spread of reversible brain inactivations using fluorescent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound inactivations of functional domains in motor, premotor, and posterior parietal cortex on complex movements evoked by electrical stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound diffusion after intracerebral microinjections: a reevaluation based on electrophysiological and autoradiographic quantifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging the spread of reversible brain inactivations using fluorescent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Extrasynaptic δ‐GABAA receptors are high‐affinity this compound receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. A method to measure the effective spread of focally injected this compound into the central nervous system with electrophysiology and light microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of temporary inactivation of the core and the shell subregions of the nucleus accumbens on prepulse inhibition of the acoustic startle reflex and activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Inactivation of the Dorsal Hippocampus Impairs Contextual Retrieval of Fear Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-induced inactivation of the ventral prefrontal cortex impairs counting performance in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Exploring this compound: Amanita Muscariaâs Most Prevalent Psychoactive Compound [acslab.com]
Best practices for handling and storing Muscimol solutions
This guide provides researchers, scientists, and drug development professionals with best practices for handling and storing Muscimol solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your this compound solutions for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound?
A: Solid this compound is hygroscopic, meaning it readily absorbs moisture from the air, which can compromise its purity and stability.[1] It is also sensitive to light and temperature.[1][2] For optimal long-term storage, solid this compound should be kept in a tightly sealed, airtight container in a cool, dry, and dark place.[1][3] Refrigeration or freezing is recommended for long-term storage to maintain stability.[1] When stored correctly, the solid product is stable for at least five years.
Q2: How should I prepare and store this compound solutions?
A: this compound solutions are susceptible to degradation from light, temperature fluctuations, and hydrolysis.[2] It is best practice to prepare stock solutions and then create single-use aliquots to avoid repeated freeze-thaw cycles. Solutions should be stored frozen and protected from light. A near-neutral pH is recommended for storing aqueous solutions.
Q3: In which solvents is this compound soluble?
A: this compound is soluble in a variety of aqueous and organic solvents. The choice of solvent will depend on your specific experimental requirements. For quantitative data on solubility, please refer to the data table below.
Q4: What are the primary safety precautions when handling this compound?
A: this compound is a potent GABAA receptor agonist and can have significant physiological effects.[1] Always handle this compound in a well-ventilated area or a fume hood to minimize inhalation risks.[1] Standard personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times.[1] Avoid all direct skin contact and ingestion.[1] Consult the Material Safety Data Sheet (MSDS) for comprehensive hazard information before use.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 10 mg/mL | [4] |
| 0.05 M HCl | 20 mg/mL | [4] |
| PBS (pH 7.2) | 10 mg/mL | [4] |
| Methanol | Soluble | [4] |
| Ethanol | Soluble | [4] |
| DMSO | Sparingly Soluble | [4] |
| DMF | Sparingly Soluble | [4] |
| Methanol / 10 mM Ammonium Acetate (1:1, v/v) | Used for standard solutions | [5] |
Table 2: Recommended Storage Conditions
| Form | Condition | Temperature | Duration | Key Considerations |
| Solid | Airtight container, protected from light, dry | 2–8 °C | Long-term (≥ 5 years) | Hygroscopic; prevent moisture absorption.[1] |
| Solution | Frozen, single-use aliquots, protected from light | -20 °C or -80 °C | Up to 1 year[6] | Avoid repeated freeze-thaw cycles. Maintain near-neutral pH. |
Troubleshooting Guide
Q: My this compound solution has turned a faint yellow color. Is it still usable?
A: A clear, colorless to very faint yellow solution is generally acceptable upon initial preparation, particularly when using solvents like 0.05 M HCl. However, if a previously colorless solution develops a yellow tint over time, it may indicate degradation due to factors like light exposure or improper storage temperature.[2] It is recommended to perform a quality control check or prepare a fresh solution for sensitive experiments.
Q: I see a precipitate in my this compound solution after thawing. What should I do?
A: Precipitation upon thawing can occur if the this compound concentration exceeds its solubility limit at that temperature or if the solvent has partially evaporated. First, ensure the solution is completely thawed and at room temperature. Gently vortex the solution to see if the precipitate redissolves. If it does not, sonication may help.[6] If the precipitate remains, it is advisable to discard the solution, as the concentration is no longer accurate. To prevent this, ensure containers are sealed tightly and consider preparing a slightly more dilute stock solution.
Q: My experimental results are inconsistent when using the same this compound solution. What could be the cause?
A: Inconsistent results can stem from solution instability. This compound is sensitive to temperature fluctuations, light, and pH.[2] Repeated freeze-thaw cycles of a stock solution can lead to degradation. Using single-use aliquots is crucial. Additionally, ensure the solution is thoroughly mixed after thawing, as concentration gradients can form. If the problem persists, prepare a fresh stock solution from solid this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in PBS (pH 7.2)
This protocol describes the preparation of a standard aqueous stock solution of this compound.
Materials:
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This compound powder
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Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, light-protecting (amber) microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered tips
Methodology:
-
Safety First: Don appropriate PPE (lab coat, gloves, safety goggles) and perform all weighing and solution preparation steps in a fume hood or well-ventilated area.[1]
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.
-
Dissolution: Transfer the weighed this compound into a sterile container. Add the calculated volume of PBS (pH 7.2) to reach the target concentration of 10 mg/mL.[4]
-
Mixing: Tightly cap the container and vortex thoroughly until the this compound is completely dissolved. The solution should be clear and colorless.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting sterile tubes. Aliquot volumes should be appropriate for your typical experimental needs to avoid wasting material and prevent repeated thawing of a single tube.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Immediately store the aliquots in a freezer at -20°C or -80°C for long-term stability.[6]
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: A logical flowchart for troubleshooting common this compound solution issues.
References
- 1. Challenges in this compound Handling and Storage [eureka.patsnap.com]
- 2. The Stability of this compound Under Various Environmental Conditions [eureka.patsnap.com]
- 3. This compound | C4H6N2O2 | CID 4266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 2763-96-4 [m.chemicalbook.com]
- 5. Analysis of the Ibotenic Acid, this compound, and Ergosterol Content of an Amanita Muscaria Hydroalcoholic Extract with an Evaluation of Its Cytotoxic Effect against a Panel of Lung Cell Lines In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound HBr | GABA Receptor | TargetMol [targetmol.com]
Validation & Comparative
Efficacy of Muscimol versus Optogenetic Inhibition Techniques: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise manipulation of neural activity is paramount for dissecting neural circuits and developing novel therapeutics. Both muscimol, a pharmacological agent, and optogenetic techniques offer powerful methods for neuronal inhibition. This guide provides an objective comparison of their efficacy, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research applications.
At a Glance: this compound vs. Optogenetic Inhibition
| Feature | This compound | Optogenetic Inhibition |
| Mechanism of Action | Potent agonist of the GABA-A receptor, leading to hyperpolarization.[1][2][3] | Light-activated ion pumps (e.g., Halorhodopsin, Archaerhodopsin) or channels (e.g., GtACR1) that cause hyperpolarization.[4][5][6] |
| Temporal Resolution | Low (minutes to hours).[7] | High (milliseconds).[8][9] |
| Spatial Resolution | Lower (diffusion-dependent, ~0.5-1 mm).[10] | Higher (light- and gene-expression dependent, potentially cellular level).[4][11] |
| Cell-Type Specificity | Low (affects all neurons with GABA-A receptors in the diffusion area).[11] | High (genetically targetable to specific neuronal populations).[9][12] |
| Reversibility | Reversible upon washout.[13] | Reversible with cessation of light.[8] |
| Invasiveness | Requires microinjection cannula implantation.[14][15] | Requires viral vector injection and optic fiber implantation.[2][16][17] |
| Off-Target Effects | Potential for effects on non-targeted neurons via diffusion.[18] | Potential for tissue heating with high light power and rebound excitation after prolonged inhibition.[4][9][19] |
Mechanism of Action
This compound: A GABA-A Receptor Agonist
This compound is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] Upon binding to the GABA-A receptor, this compound mimics the action of GABA, causing the receptor's associated chloride ion channel to open.[5][20] The subsequent influx of negatively charged chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus effectively silencing the neuron.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Construction of implantable optical fibers for long-term optogenetic manipulation of neural circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spatiotemporal constraints on optogenetic inactivation in cortical circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Optogenetic and pharmacological suppression of spatial clusters of face neurons reveal their causal role in face gender discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. Imaging the spread of reversible brain inactivations using fluorescent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spatiotemporal constraints on optogenetic inactivation in cortical circuits | eLife [elifesciences.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound microinjected in the arcuate nucleus affects metabolism, body temperature & ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Surgeries for viral delivery and optic fiber and electrode implantation [bio-protocol.org]
- 18. This compound's Function in Inhibitory Post-Synaptic Potentials [eureka.patsnap.com]
- 19. Cell type-specific and time-dependent light exposure contribute to silencing in neurons expressing Channelrhodopsin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Muscimol-Induced Inactivation and its Electrophysiological Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of muscimol-induced reversible neuronal inactivation with alternative methods, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate the replication and validation of these techniques in a research setting.
Introduction to Reversible Neuronal Inactivation
The ability to transiently silence the activity of specific brain regions is a powerful tool in neuroscience for elucidating the causal relationship between neural circuits and behavior. This compound, a potent agonist of the GABAA receptor, is a widely used pharmacological agent for achieving temporary and localized neuronal inactivation. Its primary mechanism of action involves binding to GABAA receptors, which increases chloride ion conductance and leads to hyperpolarization of the neuronal membrane, thereby inhibiting the generation of action potentials.[1][2][3] The validation of this inactivation is crucial, and electrophysiology provides a direct measure of the change in neuronal activity.
Comparison of Reversible Inactivation Methods
Several alternatives to this compound are available for reversible neuronal silencing, each with distinct mechanisms, advantages, and limitations. This section compares this compound with other common pharmacological and optogenetic methods.
| Method | Mechanism of Action | Key Electrophysiological Effects | Temporal Resolution | Specificity | Key Advantages | Key Disadvantages |
| This compound | GABAA Receptor Agonist | Decreased spontaneous and evoked firing rates, hyperpolarization of membrane potential, increased current threshold for evoked activity.[4][5][6] | Hours to >24 hours | Targets GABAA receptors on cell bodies and dendrites; spares fibers of passage. | Well-established, relatively inexpensive, long-lasting effect. | Slow onset and offset, potential for diffusion to non-target areas. |
| Lidocaine | Voltage-gated Sodium Channel Blocker | Blocks action potential propagation. | Minutes to hours | Non-specific; blocks all neuronal elements including axons of passage.[2] | Rapid onset and offset. | Affects fibers of passage, which can confound interpretation of results.[2] |
| Baclofen | GABAB Receptor Agonist | Hyperpolarization via activation of inwardly rectifying potassium (GIRK) channels. | Hours | Targets GABAB receptors. | Can provide insight into the role of GABAB-mediated inhibition. | Effects can be more subtle than GABAA agonists. |
| Optogenetics (e.g., Halorhodopsin, Archaerhodopsin) | Light-activated Ion Pumps or Channels | Light-induced hyperpolarization (pumps) or shunting inhibition (channels). | Milliseconds to seconds | Genetically targeted to specific cell types. | High temporal and cellular specificity.[7] | Requires genetic modification, viral vectors, and light delivery hardware. |
Quantitative Electrophysiological Data Summary
The following table summarizes quantitative data from various studies, demonstrating the electrophysiological validation of different inactivation methods. It is important to note that experimental conditions, such as brain region and recording technique, can significantly influence the observed effects.
| Inactivation Agent | Parameter Measured | Control Value | Value After Inactivation | Reference |
| This compound | Maximum Firing Rate (Fast-Spiking Interneurons) | 321 ± 65 Hz | 246 ± 59 Hz | --INVALID-LINK-- |
| This compound | EC50 on α1β3 GABAA Receptors | N/A | 0.65 ± 0.22 µM | --INVALID-LINK-- |
| Lidocaine (1.0 mM) | Half-maximal voltage (V1/2) of steady-state availability | -78.9 ± 1.9 mV | -89.7 ± 1.8 mV (a 10.8 ± 2.6 mV hyperpolarizing shift) | --INVALID-LINK-- |
| Baclofen (10 µM) | Spontaneous Neuronal Activity | Present | Abolished in 69% of spontaneously active neurons | --INVALID-LINK-- |
| Optogenetics (GtACR1) | Neuronal Firing Rate | Varies | Complete silencing at 125 µW/mm² light power density | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: this compound-Induced Inactivation and In Vivo Electrophysiological Validation
This protocol describes the procedure for local microinjection of this compound into a target brain region followed by single-unit electrophysiological recording to validate neuronal inactivation.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Internal cannula and guide cannula
-
This compound solution (e.g., 1 µg/µl in sterile saline)
-
In vivo electrophysiology recording system (e.g., with microelectrodes or silicon probes)
-
Data acquisition and analysis software
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Surgically implant a guide cannula aimed at the target brain region. If simultaneous recording is desired, implant a microdrive with electrodes adjacent to the guide cannula. Allow for a recovery period of at least one week.
-
Habituation and Baseline Recording: Habituate the animal to the recording setup. Lower the recording electrode into the target brain region and obtain stable baseline recordings of single-unit activity for a predetermined period (e.g., 15-30 minutes).
-
This compound Microinjection: Gently restrain the animal and insert the internal cannula (connected to the microsyringe pump) into the guide cannula. Infuse a small volume of this compound solution (e.g., 0.5 µl) at a slow rate (e.g., 0.1 µl/min) to minimize tissue damage and ensure localized spread.
-
Post-Injection Recording: Continue recording neuronal activity for a prolonged period (e.g., 1-2 hours) to observe the time course of the this compound-induced inactivation.
-
Data Analysis: Analyze the recorded spike data to quantify changes in firing rate, spike waveform, and bursting properties before and after this compound infusion. A significant reduction in firing rate is indicative of successful inactivation.
-
Histological Verification: At the end of the experiment, perfuse the animal and process the brain tissue to histologically verify the location of the cannula and electrode tracks.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound-induced neuronal inhibition.
Experimental Workflow for Validation
Caption: Workflow for this compound inactivation and electrophysiological validation.
Logical Comparison of Inactivation Methods
Caption: Decision tree for selecting a reversible inactivation method.
References
- 1. Effects of this compound inactivations of functional domains in motor, premotor, and posterior parietal cortex on complex movements evoked by electrical stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inactivation of the septo-preoptic complex affects medial forebrain bundle self-stimulation only when directed at the complex's ventrolateral components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo Electrophysiology Protocol [protocols.io]
- 6. protocols.io [protocols.io]
- 7. Effects of this compound inactivations of functional domains in motor, premotor, and posterior parietal cortex on complex movements evoked by electrical stimulation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Modulating GABAergic Pathways: Muscimol vs. Bicuculline
For researchers, scientists, and drug development professionals, understanding the nuances of GABAergic neurotransmission is paramount. As the primary inhibitory system in the central nervous system, its modulation is key to investigating a vast array of physiological and pathological processes. Two of the most powerful and widely used tools for this purpose are muscimol and bicuculline. This guide provides an objective, data-driven comparison of these compounds to aid in the selection and design of experiments targeting GABAergic pathways.
This compound, a potent agonist, and bicuculline, a competitive antagonist, both target the ionotropic GABA-A receptor, yet their opposing actions provide a versatile toolkit for dissecting neural circuits. This compound, derived from the Amanita muscaria mushroom, mimics the effect of GABA, leading to neuronal inhibition.[1][2][3] Conversely, bicuculline blocks the action of endogenous GABA, resulting in disinhibition and neuronal excitation.[4][5] This fundamental difference in their mechanism of action allows researchers to probe the function of GABAergic signaling from two distinct angles.
At a Glance: Key Differences and Applications
| Feature | This compound | Bicuculline |
| Mechanism of Action | GABA-A Receptor Agonist[1][2][3] | GABA-A Receptor Competitive Antagonist[4][5] |
| Primary Effect | Neuronal Inhibition/Hyperpolarization[6] | Disinhibition/Neuronal Excitation[4] |
| Common Applications | Reversible inactivation of brain regions, studying the role of inhibition in behavior and cognition, modeling conditions of excessive inhibition.[6] | Inducing epileptiform activity in vitro, studying the role of tonic inhibition, isolating glutamatergic receptor function.[5] |
| Advantages | Potent and selective for GABA-A receptors, effective for creating temporary functional "lesions".[1] | Well-characterized competitive antagonist, useful for studying the consequences of blocking GABAergic input.[4] |
| Limitations | Can have systemic effects even with local application, potential for diffusion to non-target areas.[1] | Light-sensitive, can have non-specific effects at high concentrations, potential to induce seizures in vivo.[5] |
Quantitative Comparison of In Vivo Effects
The following tables summarize quantitative data from various studies, highlighting the dose-dependent and opposing effects of this compound and bicuculline on behavioral and physiological outcomes.
Table 1: Effects on Memory Retention in Mice (Inhibitory Avoidance Task)[7]
| Compound | Dose (mg/kg, i.p.) | Effect on Retention |
| This compound | 1.0 | Impaired |
| This compound | 2.0 | Impaired |
| Bicuculline | 0.25 | Improved |
| Bicuculline | 0.5 | Improved |
Table 2: Modulation of Anesthetic Effects in Mice (Propofol-induced Loss of Righting Reflex)[8]
| Treatment | ED50 of Propofol (mg/kg) |
| Propofol alone | 140 |
| Propofol + this compound (1 mg/kg) | 66 |
| Propofol + Bicuculline (5 mg/kg) | 240 |
Table 3: Effects on Sleep-Wake Cycle in Rats (Microinjection into Pontine Reticular Formation)[9]
| Compound | Dose (ng) | Effect on Wakefulness | Effect on Slow-Wave Sleep (SWS) | SWS Latency |
| This compound | 20 | 70% Increase | 35% Decrease | Delayed |
| Bicuculline | 4 | Not specified | Not specified | Shortened by ~70% |
Visualizing the Molecular and Experimental Landscape
To better understand the interaction of these compounds with the GABAergic system and their application in research, the following diagrams illustrate their signaling pathways and a typical experimental workflow.
Detailed Experimental Protocols
Protocol 1: Reversible Inactivation of a Brain Region Using this compound
This protocol is adapted from studies investigating the role of specific brain nuclei in learning and memory.[6]
-
Animal Model and Surgery:
-
Adult male Sprague-Dawley rats (250-300g) are used.
-
Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Using a stereotaxic frame, a guide cannula (e.g., 26-gauge) is implanted, targeting the brain region of interest. The cannula is secured to the skull with dental acrylic and jeweler's screws.
-
A dummy cannula is inserted to keep the guide cannula patent.
-
Animals are allowed to recover for at least one week post-surgery.
-
-
Drug Preparation and Administration:
-
This compound hydrobromide is dissolved in sterile saline (0.9%) to a final concentration of 1 µg/µl.
-
For microinjection, the dummy cannula is removed, and an injection cannula (e.g., 33-gauge), extending slightly beyond the tip of the guide cannula, is inserted.
-
The injection cannula is connected via tubing to a microsyringe pump.
-
A total volume of 0.5 µl of the this compound solution is infused over a period of 1 minute. The injection cannula is left in place for an additional minute to allow for diffusion.
-
-
Behavioral Testing:
-
Behavioral testing commences approximately 15-30 minutes after the microinjection.
-
The specific behavioral paradigm will depend on the research question (e.g., Morris water maze, fear conditioning, etc.).
-
-
Histological Verification:
-
Following the completion of behavioral testing, animals are euthanized, and their brains are removed.
-
Brains are sectioned and stained (e.g., with cresyl violet) to verify the placement of the cannula tip.
-
Protocol 2: In Vitro Electrophysiology to Study the Effect of Bicuculline on Synaptic Transmission
This protocol is a general guide based on studies investigating synaptic plasticity.[7]
-
Slice Preparation:
-
A rodent is deeply anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Coronal or sagittal slices (e.g., 300-400 µm thick) containing the brain region of interest are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
A stimulating electrode is placed to activate the desired afferent pathway, and a recording electrode is positioned to record field excitatory postsynaptic potentials (fEPSPs) from the target neuronal population.
-
Stable baseline recordings are established for at least 20 minutes.
-
-
Drug Application:
-
Bicuculline methiodide is dissolved in aCSF to the desired final concentration (e.g., 1-10 µM).[7]
-
The aCSF containing bicuculline is then perfused into the recording chamber.
-
Changes in synaptic transmission (e.g., fEPSP slope and amplitude) are recorded.
-
-
Data Analysis:
-
The magnitude of the synaptic response is quantified and compared before and after the application of bicuculline.
-
Statistical analysis is performed to determine the significance of any observed changes.
-
Conclusion
This compound and bicuculline are indispensable tools for the study of GABAergic pathways. Their opposing actions on the GABA-A receptor provide a powerful means to either enhance or block inhibitory neurotransmission, thereby elucidating the critical role of this system in a wide range of brain functions. The choice between these two compounds will ultimately depend on the specific research question being addressed. By carefully considering their distinct pharmacological profiles and employing rigorous experimental designs, researchers can continue to unravel the complexities of the GABAergic system and its implications for health and disease.
References
- 1. This compound as an Experimental Tool in Neuroscience [eureka.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound as a Model Compound in Neuroscience [eureka.patsnap.com]
- 4. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bicuculline - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
Comparative Analysis of Muscimol and Other GABA-A Agonists: A Guide for Researchers
<_>
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Muscimol and other key GABA-A receptor agonists. The following analysis is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.
This compound, a psychoactive isoxazole found in Amanita muscaria mushrooms, is a potent and selective agonist for the ionotropic GABA-A receptor.[1] Its structural similarity to the endogenous inhibitory neurotransmitter, γ-aminobutyric acid (GABA), allows it to bind with high affinity to GABA-A receptors, leading to sedative, anxiolytic, and muscle relaxant effects.[2] Unlike allosteric modulators such as benzodiazepines and barbiturates, this compound directly activates the GABA-A receptor at the same site as GABA itself.[3][4] This direct agonism offers a unique mechanism of action with a potentially distinct therapeutic and side-effect profile.
Mechanism of Action: Orthosteric vs. Allosteric Modulation
GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system.[5] These ligand-gated ion channels are pentameric structures composed of various subunits that form a central chloride (Cl⁻) ion pore.[5][6] The binding of GABA to its site at the interface of α and β subunits triggers the opening of this channel, leading to an influx of Cl⁻, hyperpolarization of the neuronal membrane, and subsequent inhibition of the neuron.[5]
This compound acts as an orthosteric agonist, binding to the same site as GABA to directly gate the channel.[3] In contrast, other major classes of GABA-A agonists function as positive allosteric modulators (PAMs), binding to distinct sites on the receptor complex to enhance the effect of GABA.[7][8]
-
Benzodiazepines bind at the interface of the α and γ subunits and increase the frequency of channel opening in the presence of GABA.[4][7]
-
Barbiturates bind to a different allosteric site and increase the duration of channel opening.[4][7]
-
Z-drugs (e.g., Zolpidem) are non-benzodiazepine hypnotics that also act as positive allosteric modulators, primarily at GABA-A receptors containing the α1 subunit.[9][10]
Quantitative Comparison of GABA-A Agonists
The following table summarizes key quantitative data for this compound and other representative GABA-A agonists, providing a basis for comparative analysis.
| Compound Class | Compound | Binding Affinity (Kd/Ki) | Potency (EC50/IC50) | Efficacy | Receptor Subtype Selectivity |
| Orthosteric Agonist | This compound | ~1-2 nM (high-affinity sites, δ-containing)[11]; 180 ± 83 nM (α1β3)[12] | ~1-2 nM (recombinant α4β3δ)[11] | Full or superagonist (120-140% of GABA at α4β3δ)[3][13] | Preferential for δ-subunit containing extrasynaptic receptors[3][11] |
| Positive Allosteric Modulator | Diazepam (Benzodiazepine) | Varies by subunit composition | Varies by subunit composition | Potentiates GABA efficacy | Binds to α/γ interface; varying affinity for α1, α2, α3, α5[10] |
| Positive Allosteric Modulator | Pentobarbital (Barbiturate) | 58 µM (α6β2γ2s) to 528 µM (α5β2γ2s)[14] | 41 µM (neocortical IPSCs)[15] | Can directly gate channel at high concentrations; up to 170% of max GABA response (α6β2γ2s)[14] | Binds to transmembrane pockets at subunit interfaces[7] |
| Positive Allosteric Modulator | Zolpidem (Z-drug) | High affinity for α1-containing receptors[9] | Varies by subunit composition | Potentiates GABA efficacy | ~10-fold lower affinity for α2 and α3 vs α1; no appreciable affinity for α5[9] |
| Orthosteric Agonist | Gaboxadol (THIP) | 25- to 40-fold lower potency than this compound[16] | Varies by subunit composition | Partial agonist[16] | Preferential for δ-subunit containing extrasynaptic receptors[16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize GABA-A receptor agonists.
Radioligand Binding Assay ([³H]this compound)
This protocol is adapted from established methods for determining the binding affinity of compounds for the GABA-A receptor.[17][18][19]
1. Membrane Preparation:
- Homogenize rat brain tissue in ice-cold 0.32 M sucrose solution.[19]
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[17]
- Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C.[17]
- Wash the pellet multiple times with ice-cold deionized water and then with binding buffer (50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.[17][18]
- Resuspend the final pellet in binding buffer and determine the protein concentration. Store at -80°C.[19]
2. Binding Assay:
- In a 96-well plate, combine the membrane preparation (100-200 µg of protein), binding buffer, and various concentrations of the test compound.[5]
- For total binding, add [³H]this compound (e.g., 5 nM).[17]
- For non-specific binding, add an excess of unlabeled GABA (e.g., 10 µM) or bicuculline methiodide (e.g., 100 µM) in addition to [³H]this compound.[19]
- Incubate at 4°C for 45-60 minutes.[19]
- Terminate the reaction by rapid filtration through glass fiber filters.[19]
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.[19]
- Quantify the radioactivity on the filters using liquid scintillation counting.[17]
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the specific binding as a function of the test compound concentration to generate a competition curve.
- Determine the IC₅₀ value using non-linear regression analysis.[5]
Electrophysiological Recording (Two-Electrode Voltage Clamp)
This protocol is a generalized method for assessing the functional effects of GABA-A agonists on receptors expressed in Xenopus oocytes or mammalian cell lines.[14][20][21]
1. Receptor Expression:
- Inject cRNA encoding the desired GABA-A receptor subunits into Xenopus oocytes or transfect a mammalian cell line (e.g., HEK293).
- Incubate for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording:
- Place an oocyte or a patched cell in a recording chamber continuously perfused with a recording solution.
- Clamp the membrane potential at a holding potential of -60 to -80 mV using a two-electrode voltage clamp amplifier.
- Apply GABA or the test compound to the cell via the perfusion system.
- Record the resulting transmembrane currents.
3. Data Analysis:
- Measure the peak amplitude of the current response.
- Generate concentration-response curves by plotting the normalized current response against the agonist concentration.
- Determine the EC₅₀ and Hill coefficient by fitting the data to a sigmoidal dose-response equation.
Visualizing Key Pathways and Workflows
GABA-A Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the GABA-A receptor.
Caption: Simplified GABA-A receptor signaling pathway.
Radioligand Binding Assay Workflow
This diagram outlines the major steps in a competitive radioligand binding assay.
Caption: Experimental workflow for a radioligand binding assay.
Comparative Insights and Future Directions
This compound's direct agonism at the GABA-A receptor provides a distinct pharmacological profile compared to allosteric modulators.[3] Its preference for δ-subunit-containing extrasynaptic receptors suggests a potential for more targeted therapeutic effects, particularly in relation to tonic inhibition.[3][11] While benzodiazepines and Z-drugs have a long history of clinical use for anxiety and insomnia, concerns about tolerance, dependence, and withdrawal remain.[22][23]
The development of this compound analogs, such as Gaboxadol, has aimed to improve upon its pharmacokinetic properties and reduce toxicity.[16][24][25] Future research should continue to explore the therapeutic potential of direct GABA-A agonists, with a focus on subtype selectivity to minimize off-target effects. A deeper understanding of the structural and functional differences between orthosteric and allosteric modulation will be critical in designing the next generation of GABAergic therapeutics.
References
- 1. This compound as an ionotropic GABA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Its Pharmacokinetics in the Human Body [eureka.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Barbiturate - Wikipedia [en.wikipedia.org]
- 8. Frontiers | The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits [frontiersin.org]
- 9. Zolpidem - Wikipedia [en.wikipedia.org]
- 10. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extrasynaptic δ‐GABAA receptors are high‐affinity this compound receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancement of this compound Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gaboxadol - Wikipedia [en.wikipedia.org]
- 17. PDSP - GABA [kidbdev.med.unc.edu]
- 18. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Automated Electrophysiology Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparative Study: this compound vs Other GABA Agonists [eureka.patsnap.com]
- 23. hamiltonsmushrooms.com [hamiltonsmushrooms.com]
- 24. Reddit - The heart of the internet [reddit.com]
- 25. harpers.org [harpers.org]
A Head-to-Head Comparison: Unpacking Muscimol and Cryogenic Neural Inactivation
A comprehensive guide for researchers navigating the choice between chemical and physical methods for temporary neuronal silencing. This document provides a detailed comparison of Muscimol-based inactivation and temporary cooling (cryoinactivation), supported by experimental data, protocols, and visual workflows to aid in experimental design and interpretation.
In the dynamic field of neuroscience, the ability to reversibly silence specific brain regions is a cornerstone of dissecting neural circuit function and its relationship to behavior. Among the arsenal of techniques available to researchers, local infusion of the GABAA receptor agonist this compound and temporary cooling, or cryoinactivation, stand out as two powerful and widely used methods. While both achieve the goal of transiently disrupting neural activity, they operate on fundamentally different principles—one pharmacological and the other physical. This guide provides an in-depth, objective comparison of these two techniques, offering the necessary data and protocols to help researchers, scientists, and drug development professionals make informed decisions for their experimental needs.
At a Glance: this compound vs. Temporary Cooling
To facilitate a rapid and clear comparison, the following table summarizes the key quantitative and qualitative parameters of this compound and temporary cooling inactivation based on findings from various experimental studies.
| Feature | This compound Inactivation | Temporary Cooling (Cryoinactivation) |
| Mechanism of Action | Potent agonist of GABAA receptors, leading to hyperpolarization of neuronal membranes.[1] | Reduction of local brain tissue temperature, which slows down and eventually blocks synaptic transmission and axonal conduction.[2] |
| Primary Molecular Target | GABAA receptor chloride channel.[3][4] | Temperature-sensitive cellular processes, including synaptic vesicle release and ion channel kinetics.[5] |
| Temporal Control (Onset) | Slower onset, dependent on infusion rate and diffusion (minutes).[6] | Rapid onset, typically within minutes of initiating cooling.[2] |
| Temporal Control (Offset) | Prolonged recovery, with effects lasting from a few hours to over 24 hours.[2][6] | Rapid recovery, usually within minutes of ceasing cooling.[2] |
| Spatial Resolution | Diffusion-dependent, creating a concentration gradient. The effective spread is typically 1-2 mm in radius.[6][7] | More localized to the cooled area, with a typical effective radius of about 2.5 mm from the cooling probe.[5][8] |
| Selectivity | Primarily affects neuronal cell bodies and dendrites, largely sparing fibers of passage.[9][10] | Can affect both cell bodies and fibers of passage, depending on the temperature reduction.[2] |
| Reversibility | Generally considered reversible, with neuronal activity returning to baseline.[2][11] | Highly reversible, with minimal tissue damage if cooling cycles are limited.[5] |
| Common Applications | Investigating the necessity of a brain region for a specific behavior or cognitive process.[7][12][13][14] | Studying the temporal dynamics of a brain region's contribution to a task.[5] |
| Potential Off-Target Effects | Possible distal effects on remote brain areas connected to the inactivated site.[2] Can induce apathy and somnolence at higher concentrations.[15] | Can cause local irritation, bleeding, and vasoconstriction.[16][17] A key adverse effect is shivering, which can increase systemic and cerebral energy consumption.[18] |
Delving into the Mechanisms: How They Work
The distinct mechanisms of this compound and temporary cooling are central to understanding their respective advantages and limitations.
This compound: A Pharmacological Approach
This compound is a potent, selective agonist for the GABAA receptor, the primary ligand-gated ion channel responsible for inhibitory neurotransmission in the central nervous system.[1] By binding to the GABAA receptor, this compound mimics the action of the endogenous neurotransmitter GABA, opening the receptor's chloride ion channel.[3] The resulting influx of negatively charged chloride ions hyperpolarizes the neuron's membrane potential, making it more difficult to reach the threshold for firing an action potential. This effectively silences the neurons in the vicinity of the infusion. A key advantage of this pharmacological approach is its relative selectivity for neuronal cell bodies and dendrites, which have a high density of GABAA receptors, while generally sparing axons of passage that have a lower density of these receptors.[9][10]
Figure 1. this compound Signaling Pathway. Max Width: 760px.
Temporary Cooling: A Physical Approach
Temporary cooling, or cryoinactivation, relies on the physical principle that reducing the temperature of biological tissue slows down metabolic and enzymatic processes. As the temperature of a brain region is lowered, the kinetics of voltage-gated ion channels are altered, and the release of neurotransmitters from presynaptic terminals is reduced. When the tissue temperature is brought down to approximately 20°C or below, synaptic transmission is effectively blocked.[2] Further cooling can also block action potential propagation along axons. This method offers excellent temporal control, as the inactivation begins almost immediately with the onset of cooling and is rapidly reversed upon rewarming.[2]
Experimental Protocols: A Step-by-Step Guide
The successful application of either technique hinges on meticulous experimental procedure. Below are detailed, generalized protocols for both this compound and temporary cooling inactivation in a rodent model.
This compound Microinjection Protocol
This protocol outlines the steps for targeted microinjection of this compound into a specific brain region.
-
Animal Preparation and Surgery:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Implant a guide cannula aimed at the desired stereotaxic coordinates and secure it with dental acrylic.
-
Allow the animal to recover from surgery for a minimum of one week.
-
-
This compound Preparation and Infusion:
-
Dissolve this compound powder in sterile physiological saline (0.9% NaCl) to the desired concentration (e.g., 0.5-1.0 μg/μl).[7]
-
On the day of the experiment, gently restrain the animal and remove the dummy cannula from the guide cannula.
-
Insert an injection cannula connected to a microsyringe pump that extends slightly beyond the tip of the guide cannula.
-
Infuse a small volume of the this compound solution (e.g., 0.2-0.5 μl) at a slow, controlled rate (e.g., 0.1-0.25 μl/min) to minimize tissue damage and control the spread of the drug.[6]
-
Leave the injection cannula in place for a few minutes post-infusion to allow for diffusion and prevent backflow.
-
Replace the dummy cannula.
-
-
Behavioral Testing and Post-Experimental Verification:
-
Conduct behavioral testing at the appropriate time post-infusion, considering the onset and duration of this compound's effects.
-
Figure 2. this compound Inactivation Workflow. Max Width: 760px.
Temporary Cooling (Cryoinactivation) Protocol
This protocol describes the general procedure for performing temporary cooling of a cortical or subcortical brain structure.
-
Animal Preparation and Cryoprobe Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform a craniotomy over the target brain area.
-
Carefully lower a cryoprobe (e.g., a cryoloop or Peltier device) to the desired depth, either onto the cortical surface or into a deeper structure.
-
Secure the cryoprobe assembly to the skull using dental cement.
-
Allow for a recovery period.
-
-
Cooling Procedure:
-
Connect the cryoprobe to a cooling system (e.g., a pump circulating cooled methanol or a thermoelectric controller).[19]
-
Monitor the temperature of the cryoprobe tip and/or the adjacent brain tissue using a thermocouple.
-
Initiate cooling to bring the tissue temperature down to the target range for inactivation (typically below 20°C).[2][5]
-
Maintain the target temperature for the duration of the desired inactivation period.
-
-
Behavioral Testing and Rewarming:
-
Conduct behavioral testing while the target brain region is inactivated.
-
At the end of the testing period, cease the cooling process and allow the brain tissue to return to its normal physiological temperature.
-
Monitor the animal's recovery.
-
-
Post-Experimental Verification:
-
After the experiment, verify the placement of the cryoprobe histologically.
-
Figure 3. Cryoinactivation Workflow. Max Width: 760px.
Conclusion: Choosing the Right Tool for the Job
Both this compound inactivation and temporary cooling are invaluable techniques for probing the function of the brain. The choice between them is not a matter of one being definitively superior, but rather which is better suited to the specific experimental question at hand.
This compound offers excellent spatial selectivity for neuronal cell bodies, making it ideal for studies where sparing fibers of passage is critical. Its longer duration of action can be advantageous for behavioral paradigms that unfold over extended periods. However, its slower onset and offset limit its utility for investigating the precise temporal dynamics of neural processing.
Conversely, temporary cooling provides exceptional temporal resolution, with the ability to rapidly and reversibly inactivate a brain region. This makes it the preferred method for experiments that require precise timing of the inactivation relative to specific events in a task. The main trade-off is its potential to affect fibers of passage, which must be carefully considered in the interpretation of the results.
By carefully weighing the comparative data and understanding the underlying mechanisms and protocols presented in this guide, researchers can confidently select the most appropriate inactivation technique to advance their scientific inquiries.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Reversible Inactivation of Brain Circuits in Learning and Memory Research - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cortical Inactivation by Cooling in Small Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound inactivations of functional domains in motor, premotor, and posterior parietal cortex on complex movements evoked by electrical stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inactivation of the Dorsal Hippocampus Impairs Contextual Retrieval of Fear Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GABA and this compound as reversible inactivation tools in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inactivation of the dorsal or ventral hippocampus with this compound differentially affects fear and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Post-training reversible inactivation of the hippocampus enhances novel object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inactivation of Medial Prefrontal Cortex Impairs Time Interval Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inactivation of the Nucleus Reuniens/Rhomboid Causes a Delay-dependent Impairment of Spatial Working Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Local distribution and toxicity of prolonged hippocampal infusion of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective Brain Cooling: A New Horizon of Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Selective Brain Cooling: A New Horizon of Neuroprotection [frontiersin.org]
- 18. Therapeutic hypothermia for acute brain injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Behavioral Effects of Muscimol and Baclofen Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral differences between the administration of muscimol and baclofen, two critical modulators of the γ-aminobutyric acid (GABA) system. By examining their distinct mechanisms of action and resulting behavioral profiles, this document aims to serve as a valuable resource for designing and interpreting experiments in neuroscience and pharmacology.
Introduction: Targeting the Brain's Primary Inhibitory System
This compound and baclofen are invaluable pharmacological tools used to investigate the roles of the GABAergic system in behavior and disease. This compound, a psychoactive compound from Amanita muscaria mushrooms, is a potent agonist of the GABA-A receptor, the primary ligand-gated ion channel responsible for fast inhibitory neurotransmission.[1][2][3] In contrast, baclofen is a synthetic derivative of GABA that selectively activates the GABA-B receptor, a G-protein coupled receptor that mediates slower, prolonged inhibitory signals.[4][5] Their distinct receptor targets lead to divergent and sometimes overlapping behavioral outcomes, which are critical to understand for targeted therapeutic development and precise experimental design.
Signaling Pathways: Two Distinct Routes of Inhibition
The behavioral differences between this compound and baclofen are rooted in their activation of two different classes of GABA receptors, leading to distinct downstream cellular effects.
This compound and the GABA-A Receptor Pathway
This compound acts as a potent agonist at the orthosteric site of GABA-A receptors, mimicking the action of GABA.[1][2] This binding event directly opens the receptor's intrinsic chloride ion channel. The resulting influx of negatively charged chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This rapid onset, short-latency inhibition is characteristic of GABA-A receptor activation and underlies many of this compound's sedative and anxiolytic effects.[1][6]
Baclofen and the GABA-B Receptor Pathway
Baclofen activates GABA-B receptors, which are metabotropic G-protein coupled receptors.[5][7] This activation initiates a slower and more prolonged inhibitory cascade. The activated G-protein (Gi/o) dissociates and its subunits mediate downstream effects, including the inhibition of adenylyl cyclase (reducing cAMP levels), the activation of inwardly rectifying potassium (K+) channels, and the inhibition of voltage-gated calcium (Ca2+) channels. The efflux of K+ contributes to membrane hyperpolarization, while the inhibition of Ca2+ influx at presynaptic terminals reduces neurotransmitter release.[5]
Comparative Behavioral Effects
The differential activation of GABA-A and GABA-B receptors by this compound and baclofen, respectively, translates into distinct behavioral profiles.
Sedation, Motor Activity, and Hypnosis
Both this compound and baclofen can induce sedation and impair motor coordination, but often through different dose-dependencies and qualitative effects.
-
This compound: Known for its potent sedative and ataxic effects, which correlate with the density of high-affinity this compound binding sites in forebrain regions.[8] Higher doses can lead to a dissociative state and sleepiness.[6] Its hypnotic potential has been noted, with effects on sleep architecture similar to its analogue, gaboxadol.[9]
-
Baclofen: Also produces sedation and muscle relaxation, which are primary therapeutic uses for spasticity.[5] While it can enhance sleep, some studies suggest it may not reduce daytime sleepiness as effectively as other compounds like sodium oxybate.[9]
| Behavioral Assay | Drug | Species | Dose Range | Key Finding | Reference |
| Rotarod | This compound | Mice | Not specified | Sedative/ataxic effects correlated with high-affinity binding in the forebrain. | [8] |
| Loss of Righting Reflex | Baclofen | Mice | 3.2 mg/kg (IP) | Induced sedative/hypnotic effects. | [10][11] |
Anxiety and Fear
Both drugs have been investigated for anxiolytic properties, consistent with the role of GABA in regulating fear and stress circuits.
-
This compound: By inhibiting neurons in fear centers like the amygdala, this compound can ease stress and anxiety.[6] Studies in animal models show it reduces anxiety-like behaviors.[12]
-
Baclofen: Clinical and preclinical studies suggest baclofen has anxiolytic effects, which may contribute to its efficacy in treating alcohol use disorder (AUD), particularly in patients with high anxiety.[7][13] However, some studies have found no significant anxiolytic-like profile in specific mouse models.[5]
| Behavioral Assay | Drug | Species | Dose Range | Key Finding | Reference |
| Elevated Plus Maze | Baclofen | Mice | 0.5-2.5 mg/kg (IP) | No effect on anxiety-like behavior. | [5] |
| State-Trait Anxiety Inventory (STAI) | Baclofen | Humans | 90 mg/day | Reduced anxiety in subjects with high baseline anxiety. | [13] |
Cognition, Learning, and Memory
The effects of this compound and baclofen on cognitive processes are complex and can be dose-dependent, with both memory-impairing and, under certain conditions, enhancing effects reported.
-
This compound: Administration can alter cognitive functions associated with the hippocampus and prefrontal cortex.[12] Depending on the dose and task, it can have both impairing and enhancing effects on memory.[12] Very low doses have been shown to ameliorate cognitive deficits in a rat model of Alzheimer's disease.[14]
-
Baclofen: Can facilitate behavioral flexibility, as demonstrated in set-shifting tasks in rats.[4] However, full agonists like baclofen are also associated with cognitive disruption at higher doses.[5] Like this compound, very low doses have shown memory-enhancing effects in preclinical models of Alzheimer's disease.[14]
| Behavioral Assay | Drug | Species | Dose Range | Key Finding | Reference |
| Set-Shifting Task | Baclofen | Rats | 1.0-4.0 mg/kg (IP) | Enhanced set-shifting performance, indicating increased behavioral flexibility. | [4] |
| Contextual Fear Conditioning | Baclofen | Mice | 2.5 mg/kg (IP) | Enhanced the freezing response, suggesting an impact on fear memory retrieval. | [5] |
| Spatial Memory (Alzheimer's Model) | This compound & Baclofen | Rats | 0.01-0.05 mg/kg | Both drugs reversed streptozocin-induced memory impairments. | [14] |
Reward, Addiction, and Substance Use
The GABAergic system is deeply implicated in reward and addiction, and both drugs have been studied for their potential to modulate substance use.
-
This compound: Has been found to reduce cocaine self-administration in animal studies, suggesting an inhibitory effect on reward-seeking behavior.[6]
-
Baclofen: Extensively studied as a treatment for Alcohol Use Disorder (AUD). Meta-analyses indicate it can increase abstinence rates.[15] It is thought to work by reducing craving and anxiety, and potentially by substituting for the anxiolytic effects of alcohol.[7][15] It has also been shown to blunt the subjective intoxicating effects of alcohol in some studies.[16]
| Behavioral Assay | Drug | Species | Dose Range | Key Finding | Reference |
| Alcohol Self-Administration | Baclofen | Humans | 30 mg/day | No significant effect on total alcohol consumed, but increased subjective feelings of intoxication. | [16] |
| Abstinence Rates (AUD) | Baclofen | Humans | Varied | Significantly increased abstinence rates compared to placebo. | [15] |
Pain Perception
Both GABA-A and GABA-B receptors are involved in nociceptive processing, making their agonists potential analgesics.
-
This compound: Systemic administration can reduce thermal hyperalgesia and mechanical allodynia in models of neuropathic pain.[17] A meta-analysis of preclinical studies confirmed its efficacy in ameliorating mechanical allodynia, mechanical hyperalgesia, and thermal hyperalgesia.[3]
-
Baclofen: While primarily used as a muscle relaxant, its analgesic properties are recognized, particularly in the context of neuropathic pain and trigeminal neuralgia.
| Behavioral Assay | Drug | Species | Dose Range | Key Finding | Reference |
| Mechanical Allodynia (Neuropathic Pain Model) | This compound | Rats | Not specified | Reduced behavioral signs of pain and WDR neuronal excitability. | [17] |
| Thermal Hyperalgesia (Neuropathic Pain Model) | This compound | Preclinical (Meta-analysis) | Varied | Significant reduction in thermal hyperalgesia. | [3] |
Experimental Protocols & Workflow
The following provides an overview of a common methodology used in the behavioral studies cited.
Key Experimental Methodologies
-
Animal Models: Studies frequently utilize male Fischer 344 rats[4] or C57BL/6J mice[5][11] for behavioral testing. For disease models, streptozocin-induced models of Alzheimer's[14] or chronic constriction injury (CCI) models for neuropathic pain are used.[17]
-
Drug Administration: this compound and baclofen are typically dissolved in saline and administered via intraperitoneal (IP) injection.[4][5] Dosages vary widely depending on the specific behavioral endpoint being measured (see tables above).
-
Behavioral Assays:
-
Set-Shifting Task: Used to assess cognitive flexibility. Rats are trained to discriminate between two levers based on a specific rule (e.g., position). After learning the rule, the rule is changed (e.g., to a visual cue), and the number of trials required to adapt to the new rule is measured. Baclofen was administered before the rule shift to test its effect on flexibility.[4]
-
Elevated Plus Maze & Light/Dark Box: Standard tests for anxiety-like behavior in rodents. The tests are based on the animal's natural aversion to open, elevated, or brightly lit spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze or the light compartment of the box.[5]
-
Alcohol Self-Administration: Human laboratory studies involve a priming phase where participants consume a fixed dose of alcohol, followed by a self-administration period where they can choose to consume more. The total amount of alcohol consumed is the primary outcome.[16]
-
Summary and Conclusion
This compound and baclofen, while both enhancing GABAergic inhibition, exhibit distinct behavioral profiles due to their selective actions on GABA-A and GABA-B receptors, respectively.
-
This compound (GABA-A Agonist): Produces rapid and potent sedative, anxiolytic, and motor-impairing effects. Its impact on cognition is complex and dose-dependent, and it shows promise in models of pain and addiction.
-
Baclofen (GABA-B Agonist): Induces sedation and muscle relaxation, and has demonstrated clinical utility in increasing alcohol abstinence. Notably, it can enhance cognitive flexibility, an effect not typically associated with global GABAergic potentiation.
Understanding these differences is paramount for researchers. The choice between this compound and baclofen allows for the precise dissection of the roles of fast, ionotropic inhibition versus slow, metabotropic inhibition in shaping complex behaviors. This guide provides the foundational data and protocols to aid in the selection of the appropriate pharmacological tool and the design of robust, well-controlled experiments to further elucidate the multifaceted roles of the GABA system in health and disease.
References
- 1. How Is this compound Involved in Neurochemical Regulation? [eureka.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound as a treatment for nerve injury-related neuropathic pain: a systematic review and meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of acute administration of the GABA(B) receptor agonist baclofen on behavioral flexibility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luminita.co [luminita.co]
- 7. A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prototypic GABA(A) receptor agonist this compound acts preferentially through forebrain high-affinity binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypnotic - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. The discriminative stimulus effects of baclofen and gamma hydroxybutyrate in C57BL/6J mice [ouci.dntb.gov.ua]
- 12. How this compound Affects Human Cognition and Memory [eureka.patsnap.com]
- 13. Efficacy and tolerability of baclofen in a U.S. community population with alcohol use disorder: a dose-response, randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Baclofen: its effectiveness in reducing harmful drinking, craving, and negative mood. A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of the GABAA Receptor Expression and the Effects of this compound on the Activity of Wide Dynamic Range Neurons Following Chronic Constriction Injury of Sciatic Nerve in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Muscimol for GABAA Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Muscimol, a psychoactive isoxazole alkaloid derived from the Amanita muscaria mushroom, is a potent and widely utilized GABAA receptor agonist in neuroscience research.[1][2] While historically considered a universal, non-selective agonist that activates all GABAA receptor subtypes, a growing body of evidence reveals a more nuanced interaction, with a notable preference for specific subunit compositions.[3][4][5] This guide provides a comprehensive comparison of this compound's binding affinity and functional potency across various GABAA receptor subtypes, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound Affinity and Potency
The following tables summarize key quantitative data on the interaction of this compound with different GABAA receptor subtypes. It is important to note that values can vary between studies due to different experimental conditions, such as temperature and the use of native tissue versus recombinant expression systems.[3]
| Receptor Subtype | Preparation | Assay Type | Kd (nM) | Reference |
| α4βδ | Wild-Type Mouse Forebrain | [3H]this compound Binding | ~1.6 | [3][6] |
| α6βδ | Wild-Type Mouse Cerebellum | [3H]this compound Binding | ~1.0 | [3][6] |
Table 1: this compound Binding Affinities (Kd) for δ-subunit Containing GABAA Receptors. Data indicates high-affinity binding of this compound to extrasynaptic δ-containing receptors.
| Receptor Subtype | Expression System | Assay Type | EC50 (nM) | Reference |
| α4β3δ | Recombinant oocytes | Electrophysiology | ~1-2 | [3][6][7][8] |
| α1β3 | Recombinant HEK 293 cells | Electrophysiology | 650 ± 220 | [2] |
| General GABAA | Rat Brain Membranes | [3H]this compound Binding | 2000 (low-affinity site) | [9] |
Table 2: this compound Functional Potency (EC50) across various GABAA Receptor Subtypes. A significant difference in potency is observed, with δ-subunit containing receptors showing nanomolar sensitivity.
In-Depth Analysis of Subtype Specificity
While this compound can activate a broad range of GABAA receptors, its pharmacological and behavioral effects at low doses are primarily mediated by its action on high-affinity, extrasynaptic δ-subunit-containing receptors.[3][4] Studies using knockout mice have demonstrated that the deletion of the δ or α4 subunit leads to a significant reduction in high-affinity [3H]this compound binding in the forebrain and a decreased behavioral sensitivity to the compound.[3][4][5] In contrast, knockout of the α1 subunit, a major component of synaptic GABAA receptors, does not alter behavioral sensitivity to this compound.[4][5]
This compound acts as a superagonist at extrasynaptic α4β3δ receptors, producing a maximal response greater than that of GABA.[1] This is attributed to reduced receptor desensitization in the presence of this compound compared to the endogenous ligand.[1] Furthermore, this compound is also a potent partial agonist of the GABAA-ρ receptor.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key assays used to determine this compound's specificity.
Radioligand Binding Assay
This protocol outlines the determination of this compound's binding affinity to GABAA receptors in rat brain membranes using [3H]this compound.
1. Membrane Preparation:
-
Homogenize rat brain tissue in an ice-cold homogenization buffer (e.g., 0.32 M sucrose).[10]
-
Perform differential centrifugation to isolate the crude synaptic membrane fraction. This typically involves a low-speed spin to remove nuclei and large debris, followed by a high-speed spin to pellet the membranes.[10]
-
Wash the membrane pellet multiple times with an assay buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA.[10][11]
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.[12]
2. Binding Assay:
-
In a series of tubes, incubate a constant amount of membrane protein (e.g., 100-200 µg) with increasing concentrations of [3H]this compound.[10][13]
-
For determining non-specific binding, include a parallel set of tubes containing a high concentration of unlabeled GABA (e.g., 10 µM) or another suitable displacer.[10][12]
-
Incubate the reactions at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 45-60 minutes).[10][12]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to remove unbound radioligand.[12]
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.[10]
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the [3H]this compound concentration and fit the data to a saturation binding isotherm to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
Electrophysiological Recording
This protocol describes the assessment of this compound's functional potency on GABAA receptors expressed in a heterologous system, such as Xenopus oocytes or HEK 293 cells.
1. Receptor Expression:
-
Prepare and inject cRNA encoding the desired GABAA receptor subunits (e.g., α4, β3, δ) into Xenopus oocytes or transfect mammalian cell lines like HEK 293.
-
Allow sufficient time for receptor expression and insertion into the cell membrane.
2. Two-Electrode Voltage Clamp (for oocytes) or Patch-Clamp (for cells):
-
Place the oocyte or cell in a recording chamber continuously perfused with a recording solution.
-
For two-electrode voltage clamp, impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording. For patch-clamp, form a high-resistance seal between a glass micropipette and the cell membrane.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
3. Drug Application and Data Acquisition:
-
Apply this compound at various concentrations to the recording chamber.[2]
-
Record the resulting chloride current elicited by the activation of GABAA receptors.
-
Wash out the drug and allow the cell to recover before the next application.
4. Data Analysis:
-
Measure the peak current response for each this compound concentration.
-
Plot the normalized peak current as a function of the log of the this compound concentration.
-
Fit the concentration-response data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and the Hill coefficient.[13]
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) illustrate the GABAA receptor signaling pathway and a typical experimental workflow for assessing receptor subtype specificity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Enhancement of this compound Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extrasynaptic δ‐GABAA receptors are high‐affinity this compound receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prototypic GABAA Receptor Agonist this compound Acts Preferentially Through Forebrain High-Affinity Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prototypic GABA(A) receptor agonist this compound acts preferentially through forebrain high-affinity binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.utu.fi [research.utu.fi]
- 8. researchgate.net [researchgate.net]
- 9. Functionally relevant gamma-aminobutyric acidA receptors: equivalence between receptor affinity (Kd) and potency (EC50)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Muscimol and Allosteric Modulators on GABA-A Receptor Function
An objective guide for researchers, scientists, and drug development professionals on the distinct mechanisms and effects of orthosteric versus allosteric ligands at the GABA-A receptor.
The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] Its complex pentameric structure, composed of various subunits (e.g., α, β, γ), offers multiple binding sites for a diverse range of pharmacological agents.[2][3] These agents can be broadly categorized based on their interaction with the receptor: orthosteric agonists, which bind to the same site as the endogenous ligand GABA, and allosteric modulators, which bind to distinct sites.[4] This guide provides a detailed comparison of the effects of Muscimol, a classic orthosteric agonist, and various allosteric modulators, supported by experimental data and protocols.
Mechanism of Action: Orthosteric Agonism vs. Allosteric Modulation
The fundamental difference between this compound and allosteric modulators lies in their binding site and resulting effect on the GABA-A receptor.
This compound: As a structural analog of GABA, this compound acts as a potent agonist at the orthosteric binding site, located at the interface between the α and β subunits.[3][5] By directly binding to and activating the receptor, this compound mimics the action of GABA, causing the integral chloride (Cl⁻) channel to open.[6][7] This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.[1] Unlike GABA, this compound can readily cross the blood-brain barrier, making it centrally active.[5] It is considered a potent full or partial agonist, depending on the receptor subtype, and shows particularly high affinity for extrasynaptic receptors containing the δ subunit.[5][8]
Allosteric Modulators: In contrast, allosteric modulators bind to sites on the receptor complex that are topographically distinct from the GABA binding site.[4][9] These modulators do not typically activate the receptor on their own; instead, they influence the receptor's response to the binding of an orthosteric agonist like GABA.[9][10]
-
Positive Allosteric Modulators (PAMs): This class, which includes well-known drugs like benzodiazepines and barbiturates, enhances the effect of GABA.[11][12] Benzodiazepines, for instance, bind at the interface of the α and γ subunits and increase the frequency of channel opening in the presence of GABA.[3][13] Barbiturates bind to a different site and increase the duration of channel opening.[9]
-
Negative Allosteric Modulators (NAMs): These ligands decrease the effect of GABA, reducing the chloride current and promoting a state of neuronal excitability.[4][10]
GABA-A Receptor Signaling Pathway
Activation of the GABA-A receptor by an agonist like this compound, or potentiation of GABA's effect by a PAM, initiates a rapid signaling cascade that results in neuronal inhibition. The binding of the agonist triggers a conformational change in the receptor, opening the central pore.[1] This allows chloride ions (Cl⁻) to flow into the neuron down their electrochemical gradient, making the inside of the cell more negative.[11] This hyperpolarization moves the neuron's membrane potential further away from the threshold required to fire an action potential, thereby reducing its excitability and exerting an inhibitory effect on neurotransmission.[1]
Quantitative Comparison of Effects
The pharmacological effects of this compound and allosteric modulators can be quantified by measuring their binding affinity (Kd or Ki) and their functional potency (EC₅₀) and efficacy (Imax).
| Compound Class | Example Compound | Mechanism | Binding Affinity (Kd) | Functional Potency (EC₅₀) | Efficacy (% of GABA max) |
| Orthosteric Agonist | This compound | Direct GABA-A Agonist | ~1-2 nM (δ-containing)[8][14] ~2 µM (low-affinity sites)[15] | ~1-2 nM (δ-containing)[14] ~0.65 µM (α1β3)[16] | Full or partial agonist[5] |
| PAM (Benzodiazepine) | Diazepam | Positive Allosteric Modulator | ~20-50 nM | ~0.42 µM (potentiation)[17] | Potentiates GABA response |
| PAM (Barbiturate) | Pentobarbital | Positive Allosteric Modulator | ~1-10 µM | ~10-50 µM (potentiation) | Potentiates GABA response |
| PAM (Neurosteroid) | Allopregnanolone | Positive Allosteric Modulator | ~10-100 nM | ~0.13 µM (potentiation)[18] | Potentiates GABA response |
Note: Values are approximate and can vary significantly based on the specific GABA-A receptor subunit composition, cell type, and experimental conditions.
Experimental Protocols
The quantitative data presented above are typically generated using two primary experimental techniques: radioligand binding assays and patch-clamp electrophysiology.
This technique is used to determine the binding affinity (Kd) and density (Bmax) of a ligand for a receptor.
Methodology:
-
Membrane Preparation: Tissues (e.g., rodent brain) or cells expressing the target GABA-A receptor subtype (e.g., HEK293 cells) are homogenized and centrifuged to isolate a membrane fraction rich in receptors.[8][16]
-
Incubation: The membrane preparation is incubated with increasing concentrations of a radiolabeled ligand, such as [³H]this compound.[16]
-
Competition Assay: To determine the affinity of a non-radiolabeled compound, a fixed concentration of the radioligand is co-incubated with varying concentrations of the unlabeled test compound.
-
Separation: After incubation reaches equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[16]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. The data are then fitted to binding isotherms to calculate Kd and Bmax.
This "gold standard" electrophysiological technique allows for the direct measurement of ion channel activity in response to drug application, providing functional data on potency (EC₅₀) and efficacy.[19][20]
Methodology:
-
Cell Preparation: Neurons or a cell line (e.g., HEK293, CHO) stably or transiently expressing the specific GABA-A receptor subunits of interest are cultured on coverslips.[20][21]
-
Patch Pipette: A glass micropipette with a very fine tip (∼1 µm diameter) is filled with an intracellular solution and brought into contact with the cell membrane.[20]
-
Seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A stronger pulse of suction is applied to rupture the patch of membrane under the pipette, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.
-
Voltage Clamp: The cell's membrane potential is held at a constant value (e.g., -80 mV) using a specialized amplifier.[20]
-
Compound Application: The agonist (e.g., this compound) or a combination of GABA and an allosteric modulator is applied to the cell via a perfusion system. The resulting flow of chloride ions through the GABA-A receptors is recorded as an electrical current.[17][20]
-
Data Analysis: The peak current response is measured at various compound concentrations. These concentration-response data are then plotted and fitted with an equation (e.g., the Hill equation) to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the maximum response (Imax).[16]
References
- 1. GABA receptor - Wikipedia [en.wikipedia.org]
- 2. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. amentara.com [amentara.com]
- 7. How Is this compound Involved in Neurochemical Regulation? [eureka.patsnap.com]
- 8. Extrasynaptic δ‐GABAA receptors are high‐affinity this compound receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 12. GABAA receptor: Positive and negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Functionally relevant gamma-aminobutyric acidA receptors: equivalence between receptor affinity (Kd) and potency (EC50)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancement of this compound Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancement of this compound binding and gating by allosteric modulators of the GABA A receptor: relating occupancy to state functions: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 19. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. moleculardevices.com [moleculardevices.com]
- 21. Making sure you're not a bot! [nanion.de]
Safety Operating Guide
Proper Disposal of Muscimol: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of muscimol, a potent psychoactive compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Core Safety and Disposal Mandate
This compound is classified as a hazardous substance and, in some jurisdictions, a controlled substance, necessitating stringent disposal protocols.[1][2] All this compound waste, including pure compound, contaminated solutions, and any materials that have come into contact with it, must be disposed of as hazardous waste.[1] This disposal must be conducted in strict accordance with all applicable local, state, and federal regulations.[1][3]
It is imperative to contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company to ensure compliance with specific disposal requirements.[2][3]
Procedural Steps for this compound Waste Disposal
The following steps outline the standard operating procedure for the safe handling and disposal of this compound waste in a laboratory environment.
-
Segregation and Labeling:
-
Immediately segregate all this compound waste from non-hazardous laboratory trash.
-
Use dedicated, leak-proof, and puncture-resistant waste containers.[2][3] These containers should be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.
-
For solutions, the concentration of this compound and any other chemical constituents should be clearly indicated on the label.
-
-
Personal Protective Equipment (PPE):
-
Spill Management:
-
In the event of a spill, clear the area of all personnel and ensure adequate ventilation.
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly with an appropriate decontaminating solution, and dispose of all cleaning materials as hazardous waste.
-
-
Container Management:
-
Empty containers that previously held this compound must also be treated as hazardous waste, as they may contain residual amounts of the compound.[1]
-
To prevent reuse, it is recommended that empty containers be punctured or otherwise rendered unusable before being placed in the hazardous waste stream.[1]
-
-
Storage of Waste:
-
Store this compound waste in a secure, designated area with limited access.
-
The storage area should be cool and dark to minimize degradation of the compound, as this compound is known to be sensitive to heat and light.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a certified hazardous waste disposal contractor to schedule a pickup for the this compound waste.
-
Do not attempt to dispose of this compound waste through standard laboratory drains or as regular trash.
-
Quantitative Data on this compound Stability
| Condition | Effect on this compound |
| Elevated Temperature | Prone to degradation. |
| Aqueous Solutions | Susceptible to hydrolysis. |
| Light Exposure | Photosensitive; can degrade upon exposure. |
| pH Variations | Stability is pH-dependent; degradation can be accelerated in certain pH ranges. |
| Oxidizing Agents | Can undergo oxidative degradation. |
| Metal Ions | Presence can catalyze decomposition. |
This data highlights the importance of storing this compound waste in a cool, dark, and secure location, away from incompatible materials.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling Muscim-ol
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent psychoactive compounds like muscim-ol is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling muscim-ol, a comprehensive approach to personal protection is critical to minimize exposure risks. The following personal protective equipment (PPE) is mandatory:
-
Gloves : Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn at all times. It is advisable to double-glove, especially when handling concentrated solutions or the pure compound. Gloves should be changed regularly, and immediately if contaminated or damaged.[1][2][3]
-
Eye Protection : Chemical safety goggles with full seals are required to protect against splashes and airborne particles.[1][4] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
-
Respiratory Protection : A NIOSH-approved respirator with particulate filters (type P2 or equivalent) is necessary when handling powdered muscim-ol to prevent inhalation.[5] All work with solid muscim-ol should be conducted in a certified chemical fume hood.[1][6]
-
Lab Coat : A long-sleeved lab coat or gown made of a low-permeability fabric should be worn to protect the skin and clothing.[1] Cuffs should be tucked into the inner pair of gloves.
-
Footwear : Closed-toe shoes are required in the laboratory at all times.
Quantitative Toxicity and Exposure Data
Understanding the toxicological profile of muscim-ol is crucial for risk assessment and safe handling. The following table summarizes key quantitative data.
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Rat | Oral | 45 mg/kg | [4][7] |
| LD50 | Rat | Intravenous | 4.5 mg/kg | [4][7] |
| LD50 | Mouse | Intraperitoneal | 2.5 mg/kg | [4][7] |
| LD50 | Mouse | Subcutaneous | 3.8 mg/kg | [7] |
| LD50 | Mouse | Intravenous | 5.62 mg/kg | [4] |
| Toxic Threshold (Human) | Human | Oral | ~6 mg | [8] |
| Psychoactive Dose (Human) | Human | Oral | 8 - 15 mg | [7] |
| Occupational Exposure Limit (TWA for particulates not otherwise regulated) | - | - | 5 mg/m³ (respirable fraction) | [4] |
LD50: The dose that is lethal to 50% of the test population. TWA: Time-Weighted Average exposure on the basis of a conventional 8h/day, 40h/week work schedule.
Experimental Protocol: Safe Handling of Muscim-ol
This protocol outlines the essential steps for safely preparing a muscim-ol solution for in-vitro or in-vivo studies.
1. Preparation and Pre-Handling:
- Ensure the chemical fume hood is certified and functioning correctly.
- Gather all necessary materials: muscim-ol powder, appropriate solvent (e.g., sterile saline), calibrated balance, weighing paper/boat, spatula, vortex mixer, and sterile tubes.
- Don all required PPE as specified above.
2. Weighing the Compound:
- Perform all weighing operations within the chemical fume hood.
- Carefully transfer the desired amount of muscim-ol powder onto a tared weighing paper or boat using a clean spatula.
- Avoid generating dust. If any powder spills, decontaminate the area immediately (see disposal plan).
3. Dissolving the Compound:
- Transfer the weighed muscim-ol into a sterile tube.
- Add the appropriate volume of solvent to the tube.
- Securely cap the tube and vortex until the muscim-ol is completely dissolved.
- Visually inspect the solution to ensure there are no undissolved particles.
4. Post-Handling and Storage:
- Clearly label the tube containing the muscim-ol solution with the compound name, concentration, date, and your initials.
- Store the solution under appropriate conditions as recommended by the manufacturer (typically at 2-8°C for short-term storage).[5]
- Decontaminate all surfaces and equipment used during the procedure.
Operational and Disposal Plan
A systematic approach to waste management is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
- All materials that have come into contact with muscim-ol are considered hazardous waste.[4]
- This includes:
- Used PPE (gloves, lab coat, etc.)
- Contaminated weighing paper, tubes, and pipette tips.
- Excess muscim-ol powder and solutions.
- Spill cleanup materials.
2. Waste Collection:
- Use designated, clearly labeled hazardous waste containers.
- Solid waste (gloves, tubes, etc.) should be placed in a sealed, puncture-resistant container.
- Liquid waste (unused solutions) should be collected in a compatible, sealed container.
3. Spill Management:
- In case of a spill, evacuate the immediate area and inform the laboratory supervisor.
- Wear appropriate PPE, including respiratory protection.
- For small powder spills, gently cover with an absorbent material and carefully collect it into a hazardous waste container. Avoid creating dust.
- For liquid spills, absorb with a chemical spill kit and place the absorbent material in the hazardous waste container.
- Decontaminate the spill area thoroughly with an appropriate cleaning agent.
4. Final Disposal:
- All muscim-ol waste must be disposed of as hazardous waste according to local, state, and federal regulations.[4]
- Contact your institution's Environmental Health and Safety (EHS) department for specific procedures on hazardous waste pickup and disposal.
- Do not dispose of muscim-ol waste down the drain or in regular trash.
Visual Workflow for Handling Muscim-ol
The following diagram illustrates the key stages of the operational workflow for handling and disposing of muscim-ol safely.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. Challenges in this compound Handling and Storage [eureka.patsnap.com]
- 2. pppmag.com [pppmag.com]
- 3. Personal Protective Equipment - Canada.ca [canada.ca]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound powder 2763-96-4 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. JoDrugs. MUSHROOMS-MUSCIMOL/IBOTENIC ACID [jodrugs.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
